IR-820
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C46H51ClN2NaO6S2 |
|---|---|
Poids moléculaire |
850.5 g/mol |
InChI |
InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55); |
Clé InChI |
OULXLELEKWYPFY-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
What is the chemical structure of IR-820 dye?
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention within the scientific community for its applications in biomedical imaging and therapy.[1][2] Known for its improved stability compared to its analog, Indocyanine Green (ICG), this compound serves as a versatile tool in preclinical research, particularly in the fields of cancer diagnostics and drug delivery.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its utility for researchers in drug development.
Chemical Structure and Properties
This compound, also known as New Indocyanine Green, is a complex organic molecule belonging to the cyanine dye family.[3][6] Its structure features two benzo[e]indole moieties linked by a polymethine chain, which is responsible for its characteristic strong absorption and fluorescence in the near-infrared region.[1][7] The presence of sulfobutyl groups enhances its water solubility.
The IUPAC name for this compound is 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium, inner salt, sodium salt.[7]
Table 1: Physicochemical Properties of this compound Dye
| Property | Value |
| CAS Number | 172616-80-7[8] |
| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂[3][7] |
| Molecular Weight | 849.47 g/mol [3][7] |
| Appearance | Brown to dark brown solid[8] |
| Maximal Excitation (Ex) | ~710 nm[3][8] |
| Maximal Emission (Em) | ~820 nm[3][8] |
Note: Spectral properties can be solvent-dependent. For instance, the absorption peak of this compound shifts when in serum compared to water.[1][6]
Core Applications in Research and Drug Development
This compound's utility stems from its optical properties in the near-infrared window (700-900 nm), where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deeper tissue penetration.[4][9]
-
NIR Fluorescence Imaging : As a fluorescent agent, this compound is used as a blood pool contrast agent to visualize and quantify diseased tissue in living animals.[3][7][10] Its emission can extend into the second near-infrared window (NIR-II, 1000-1700 nm), which offers even higher resolution and deeper penetration for in vivo imaging.[1][4] When bound to serum albumin, its fluorescence emission is significantly enhanced.[4][7]
-
Photothermal Therapy (PTT) : Upon irradiation with a laser of a specific wavelength (typically around 808 nm), this compound can efficiently convert light energy into heat.[3][11] This property is harnessed in photothermal therapy to induce hyperthermia in targeted tissues, such as tumors, leading to localized cell death.[9][12]
-
Photodynamic Therapy (PDT) : this compound also possesses photosensitizing properties, enabling its use in photodynamic therapy where it generates reactive oxygen species upon light activation to kill cancer cells.[2][3]
-
Drug Delivery Systems : Researchers have encapsulated this compound into various nanocarriers, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles and dendrimers, to improve its stability, biocompatibility, and targeting specificity.[5][9][11] These nanoformulations can serve as "theranostic" agents, combining therapeutic action (PTT/PDT) with diagnostic imaging.[12]
Experimental Protocol: In Vivo Photothermal Therapy of Tumors
This section details a representative protocol for using this compound in the photothermal therapy of subcutaneous tumors in a murine model, based on methodologies described in the literature.
Objective: To evaluate the efficacy of this compound-mediated photothermal therapy in reducing tumor volume in a mouse model.
Materials:
-
This compound dye[8]
-
Phosphate-buffered saline (PBS), sterile[1]
-
Tumor-bearing mice (e.g., 4T1 breast cancer model)[13]
-
Near-infrared laser (e.g., 793 nm or 808 nm) with adjustable power density[1][11]
-
Infrared (IR) thermal camera[1]
-
Calipers for tumor measurement[1]
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound in sterile PBS at a concentration of 2 mg/mL.[1] Ensure the dye is fully dissolved.
-
Animal Model and Treatment Groups:
-
Randomly divide tumor-bearing mice into four groups:
-
Control (PBS injection only)
-
Laser only (PBS injection + Laser irradiation)
-
This compound only (this compound injection, no laser)
-
This compound + Laser (this compound injection + Laser irradiation)[1]
-
-
-
Administration of this compound: Intramuscularly or intravenously inject 100 µL of the this compound solution (2 mg/mL) into the mice in the appropriate treatment groups.[1] For control and laser-only groups, inject an equivalent volume of PBS.
-
Photothermal Irradiation:
-
Allow a period for the dye to accumulate in the tumor tissue (e.g., 48 hours post-injection).[1]
-
Irradiate the subcutaneous tumor site with a 793 nm or 808 nm laser at a power density of 2 W/cm².[1][3]
-
During irradiation, monitor the temperature of the tumor surface using an IR thermal camera.[1]
-
Continue irradiation for a predetermined duration (e.g., 10 minutes), capturing thermal images at set intervals (e.g., 1, 3, 5, and 10 minutes).[1]
-
-
Post-Treatment Monitoring:
-
Data Analysis:
Visualized Experimental Workflow
The following diagram illustrates the key steps in an in vivo photothermal therapy experiment using this compound.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 5. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholars.nova.edu [scholars.nova.edu]
- 13. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of IR-820 Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for IR-820, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This compound and its analogs are of significant interest in biomedical research and drug development due to their applications in fluorescence imaging, photothermal therapy, and as components of targeted molecular probes. This document outlines the core synthetic strategies, detailed experimental protocols, and purification techniques necessary to obtain high-purity this compound for research and development purposes.
Overview of this compound Synthesis
The synthesis of this compound, a symmetrical heptamethine cyanine dye, is typically achieved through a condensation reaction. This involves the coupling of two equivalents of a substituted indolenine precursor with a bridging molecule that forms the seven-carbon polymethine chain.
The key precursors for the synthesis of this compound are:
-
2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium: This is the heterocyclic base that provides the indolenine core with a sulfobutyl group, which enhances water solubility.
-
Polymethine bridge source: A common reagent for this is N-((2E,4E)-5-(phenylamino)penta-2,4-dienylidene)aniline monohydrochloride (also known as glutaconaldehyde (B1235477) dianil hydrochloride). This molecule serves as the backbone of the polymethine chain that connects the two indolenine units.
The general synthetic approach is depicted in the diagram below.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the key precursors and the final this compound dye, followed by purification methods.
Synthesis of 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium
The synthesis of the indolenine precursor is a crucial first step. It is typically prepared by the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butanesultone.
Materials:
-
1,1,2-trimethyl-1H-benzo[e]indole
-
1,4-butanesultone
-
Aprotic solvent (e.g., sulfolane, nitrobenzene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,2-trimethyl-1H-benzo[e]indole in a suitable aprotic solvent.
-
Add 1,4-butanesultone to the solution. A typical molar ratio is a slight excess of 1,4-butanesultone.
-
Heat the reaction mixture to a temperature between 120-160 °C.[1] The optimal temperature may vary depending on the solvent used.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature (25-30 °C).[1]
-
The product, 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate, will often precipitate out of the solution upon cooling.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., methyl tertiary butyl ether) to remove unreacted starting materials and solvent residues.[1]
-
The crude product can be further purified by recrystallization from a mixture of protic and aprotic solvents.[1]
Synthesis of this compound Dye
The final step is the condensation of the synthesized indolenine precursor with the polymethine bridge source.
Materials:
-
2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium
-
N-((2E,4E)-5-(phenylamino)penta-2,4-dienylidene)aniline monohydrochloride
-
Sodium acetate (B1210297)
-
Acetic anhydride (B1165640)
-
Acetic acid
Procedure:
-
Suspend two equivalents of 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium and one equivalent of N-((2E,4E)-5-(phenylamino)penta-2,4-dienylidene)aniline monohydrochloride in a mixture of acetic anhydride and acetic acid in a round-bottom flask.[1]
-
Add sodium acetate to the mixture. The sodium acetate acts as a base to facilitate the condensation reaction.
-
Heat the reaction mixture to reflux (typically around 120-130 °C) with stirring for 30-45 minutes.[1] The solution will turn a deep green color.
-
Monitor the reaction progress by UV-Vis spectroscopy, observing the formation of the characteristic long-wavelength absorption peak of this compound.
-
After the reaction is complete, cool the mixture to 10-15 °C.[1]
-
The crude this compound dye will precipitate from the reaction mixture.
-
Collect the solid by filtration and wash thoroughly with a solvent such as acetone (B3395972) to remove residual acetic acid, acetic anhydride, and other soluble impurities.[1]
Purification of this compound Dye
High purity of this compound is critical for its applications, especially in drug development and quantitative biological studies. The crude product from the synthesis typically contains unreacted starting materials, side products, and inorganic salts. A multi-step purification process is often necessary.
Column Chromatography
Flash column chromatography is an effective method for the primary purification of crude this compound.
Stationary Phase: Silica (B1680970) gel is a common choice. Due to the polar nature of the dye, a less acidic or neutral silica gel may be preferable to avoid degradation. In some cases, basic or neutral aluminum oxide can be used, but care must be taken as it can sometimes lead to cleavage of ester groups in related cyanine dyes.[2]
Mobile Phase: A gradient of a polar organic solvent system is typically employed. Common solvent systems include:
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack the column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DMSO and adsorb it onto a small amount of silica gel.
-
Apply the dried, dye-adsorbed silica gel to the top of the column.
-
Elute the column with a gradually increasing polarity gradient. The desired green fraction corresponding to this compound should be collected.
-
Monitor the fractions by TLC or UV-Vis spectroscopy to identify the pure fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline this compound. The choice of solvent is critical.
Solvent Selection: A good recrystallization solvent system is one in which the dye is sparingly soluble at room temperature but highly soluble at an elevated temperature. For cyanine dyes, mixtures of solvents are often effective. Potential solvent systems include:
Procedure:
-
Dissolve the partially purified this compound from column chromatography in a minimal amount of the chosen solvent or solvent mixture at an elevated temperature until fully dissolved.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.
-
Crystals of pure this compound should form.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, preparative reversed-phase HPLC can be employed as a final purification step.
Stationary Phase: A C18 stationary phase is commonly used for the purification of cyanine dyes.
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.
Procedure:
-
Dissolve the this compound in a suitable solvent, such as a mixture of the mobile phase components.
-
Inject the solution onto the preparative HPLC column.
-
Run a gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase.
-
Monitor the elution profile using a UV-Vis detector at the absorption maximum of this compound.
-
Collect the fraction corresponding to the main peak.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the high-purity this compound dye.
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis and purification of this compound and its precursors. Note that actual yields and purity will vary depending on the specific reaction conditions and purification efficiency.
Table 1: Synthesis of 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium
| Parameter | Value | Reference |
| Starting Material | 1,1,2-trimethyl-1H-benzo[e]indole | [1] |
| Reagent | 1,4-butanesultone | [1] |
| Solvent | Aprotic Solvent | [1] |
| Reaction Temperature | 120-160 °C | [1] |
| Typical Yield | Varies | - |
Table 2: Synthesis of this compound Dye
| Parameter | Value | Reference |
| Precursor 1 | 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium | [1] |
| Precursor 2 | N-((2E,4E)-5-(phenylamino)penta-2,4-dienylidene)aniline monohydrochloride | [1] |
| Solvent | Acetic Anhydride / Acetic Acid | [1] |
| Catalyst/Base | Sodium Acetate | [1] |
| Reaction Temperature | 120-130 °C | [1] |
| Typical Crude Yield | Varies | - |
Table 3: Purification of this compound Dye
| Purification Step | Stationary/Mobile Phase or Solvent | Expected Purity |
| Column Chromatography | Silica Gel; Dichloromethane/Methanol gradient | >90% |
| Recrystallization | Isopropanol/Water | >95% |
| Preparative HPLC | C18; Acetonitrile/Water gradient | >99% |
Conclusion
The synthesis and purification of this compound dye require a multi-step process involving the preparation of key precursors followed by a carefully controlled condensation reaction. Achieving high purity, which is essential for many of its advanced applications, necessitates a combination of purification techniques, including column chromatography, recrystallization, and potentially preparative HPLC. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce high-quality this compound for their scientific endeavors.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. 4-(1,1,2-Trimethyl-1H-benzo(E)indolium-3-yl)butane-1-sulfonate | C19H23NO3S | CID 113092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Properties of IR-820 in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research and drug development. Its utility as a fluorescent probe and photosensitizer is intrinsically linked to its spectral properties, which are highly sensitive to the solvent environment. This technical guide provides a comprehensive overview of the absorption and emission characteristics of this compound in a range of common solvents, offering valuable data for optimizing its use in various experimental and therapeutic contexts.
The interaction between a fluorophore and its surrounding solvent molecules can significantly alter its electronic ground and excited states, leading to shifts in its absorption and emission spectra, a phenomenon known as solvatochromism. Understanding these solvent-dependent spectral shifts is crucial for predicting and controlling the behavior of this compound in diverse biological and chemical systems. This guide presents key photophysical parameters, detailed experimental protocols for their measurement, and a visual representation of the experimental workflow to aid researchers in their studies.
Spectral Properties of this compound
The spectral characteristics of this compound are summarized in the table below, providing a comparative view of its behavior in different solvent environments. These parameters are critical for applications ranging from in vivo imaging to photothermal therapy.
| Solvent | Absorption Max (λmax abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Max (λmax em) (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Water | 690-812[1][2][3] | ~720,000 | 829[4][5] | 0.00313[4][5] | Not Reported |
| 10% FBS | ~836 | Not Reported | 858[4][5] | 0.02521[4][5] | Not Reported |
| Methanol | 820[6][7] | 184,000 - 198,181[6][8] | 850[6] | 0.08[8] | Not Reported |
| Ethanol (B145695) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| DMSO | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The absorption spectrum of this compound in water can show two peaks[3]. FBS stands for Fetal Bovine Serum. Data for ethanol and DMSO were not consistently available in the reviewed literature.
Experimental Protocols
Accurate characterization of the spectral properties of this compound requires standardized experimental procedures. The following protocols outline the methodologies for measuring the key photophysical parameters.
UV-Vis Absorption Spectroscopy
This protocol details the measurement of the absorption spectrum and molar absorptivity of this compound.
a. Materials and Equipment:
-
This compound dye
-
Spectroscopic grade solvents (e.g., water, methanol, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
b. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent with a precisely known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 400-900 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the most dilute this compound solution and then fill it. Record the absorption spectrum. Repeat this for all dilutions, moving from the least to the most concentrated.
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax abs) from the spectra.
-
To calculate the molar absorptivity (ε), plot a graph of absorbance at λmax abs versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (where A is absorbance, c is concentration, and l is the path length of the cuvette).
-
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum and quantum yield of this compound.
a. Materials and Equipment:
-
This compound dye solutions of known absorbance at the excitation wavelength
-
Spectroscopic grade solvents
-
Fluorometer equipped with an excitation and emission monochromator and a detector
-
Quartz cuvettes (1 cm path length)
-
Reference dye with a known quantum yield in the same spectral region (e.g., ICG in DMSO)
b. Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength (e.g., 780 nm) and the emission wavelength range (e.g., 800-950 nm). Set the excitation and emission slit widths.
-
Blank Measurement: Record the emission spectrum of the pure solvent to check for background fluorescence.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of both the this compound solution and a reference standard solution at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the this compound solution and the reference standard.
-
Calculate the quantum yield (Φ) of this compound using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the this compound solution and the reference standard, respectively.
-
Fluorescence Lifetime Measurement
This protocol outlines the determination of the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).
a. Materials and Equipment:
-
This compound dye solution
-
TCSPC system with a pulsed laser source (picosecond diode laser) and a single-photon detector
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)
b. Procedure:
-
Instrument Setup: Set up the TCSPC system with the appropriate excitation wavelength and emission filter.
-
Instrument Response Function (IRF) Measurement: Measure the IRF by recording the scattered light from a scattering solution. The IRF represents the time profile of the excitation pulse and the response of the detection system.
-
Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay curve.
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to an exponential decay model to extract the fluorescence lifetime (τ).
-
Experimental Workflow
The following diagram illustrates the logical flow of experiments for characterizing the spectral properties of this compound.
Caption: Experimental workflow for characterizing the spectral properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of IR-820 in Photothermal Therapy: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the near-infrared (NIR) cyanine (B1664457) dye IR-820 in photothermal therapy (PTT). It details the photophysical properties, cellular interactions, and the molecular pathways leading to cancer cell death, supported by quantitative data and detailed experimental protocols.
Introduction to this compound in Photothermal Therapy
This compound is a versatile organic dye with strong absorption in the NIR region, making it an excellent candidate for PTT.[] Its utility is further enhanced by its ability to be encapsulated in various nanoparticles, improving its stability, biocompatibility, and tumor-targeting capabilities.[2][3] Upon excitation with an NIR laser, typically around 808 nm, this compound efficiently converts light energy into heat, inducing hyperthermia in the targeted tumor tissue and leading to cell death.[4] A significant advantage of this compound-mediated PTT is its propensity to induce apoptosis, a programmed and controlled form of cell death, which is generally preferred over necrosis in therapeutic applications to minimize inflammation and damage to surrounding healthy tissues.[2][3]
Photophysical and Photothermal Properties
The efficacy of this compound as a photothermal agent is rooted in its inherent photophysical properties. It exhibits strong absorbance in the NIR window (700-900 nm), a range where biological tissues have minimal absorption and scattering, allowing for deeper tissue penetration of the excitation light.
Data Presentation: Photothermal Conversion Efficiency of this compound
The photothermal conversion efficiency (η) is a critical parameter that quantifies the effectiveness of a photothermal agent. The efficiency of this compound can vary depending on its formulation and environment.
| Formulation | Excitation Wavelength (nm) | Laser Power Density (W/cm²) | Photothermal Conversion Efficiency (η) | Reference |
| Free this compound | 793 | Not Specified | 17.10% | [5] |
| This compound@Lipo NPs | 793 | Not Specified | 25.23% | [5] |
| This compound in aqueous solution | 793 | Not Specified | 32.74% | [2] |
Cellular Uptake and Localization
For effective PTT, this compound, particularly when encapsulated in nanoparticles, must be efficiently taken up by cancer cells. Studies have shown that nanoparticle formulations of this compound are internalized by cells through endocytosis.[6] The uptake is often time- and concentration-dependent. Once inside the cell, the nanoparticles are typically localized within endosomes and lysosomes.[6]
The Molecular Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound-mediated PTT induces cell death is through the activation of the intrinsic apoptotic pathway. The localized hyperthermia generated by this compound disrupts mitochondrial function, initiating a cascade of molecular events that culminate in cell death.
Signaling Pathway of this compound-Mediated Apoptosis
The following diagram illustrates the key steps in the apoptotic signaling pathway initiated by this compound PTT.
Caption: Signaling pathway of this compound mediated photothermal apoptosis.
Key Molecular Players
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. PTT-induced stress leads to the activation and translocation of Bax to the mitochondrial outer membrane, while the inhibitory function of Bcl-2 is overcome.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax leads to the formation of pores in the mitochondrial outer membrane, a process known as MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization and the recruitment of pro-caspase-9 to form a large protein complex called the apoptosome.[7][8]
-
Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then activates the executioner caspase, caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in PTT.
Assessment of Photothermal Conversion Efficiency
Objective: To quantify the efficiency of this compound in converting light energy into heat.
Protocol:
-
Prepare aqueous solutions of this compound or this compound-loaded nanoparticles at various concentrations (e.g., 20, 60, 120 µM) in PBS.[5]
-
Place a defined volume (e.g., 1 mL) of the solution in an Eppendorf tube.[5]
-
Irradiate the sample with an 808 nm NIR laser at a specific power density (e.g., 5.3, 14.1, or 21.2 W/cm²) for a set duration (e.g., 2 minutes).[5]
-
Record the temperature change of the solution at regular intervals (e.g., every 30 seconds) using a thermal imaging camera.[5]
-
After reaching a steady-state temperature, turn off the laser and record the cooling curve.
-
Calculate the photothermal conversion efficiency (η) using the formula described by Roper et al. and others, which takes into account the heat absorbed by the sample and the heat dissipated to the surroundings.[2]
Cellular Uptake Analysis
Objective: To visualize and quantify the internalization of this compound or its nanoparticle formulations by cancer cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a suitable culture vessel (e.g., chambered slides for microscopy or multi-well plates for flow cytometry).
-
Treat the cells with fluorescently labeled this compound or this compound-loaded nanoparticles at a specific concentration (e.g., 50 µg/mL) for various incubation times (e.g., 1, 2, 4 hours).[6]
-
For Confocal Microscopy:
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI and/or the cell membrane with a suitable dye.
-
Image the cells using a confocal microscope to visualize the intracellular localization of the nanoparticles.
-
-
For Flow Cytometry:
-
Wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the uptake.
-
Quantification of Apoptosis
Objective: To determine the mode and extent of cell death induced by this compound PTT.
Protocol (Annexin V/Propidium Iodide Assay):
-
Seed cells in a multi-well plate and treat them with this compound or this compound-loaded nanoparticles (e.g., 20 µM) for a specific duration (e.g., 3 hours).[2]
-
Irradiate the designated wells with an 808 nm laser at a defined power density (e.g., 14.1 W/cm²) for a set time (e.g., 30 seconds).[2]
-
Include control groups: untreated cells, cells with laser only, and cells with nanoparticles only.
-
After a post-irradiation incubation period (e.g., 24 hours), harvest the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.
Western Blot Analysis of Apoptotic Proteins
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Treat cells as described in the apoptosis quantification protocol.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Summary of Quantitative Data
The following tables summarize key quantitative findings from various studies on this compound mediated PTT.
Temperature Increase in Solution
| Formulation | Concentration (µM) | Laser Power Density (W/cm²) | Temperature Increase (°C) | Reference |
| Free this compound | 20-120 | 5.3 | 3.7 - 19 | [5] |
| This compound PLGA NPs | 20-120 | 5.3 | 6 - 20.4 | [5] |
| Free this compound | 20-120 | 14.1 | 6.5 - 33.3 | [5] |
| This compound PLGA NPs | 20-120 | 14.1 | 8 - 33.6 | [5] |
| Free this compound | 20-120 | 21.2 | 9.4 - 34.2 | [5] |
| This compound PLGA NPs | 20-120 | 21.2 | 10.2 - 35 | [5] |
In Vitro Cell Viability and Apoptosis
| Cell Line | Formulation | Treatment | Cell Viability (%) | Apoptosis (%) | Reference |
| MCF-7 | This compound PLGA NPs + Laser | 20 µM this compound, 14.1 W/cm² | ~30 | 52 | [2] |
| HeLa | PpIX-IR-820@Lipo NPs + Laser | 30 µg/mL | 38.30 | Not specified | [9] |
Conclusion
This compound is a potent photothermal agent that induces cancer cell death primarily through the intrinsic apoptotic pathway. Its mechanism of action involves the efficient conversion of NIR light into localized heat, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade. The encapsulation of this compound in nanoparticles enhances its therapeutic potential by improving its stability and cellular uptake. This in-depth understanding of this compound's mechanism of action is crucial for the rational design of novel and effective PTT-based cancer therapies.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures.
Caption: Experimental workflow for determining photothermal conversion efficiency.
Caption: Experimental workflow for analyzing cellular uptake.
References
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-9 and APAF-1 form an active holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apaf-1 and caspase-9 accelerate apoptosis, but do not determine whether factor-deprived or drug-treated cells die - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Quantum Yield and Molar Extinction Coefficient of IR-820
This technical guide provides a comprehensive overview of two critical photophysical parameters of the near-infrared (NIR) dye this compound: the fluorescence quantum yield (Φf) and the molar extinction coefficient (ε). Understanding these properties is essential for the effective application of this compound in various research and development areas, including in vivo imaging, photothermal therapy, and diagnostics.
This compound, also known as New Indocyanine Green, is a cyanine (B1664457) dye recognized for its improved stability in aqueous solutions compared to Indocyanine Green (ICG).[1][2][3][4] It serves as a contrast agent for imaging and has applications in photothermal and photodynamic therapies.[5][6] Its maximal excitation and emission wavelengths are approximately 710 nm and 820 nm, respectively.[4][6][7]
Quantitative Photophysical Properties of this compound
The efficiency of light absorption and subsequent fluorescence emission is quantified by the molar extinction coefficient and the quantum yield, respectively. These values are highly dependent on the dye's environment, particularly the solvent.
Data Summary
The following tables summarize the reported values for the molar extinction coefficient and quantum yield of this compound in various solvents.
Table 1: Molar Extinction Coefficient (ε) of this compound and a Derivative.
| Compound | Solvent | Wavelength (λmax) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|
| This compound | Methanol (B129727) | Not Specified | 198,181 |
| IR820-NO₂ (derivative) | Methanol | Not Specified | 187,143 |
Data sourced from supporting information for a study on dye-sensitized nanoparticles.[8]
Table 2: Fluorescence Quantum Yield (Φf) of this compound.
| Solvent/Medium | Quantum Yield (Φf) (%) |
|---|---|
| Water | 0.313 |
| 10% Fetal Bovine Serum (FBS) | 2.521 |
| Ethanol | 4.20 |
Note: The quantum yield of this compound is significantly enhanced in serum compared to water, which is a key advantage for in vivo imaging applications.[9][10] The quantum yield is generally noted to be lower than that of ICG.[2][3][4]
Experimental Protocols
Accurate determination of the molar extinction coefficient and quantum yield is critical for reproducible research. The following sections detail the standard methodologies for measuring these parameters.
Protocol for Determining Molar Extinction Coefficient
The molar extinction coefficient is determined using spectrophotometry and the Beer-Lambert law. This law states a linear relationship between absorbance and the concentration of an absorbing species.
Principle: The Beer-Lambert Law
A = εcl
Where:
A is the absorbance (unitless) ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹) c is the molar concentration of the substance (in mol/L or M) l is the path length of the light through the cuvette (typically 1 cm)
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Matched quartz or glass cuvettes (typically 1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound dye
-
Appropriate solvent (e.g., Methanol, DMSO, Water)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound powder (e.g., 5-10 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.[11]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create at least five solutions of decreasing, known concentrations. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength to the maximum absorption wavelength (λmax) for this compound in the chosen solvent. The λmax for this compound can vary significantly with the solvent, for example, shifting from around 820 nm in methanol to 691 nm in water.[1]
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and zero the absorbance.
-
Absorbance Measurement: Measure the absorbance of each of the diluted this compound solutions, starting from the least concentrated. Ensure the cuvette is clean and free of bubbles for each measurement.
-
Data Analysis: Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
Calculation: Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) if the path length (l) is 1 cm.[12] The R² value of the linear fit should be >0.99 to ensure linearity and accuracy.
Protocol for Determining Relative Fluorescence Quantum Yield
The relative method is most commonly used for determining the quantum yield of a fluorescent molecule. It involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard with a known quantum yield (Φf).
Principle: Relative Quantum Yield Calculation
The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
Φ is the quantum yield I is the integrated fluorescence intensity A is the absorbance at the excitation wavelength n is the refractive index of the solvent Subscripts S and R refer to the sample and the reference standard, respectively.[13][14]
Materials and Equipment:
-
Fluorometer (Fluorescence Spectrometer)
-
UV-Vis Spectrophotometer
-
Matched fluorescence cuvettes
-
This compound dye (sample)
-
Fluorescence standard with a known quantum yield in the NIR range (e.g., ICG)[9]
-
Appropriate solvent
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer. This wavelength must be the same for both the sample and the reference.
-
Record the fluorescence emission spectrum for each of the prepared solutions. The emission range should cover the entire fluorescence profile of both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement to obtain the integrated fluorescence intensity (I).
-
Correct the emission spectra for the instrument's response if necessary.
-
-
Calculation:
-
Plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the sample and the reference standard.
-
Determine the slope of the resulting straight lines for both the sample (Slope_S) and the reference (Slope_R).
-
Calculate the quantum yield of the sample using the modified equation:
Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²)
-
This gradient method provides a more robust determination and helps to identify potential issues like dye aggregation at higher concentrations.[14]
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the fundamental principles described in the protocols.
Workflow for Molar Extinction Coefficient Determination
Workflow for Relative Quantum Yield Measurement
Logical Relationship of the Beer-Lambert Law
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Indocyanine Green [this compound] | CAS 172616-80-7 | Chemodex | Biomol.com [biomol.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. communities.acs.org [communities.acs.org]
- 13. rsc.org [rsc.org]
- 14. edinst.com [edinst.com]
An In-depth Technical Guide to the Solubility of IR-820 Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the near-infrared (NIR) dye IR-820 in various aqueous and organic solvents. The information contained herein is intended to assist researchers, scientists, and professionals in the field of drug development in preparing and utilizing this compound for a range of applications, including but not limited to in vitro and in vivo imaging, and photothermal therapy.
Introduction to this compound Dye
This compound is a cyanine-based dye with strong absorption and fluorescence in the near-infrared spectrum, typically with maximum excitation and emission wavelengths around 820 nm. Its utility as a fluorescent probe and a photothermal agent has made it a valuable tool in biomedical research, particularly in the development of theranostics for cancer. A critical aspect of its application is its solubility, which dictates its formulation, bioavailability, and ultimately its efficacy in biological systems. This guide summarizes the available quantitative solubility data, provides detailed experimental protocols for solution preparation and solubility determination, and illustrates a typical experimental workflow for its use in photothermal therapy.
Quantitative Solubility of this compound
The solubility of this compound has been reported in a limited number of solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 | 5.89 | Ultrasonic warming and heating to 60°C is recommended.[1] Use of newly opened DMSO is advised. |
| Dimethyl Sulfoxide (DMSO) | 4.5 | 5.3 | Sonication and heating to 60°C are recommended.[2] |
| Aqueous Solution (Water) | 0.5 | ~0.59 | A concentration of 500 µg/mL has been used for photothermal effect studies.[3] |
| Phosphate-Buffered Saline (PBS) | 1.7 | 2 | A PBS dispersion of 2 mg/mL was used for intramuscular injection in mice.[3] |
| Phosphate-Buffered Saline (PBS) | 0.17 | 0.2 | Freshly mixed for intravenous tail vein injection in mice.[1] |
Note: The molecular weight of this compound is approximately 849.47 g/mol .
Experimental Protocols
3.1.1. In Dimethyl Sulfoxide (DMSO)
A common method for preparing a stock solution of this compound involves the use of DMSO.
-
Materials: this compound dye powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, water bath or heating block.
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 5 mg/mL).
-
Vortex the mixture to facilitate dissolution.
-
If necessary, sonicate the solution and/or heat it to 60°C to ensure complete dissolution.[1][2]
-
Store the stock solution protected from light at -20°C for short-term storage or -80°C for long-term storage.
-
3.1.2. In Aqueous Buffers (e.g., PBS)
For biological applications, this compound is often prepared in aqueous buffers.
-
Materials: this compound dye powder, Phosphate-Buffered Saline (PBS), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the required volume of PBS to achieve the desired concentration (e.g., 0.2 mM).
-
Vortex the mixture thoroughly to ensure a uniform suspension. It is recommended to prepare these solutions fresh before use.[1]
-
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Materials: this compound dye powder, selected solvent, sealed flasks or vials, orbital shaker with temperature control, centrifuge, spectrophotometer, and materials for creating a calibration curve.
-
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed flask.
-
Equilibration: Place the flask in a temperature-controlled orbital shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) of this compound using a spectrophotometer to generate a calibration curve.
-
Measure the absorbance of the supernatant from the solubility experiment.
-
Determine the concentration of this compound in the supernatant by interpolating its absorbance on the calibration curve. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.
-
-
Experimental Workflows and Signaling Pathways
This compound is frequently utilized as a photothermal agent in cancer research. The following diagram illustrates a typical experimental workflow for an in vivo PTT study.
Caption: Workflow for in vivo photothermal therapy using this compound.
Current research primarily focuses on the physical properties of this compound as a photothermal and imaging agent. Upon irradiation with near-infrared light, this compound absorbs the light energy and converts it into heat, leading to hyperthermia in the targeted tissue. This localized temperature increase can induce cell death through apoptosis and necrosis. At present, there is no evidence to suggest that this compound directly interacts with specific signaling pathways in the same manner as a targeted drug molecule. Its therapeutic effect is a consequence of the physical phenomenon of heat generation.
The following diagram illustrates the logical relationship of this compound's mechanism in photothermal therapy.
Caption: Mechanism of this compound in photothermal therapy.
Conclusion
The solubility of this compound is a key parameter for its effective use in research and drug development. While soluble in DMSO, its aqueous solubility is more limited, often requiring specific preparation methods for biological applications. This guide provides a summary of the currently available solubility data and protocols to aid researchers in their work with this versatile NIR dye. Further studies are warranted to establish a more comprehensive solubility profile of this compound in a wider range of solvents.
References
Long-term stability and storage conditions for IR-820
An In-depth Technical Guide on the Long-Term Stability and Storage of IR-820
For researchers, scientists, and professionals in drug development, understanding the stability profile of near-infrared (NIR) dyes like this compound is critical for ensuring experimental reproducibility, therapeutic efficacy, and safety. This compound, a cyanine (B1664457) dye, is gaining attention for applications in fluorescence imaging and photothermal therapy due to its favorable optical properties. However, like many organic dyes, its stability is influenced by a variety of environmental factors. This guide provides a comprehensive overview of the long-term stability and optimal storage conditions for this compound in its solid form and in various formulations.
Stability of Solid-State this compound
The stability of this compound in its powdered form is crucial for long-term storage and serves as the baseline for its use in experimental and therapeutic contexts. When stored correctly, the solid dye maintains its integrity for extended periods.
Table 1: Recommended Storage Conditions and Stability for Solid this compound
| Parameter | Condition | Duration | Source |
|---|---|---|---|
| Temperature | -20°C | 3 years | [1] |
| Atmosphere | Sealed, away from moisture | Not specified |[2] |
Stability of this compound in Solution
The stability of this compound diminishes significantly once it is dissolved. Aqueous solutions are particularly susceptible to degradation, a critical consideration for most biological applications. The choice of solvent and storage conditions for stock solutions can mitigate this instability.
Table 2: Stability of this compound in Various Solutions
| Solvent/Medium | Storage Temperature | Storage Conditions | Observed Stability | Source |
|---|---|---|---|---|
| General Solutions | Not specified | Not specified | Generally unstable; prepare fresh | [1] |
| Stock Solution | -80°C | Sealed, away from moisture | Up to 6 months | [2] |
| Stock Solution | -20°C | Sealed, away from moisture | Up to 1 month | [2] |
| Aqueous Solution | Room Temperature (~25°C) | Dark | 15% decrease in absorbance after 6 days | [3] |
| Aqueous Solution | Room Temperature (~25°C) | Bright Light | Continuous decrease in absorbance | [3] |
| MilliQ Water | 4°C | Not specified | Loss of absorption capabilities after 3 weeks | [4][5] |
| Serum | Not specified | Continuous 793 nm laser irradiation (20 mW/cm²) | Good photostability; no noticeable decrease in emission for 60 min |[6] |
Enhanced Stability Through Formulation
To overcome the inherent instability of free this compound, especially in physiological environments, various formulation strategies have been developed. Encapsulating the dye within nanoparticles or complexing it with proteins drastically improves its chemical, colloidal, and photostability.
Table 3: Stability of Formulated this compound
| Formulation | Medium | Storage Conditions | Observed Stability | Source |
|---|---|---|---|---|
| PLGA Nanoparticles | Aqueous | 4°C | Fairly maintained optical properties after 3 weeks; stable size and PDI for 7 days | [4][5] |
| Dendrimer Complex | Aqueous | Various (4°C, RT, dark, bright) | Improved stability compared to free this compound under all conditions | [3][7] |
| Human Serum Albumin (HSA) Complex | Water, PBS, FBS | Not specified | Good optical and colloidal stability for at least 48 hours | [8] |
| HSA Complex | Not specified | Continuous 808 nm laser irradiation | Improved photostability vs. free this compound | [8] |
| HSA Complex | Aqueous | Heated up to 80°C for 10 min | Thermally stable | [8] |
| PCLGC Composite Nanoparticles | Aqueous | 4°C in dark | Good stability of the dye inside the polymer for 10 days |[9] |
Degradation Pathways and Influencing Factors
The degradation of this compound is primarily driven by photobleaching and reactions with reactive oxygen species. Understanding these pathways is key to preventing dye decomposition.
Caption: Factors contributing to the degradation of this compound.
As a cyanine dye, this compound is known to have relatively low photostability.[10] The primary mechanism of photodegradation involves a bimolecular reaction of the dye's heptamethine chain with photogenerated singlet oxygen.[10] This highlights the importance of protecting the dye from excessive light exposure and oxygen, particularly when in solution. Formulations that shield the dye molecule, such as encapsulation in a polymer matrix, can significantly enhance its stability.[3][7][9]
Experimental Protocols for Stability Assessment
Evaluating the stability of this compound requires a systematic approach employing various analytical techniques. The choice of method depends on whether the dye is in its free form or encapsulated within a delivery system.
Caption: General workflow for assessing the stability of this compound.
A. Preparation of Samples: this compound solutions or formulations are prepared in the desired medium (e.g., water, PBS, serum). A baseline (Time 0) measurement is taken immediately after preparation.
B. Storage Conditions: Samples are aliquoted and stored under a matrix of controlled environmental conditions. These typically include:
-
Temperature: Refrigerated (4°C), room temperature (~25°C), and elevated temperatures (e.g., 37°C, 50°C).[3][8][11]
-
Light: Protected from light (dark) versus exposure to ambient or high-intensity light.[3]
C. Analytical Techniques for Monitoring Stability: At predetermined time intervals, samples are withdrawn and analyzed using one or more of the following methods:
-
UV-Vis Spectrophotometry: This is the most common method to assess the chemical stability of the dye. The absorbance spectrum is recorded, and a decrease in the characteristic peak of this compound (around 820 nm) indicates degradation.[3][4][5]
-
Fluorescence Spectroscopy: Used to evaluate photostability by measuring the fluorescence emission intensity over time. A decrease in intensity signifies photobleaching or degradation.[6][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the parent this compound from its degradation products, allowing for precise quantification of the remaining active compound.[12]
-
Mass Spectrometry (MS): Often coupled with chromatography, MS is used to identify the chemical structures of degradation products, providing insight into the degradation mechanism.[10]
-
Dynamic Light Scattering (DLS): For nanoparticle formulations, DLS is essential for assessing colloidal stability. It measures changes in the hydrodynamic size and polydispersity index (PDI) over time. An increase in these values may indicate aggregation.[4][5]
Summary of Key Stability Factors
The long-term stability of this compound is not intrinsic but rather a function of its environment. The following diagram summarizes the critical relationships between this compound and the factors that govern its stability.
Caption: Key factors that positively and negatively impact this compound stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 9. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 10. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00710F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-depth Technical Guide to the Core Principles of IR-820 Fluorescence and Photothermal Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in various biomedical applications, including fluorescence imaging and photothermal therapy. Its utility stems from its unique photophysical properties, which allow it to both emit fluorescence and convert light energy into heat. This technical guide provides a comprehensive overview of the core principles governing the fluorescence and photothermal conversion of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Core Principles of this compound Photophysics
Upon absorption of photons in the near-infrared spectrum, this compound molecules are elevated to an excited electronic state. From this excited state, the molecule can return to its ground state through several relaxation pathways, primarily fluorescence and non-radiative decay. The interplay between these pathways dictates the dye's utility as either a fluorescent probe or a photothermal agent.
Fluorescence: This process involves the emission of a photon as the molecule transitions from the lowest vibrational level of the first excited singlet state (S₁) back to the ground electronic state (S₀). The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons.
Photothermal Conversion: This process is dominated by non-radiative decay pathways, where the absorbed light energy is converted into heat. This occurs through internal conversion (a transition between electronic states of the same multiplicity) and vibrational relaxation (the dissipation of excess vibrational energy to the surrounding medium as heat). The efficiency of this energy conversion is a key parameter for photothermal therapy applications.
The environment surrounding the this compound molecule significantly influences these de-excitation pathways. For instance, in aqueous solutions, this compound molecules have a tendency to form aggregates, which can lead to fluorescence quenching and enhance non-radiative decay.[1] Conversely, when bound to proteins such as serum albumin, the dye's conformation can become more rigid, leading to an increase in fluorescence quantum yield.[1] The formation of J-aggregates, a specific type of molecular self-assembly, can also dramatically alter the photophysical properties of this compound, leading to sharp, red-shifted absorption and emission bands.[2][3]
Quantitative Photophysical and Photothermal Properties
The following tables summarize the key quantitative data for this compound from various studies. These values can vary depending on the solvent, concentration, and whether this compound is in its free form or encapsulated.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent/Conditions | Reference |
| Peak Absorption (λabs) | ~690 nm and ~815 nm | Water | [3][4] |
| Red-shifted by ~143 nm | 10% Fetal Bovine Serum (FBS) | [1][5] | |
| Peak Emission (λem) | ~829 nm | Water | [1][5] |
| ~858 nm | 10% FBS | [1][5] | |
| Fluorescence Quantum Yield (ΦF) | 0.313% | Water | [1][5] |
| 2.521% | 10% FBS | [1][5] | |
| Molar Extinction Coefficient | 7.2 x 104 M-1cm-1 | Aqueous solution | [3][4] |
Table 2: Photothermal Conversion Properties of this compound
| Property | Value | Conditions | Reference |
| Photothermal Conversion Efficiency (η) | 32.74% | Aqueous solution | [1] |
| 25.23% | Liposomal formulation | [6] | |
| Temperature Increase (ΔT) | > 55 °C | 500 µg/mL in water, 793 nm laser (0.5 W/cm²) for 4 min | [1] |
| 11.7 °C | In vivo, psoriasiform skin, with NIR irradiation | [7] |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Comparative Method)
This method involves comparing the fluorescence intensity of the this compound sample to a standard with a known quantum yield.[8]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Spectroscopic grade solvents
-
Standard fluorophore with a known quantum yield in the NIR region
-
This compound sample
-
10 mm path length fluorescence cuvettes[8]
Procedure:
-
Sample Preparation: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution and record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each sample, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.
-
The plot should be linear; determine the gradient (slope) of the line for both the sample (GradX) and the standard (GradST).
-
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the this compound sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used).
-
Measurement of Photothermal Conversion Efficiency
This protocol outlines the steps to determine the efficiency of this compound in converting light to heat.[9][10]
Materials:
-
Quartz cuvette
-
This compound solution of known concentration and absorbance at the laser wavelength
-
Solvent (e.g., water) as a control
Procedure:
-
Sample Preparation: Place a known volume of the this compound solution into the quartz cuvette.
-
Irradiation and Temperature Monitoring:
-
Irradiate the sample with the NIR laser at a specific power density (e.g., 1 W/cm²).[9][10]
-
Record the temperature of the solution at regular time intervals (e.g., every 30 seconds) until it reaches a steady state, and then after the laser is turned off to monitor cooling.[10][11]
-
Perform the same measurement with the pure solvent as a control.
-
-
Data Analysis: The photothermal conversion efficiency (η) is calculated using a formula that takes into account the maximum temperature change, the heat loss to the surroundings, the incident laser power, and the absorbance of the sample at the laser wavelength.[9]
Visualizations
Principle of Fluorescence and Photothermal Conversion
Caption: Energy transition diagram for this compound.
Experimental Workflow for In Vitro Photothermal Therapy
Caption: In vitro photothermal therapy workflow.
Cellular Response to Photothermal Therapy
Caption: PTT-induced cell death pathways.
Conclusion
This compound is a versatile NIR dye with tunable photophysical properties that make it a promising candidate for both fluorescence imaging and photothermal therapy. Understanding the fundamental principles of its fluorescence and photothermal conversion, as well as the environmental factors that influence them, is crucial for optimizing its performance in biomedical applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and developers working with this and similar NIR dyes. The ability to induce localized hyperthermia and subsequent cell death pathways, such as apoptosis, underscores the therapeutic potential of this compound in oncology and other fields.[13][14] Further research into the specific intracellular signaling cascades triggered by this compound-mediated PTT will continue to refine its application in precision medicine.[15][16]
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjustable Fluorescence Emission of J-Aggregated Tricarbocyanine in the Near-Infrared-II Region | Semantic Scholar [semanticscholar.org]
- 3. Adjustable Fluorescence Emission of J-Aggregated Tricarbocyanine in the Near-Infrared-II Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. rsc.org [rsc.org]
- 10. Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the fundamental mechanisms of cell death triggered by photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Aggregation-Caused Quenching (ACQ) Effect of IR-820
For Researchers, Scientists, and Drug Development Professionals
Abstract
The near-infrared (NIR) fluorescent dye IR-820 holds significant promise for a range of biomedical applications, including in vivo imaging and photothermal therapy. However, its utility is often hampered by a phenomenon known as aggregation-caused quenching (ACQ), where the formation of molecular aggregates in aqueous environments leads to a significant reduction in fluorescence emission. This technical guide provides a comprehensive overview of the ACQ effect in this compound, detailing its underlying mechanisms, summarizing key photophysical data, and presenting detailed experimental protocols for its characterization and mitigation. Strategies to overcome ACQ, such as interaction with serum albumin and encapsulation within polymeric nanoparticles, are discussed in depth, offering researchers and drug development professionals the foundational knowledge to harness the full potential of this versatile NIR dye.
Introduction to this compound and the ACQ Effect
This compound is a cyanine (B1664457) dye characterized by its strong absorption and emission in the near-infrared spectrum, typically with excitation and emission maxima around 710 nm and 820 nm, respectively.[1][2][3] This spectral window is highly advantageous for biomedical applications due to the reduced absorption and scattering of NIR light by biological tissues, allowing for deeper tissue penetration and improved signal-to-noise ratios in in vivo imaging.[2] The chemical structure of this compound is presented below.[4][5]
Despite its favorable spectral properties, the fluorescence of this compound is highly sensitive to its environment. In aqueous solutions, this compound molecules have a strong tendency to self-aggregate, leading to a dramatic decrease in their fluorescence quantum yield.[4] This process, known as aggregation-caused quenching (ACQ), is a major obstacle to the widespread use of this compound in its free form for applications requiring bright and stable fluorescence.[4][6]
The Mechanism of Aggregation-Caused Quenching (ACQ)
The primary mechanism behind the ACQ effect in this compound is the formation of non-fluorescent or weakly fluorescent H-aggregates. In these aggregates, the chromophores of the dye molecules align in a parallel, "face-to-face" orientation. This arrangement leads to strong excitonic coupling between the molecules, which alters their electronic energy levels. The formation of H-aggregates typically results in a blue-shift (hypsochromic shift) of the main absorption peak.[7]
Upon excitation, the energy absorbed by these aggregates is rapidly dissipated through non-radiative decay pathways, such as internal conversion and vibrational relaxation, rather than being emitted as fluorescence. This efficient non-radiative decay is the root cause of the observed fluorescence quenching.
Figure 1: Mechanism of this compound Aggregation-Caused Quenching.
Quantitative Photophysical Properties of this compound
The photophysical properties of this compound are dramatically influenced by its aggregation state. The following tables summarize key quantitative data comparing this compound in an aggregated state (in water) versus a disaggregated, highly fluorescent state (bound to serum albumin).
| Property | This compound in Water | This compound in 10% Fetal Bovine Serum (FBS) | Reference(s) |
| Peak Absorption Wavelength | ~691 nm | ~793 nm (red-shifted by ~143 nm) | [4][8] |
| Peak Emission Wavelength | ~829 nm | ~858 nm (red-shifted by ~29 nm) | [4][8] |
| Fluorescence Quantum Yield (QY) | 0.313% | 2.521% (~7-fold increase) | [4] |
Table 1: Photophysical Properties of this compound in Aqueous vs. Serum Environments.
Strategies to Overcome the ACQ Effect
Several strategies have been developed to prevent the aggregation of this compound in aqueous environments and thereby restore its fluorescence. These methods primarily focus on isolating individual dye molecules from one another.
Interaction with Serum Albumin
One of the most effective methods to overcome ACQ is the interaction of this compound with serum albumin.[4][6] Albumin, a protein abundant in the bloodstream, has hydrophobic pockets that can bind to this compound molecules. This binding prevents the self-aggregation of the dye, leading to a significant enhancement in fluorescence.[6][9] This phenomenon is crucial for in vivo applications where this compound is injected into the bloodstream.[4][10]
Figure 2: Overcoming ACQ through interaction with serum albumin.
Encapsulation in Nanoparticles
Another robust strategy is the encapsulation of this compound within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).[2][11][12] The polymer matrix physically separates the this compound molecules, preventing aggregation and preserving their monomeric, fluorescent state.[11] This approach not only enhances fluorescence but also offers opportunities for targeted drug delivery and controlled release.[2]
Figure 3: Overcoming ACQ by encapsulation in PLGA nanoparticles.
| Formulation | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference(s) |
| This compound-PLGA NPs | 103 ± 8 | -28 ± 7 | 90% | 18% | [2][11] |
Table 2: Physicochemical Properties of this compound Loaded PLGA Nanoparticles.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound ACQ and its mitigation.
Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the synthesis of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.[11]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound dye
-
Distilled water
Procedure:
-
Dissolve PLGA in acetone to a final concentration of 1 mg/mL.
-
Add this compound to the PLGA-acetone solution at a concentration of 0.5 mg/mL.
-
Add the this compound/PLGA/acetone mixture dropwise to distilled water in a 1:3 volume ratio while stirring continuously.
-
Continue stirring the emulsion for 2 hours to allow for the evaporation of acetone.
-
The resulting nanoparticle suspension can be purified by centrifugation and washed to remove unencapsulated dye and excess reagents.
Characterization of Nanoparticle Size and Zeta Potential using Dynamic Light Scattering (DLS)
DLS is a technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
Instrumentation:
-
A dynamic light scattering instrument (e.g., Zetasizer Nano ZS).
Sample Preparation:
-
Disperse the nanoparticle suspension in a suitable solvent (e.g., deionized water or PBS) to an appropriate concentration. Ensure the solvent is filtered to remove dust and other particulates.
-
Transfer the sample to a clean cuvette.
Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (typically 25°C).
-
Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides a polydispersity index (PDI) to indicate the width of the size distribution.[13][14]
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (QY) is a measure of the efficiency of fluorescence. The relative method involves comparing the fluorescence of the sample to a standard with a known QY.
Materials:
-
This compound sample
-
A suitable quantum yield standard for the NIR region (e.g., IR-125 in ethanol, QY = 0.132)[15]
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2)
where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[16]
In Vivo Fluorescence Imaging in a Mouse Model
This protocol outlines a general procedure for in vivo NIR fluorescence imaging using this compound in a mouse model.[3][4][10]
Materials:
-
This compound solution (e.g., 0.5 mg/mL in PBS) or this compound-loaded nanoparticles.
-
Anesthetized mice.
-
In vivo imaging system equipped with appropriate NIR excitation and emission filters.
Procedure:
-
Administer the this compound formulation to the mouse, typically via intravenous (tail vein) injection. The typical dose is around 200 µL of a 0.5 mg/mL solution.[4][17]
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection to monitor the biodistribution of the dye.
-
Use an excitation source around 793 nm and collect the emission in the NIR-II window (e.g., >900 nm).[4][17]
-
Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumors, organs).
Figure 4: Workflow for in vivo fluorescence imaging with this compound.
Photothermal Therapy Protocol
This protocol describes a typical in vitro photothermal therapy experiment using this compound-loaded nanoparticles.[2][11]
Materials:
-
Cancer cell line (e.g., triple-negative breast cancer cells).[11]
-
This compound-loaded nanoparticles.
-
Cell culture medium.
-
Cell viability assay (e.g., MTT assay).
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with a specific concentration of this compound-loaded nanoparticles for a set period (e.g., 4 hours).[11]
-
Wash the cells to remove non-internalized nanoparticles.
-
Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1.5 W/cm²) for a defined duration (e.g., 5 minutes).[11]
-
Include control groups: cells only, cells with nanoparticles but no laser, and cells with laser but no nanoparticles.
-
After a further incubation period (e.g., 24 hours), assess cell viability using an MTT assay to determine the photothermal cytotoxicity.[11]
Conclusion
The aggregation-caused quenching of this compound is a significant challenge that needs to be addressed to fully exploit its potential in biomedical applications. Understanding the underlying mechanism of H-aggregate formation and the resulting fluorescence quenching is key to developing effective mitigation strategies. The binding of this compound to serum albumin and its encapsulation within polymeric nanoparticles have proven to be highly successful approaches to overcome ACQ, leading to substantial improvements in fluorescence brightness and stability. The detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to characterize the ACQ effect and to design and evaluate novel this compound-based formulations for advanced in vivo imaging and therapeutic applications.
References
- 1. medkoo.com [medkoo.com]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(New Indocyanine Green) |CAS 172616-80-7|DC Chemicals [dcchemicals.com]
- 6. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Albumin-seeking dyes with adjustable assemblies in situ enable programmable imaging windows and targeting tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bettersizeinstruments.com [bettersizeinstruments.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jasco-global.com [jasco-global.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Standard Protocol for In Vivo Imaging with IR-820 Dye
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with broad applications in preclinical in vivo imaging. Its spectral properties, falling within the NIR-I and extending into the NIR-II window, allow for deep tissue penetration and reduced autofluorescence, making it an excellent candidate for various imaging applications. This document provides a comprehensive guide to the standard protocols for utilizing this compound for in vivo imaging, covering dye preparation, animal handling, administration, imaging parameters, and data analysis.
Properties of this compound
This compound is a water-soluble organic dye that exhibits a significant increase in fluorescence quantum yield upon binding to serum albumin in vivo.[1] This property enhances its signal-to-noise ratio for biological imaging. The dye's absorption and emission maxima can vary slightly depending on its environment (e.g., in water versus serum).[2]
Table 1: Optical Properties of this compound
| Property | Wavelength (nm) | Notes |
| Peak Excitation (in vitro) | ~710 nm[1][3] | Can vary. |
| Peak Emission (in vitro) | ~820 nm[1][3][4] | Can vary. |
| Peak Absorption (in 10% FBS) | ~812 nm[5] | Red-shifted compared to water. |
| Peak Emission (in 10% FBS) | ~858 nm[2] | Red-shifted compared to water. |
| Recommended Excitation for In Vivo | 793 nm or 808 nm[2][5] | Common laser lines for in vivo systems. |
Experimental Protocols
Dye Preparation
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powdered dye in phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo use, a final solution in PBS is recommended.
-
Concentration: The final concentration for injection typically ranges from 0.2 mM to 2 mg/mL.[2][4] The optimal concentration may vary depending on the application and animal model.
-
Storage: Store the stock solution at 4°C, protected from light.[4] It is recommended to freshly prepare the final dilution for each experiment.
Animal Preparation
-
Animal Model: This protocol is primarily designed for mice, a common model in preclinical imaging. Hairless mice are often used to minimize signal attenuation from fur.[1]
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging session to prevent movement artifacts.[5]
-
Depilation: If using furred mice, carefully remove the fur from the region of interest to improve light penetration and signal detection.[5]
Administration of this compound
The choice of administration route depends on the specific research question and the target tissue.
Table 2: Administration Routes and Dosages for this compound in Mice
| Administration Route | Dosage | Injection Volume | Application |
| Intravenous (IV) | 75 µM - 0.5 mg/mL[2][5] | 100 - 200 µL[2][4] | Systemic biodistribution, angiography, tumor imaging |
| Intraperitoneal (IP) | 0.2 mM[4] | 100 µL[4] | Systemic biodistribution |
| Intramuscular (IM) | 2 mg/mL[2] | 100 µL[2] | Localized tissue imaging, photothermal therapy |
| Oral | 7.5 µM[5] | 400 µL[5] | Gastrointestinal tract imaging |
In Vivo Imaging
-
Imaging System: Utilize an in vivo imaging system equipped with appropriate excitation light sources (e.g., lasers at 793 nm or 808 nm) and emission filters to capture the NIR fluorescence of this compound.[2][5]
-
Image Acquisition:
-
Acquire a baseline image of the animal before injecting the dye.
-
Administer the this compound solution via the chosen route.
-
Acquire a series of images at different time points post-injection to monitor the biodistribution and clearance of the dye. The imaging schedule will depend on the administration route and the biological question.[3][5]
-
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector. Typical exposure times can range from 50 ms (B15284909) to 1000 ms.[5][6]
Pharmacokinetics and Biodistribution
The pharmacokinetic profile of this compound is influenced by the route of administration.
-
Intravenous Injection: The fluorescence signal typically peaks around 48 hours post-injection.[3]
-
Intraperitoneal Injection: The peak fluorescence signal is observed around 6 hours after injection.[3]
This compound primarily distributes to the liver and kidneys and is excreted through both the hepatobiliary and renal systems.[5][7] Accumulation in tumors is also observed, likely due to the enhanced permeability and retention (EPR) effect, with the tumor-to-background ratio peaking around 48 hours post-injection.[5] Complete clearance from the body can take approximately 5 weeks.[2]
Safety and Toxicity
This compound is generally considered to have good biocompatibility with negligible in vivo toxicity at standard imaging doses.[2] However, at higher concentrations, some cytotoxicity has been observed in vitro.[8][9] Encapsulation of this compound in nanoparticles can reduce its toxicity.[10]
Visualized Workflows
Caption: A generalized workflow for in vivo imaging experiments using this compound dye.
Caption: Biodistribution and clearance pathway of this compound after systemic administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery using IR-820 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The near-infrared (NIR) fluorescent dye IR-820 has emerged as a promising agent for photothermal therapy (PTT) and bioimaging. When encapsulated within nanoparticles, its stability and circulation time are significantly enhanced, opening avenues for targeted cancer therapy. This document provides detailed application notes and protocols for the formulation, characterization, and application of this compound loaded nanoparticles for targeted drug delivery. The focus is on poly(lactic-co-glycolic acid) (PLGA) and lipid-polymer hybrid nanoparticle systems, functionalized with targeting ligands to enhance cellular uptake and therapeutic efficacy.
Data Presentation: Physicochemical and Biological Properties of this compound Nanoparticles
The following tables summarize quantitative data on the characteristics and performance of various this compound nanoparticle formulations.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Nanoparticle Formulation | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| This compound-PLGA NPs | 103 ± 8 | 0.163 ± 0.031 | -28 ± 7 | 84 - 96 | Not Reported | [1] |
| Folic Acid-PLGA-NPs | > PLGA-NPs | Not Reported | -23.4 ± 0.56 | Not Reported | Not Reported | [2] |
| Antibody-PLGA-PEG-NPs | ~175 | Low | Not Reported | Not Reported | Not Reported | [3] |
| RGD-Lipid-Polymer Hybrid NPs | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Table 2: In Vitro Cellular Uptake of Targeted vs. Non-Targeted Nanoparticles
| Cell Line | Nanoparticle Formulation | Uptake Enhancement (vs. Non-Targeted) | Time Point | Reference |
| 4T1 | Biotin-SS-IR820 vs. IR820 | Enhanced | Not Specified | [5] |
| 4T1 | Cur@IR820-ss-PEG vs. IR820/Cur | 3.0-fold (IR820), 2.4-fold (Curcumin) | 4 h | [5] |
| U87MG | cRGD-decorated PLGA NPs vs. PEGylated NPs | Significantly higher | Not Specified | [6] |
| A2780 | cRGD-decorated PLGA NPs vs. PEGylated NPs | No significant difference | Not Specified | [6] |
| U87MG | QD800-RGD vs. QD800-PEG | ~3.7-fold | Not Specified | [7] |
Table 3: In Vivo Biodistribution and Tumor Accumulation of this compound Nanoparticles
| Animal Model | Nanoparticle Formulation | Organ with Highest Accumulation (besides tumor) | Tumor Accumulation (vs. Free this compound) | Time of Peak Tumor Accumulation | Reference |
| 4T1 Tumor-bearing Mice | IR820-SS-CPT NPs | Liver | Significantly higher | 12 h | [8] |
| Subcutaneous Tumor-bearing Mice | Free this compound | Liver, Kidney | Lower | 24 h | |
| 4T1 Tumor-bearing Mice | IR820@HALN vs. IR820@HA | Not specified | Higher | Not Specified | |
| Mice | Ind-G-IR820 vs. Free IR820 | Not specified | Higher | 2 h | [6] |
Experimental Protocols
Formulation of this compound Loaded PLGA Nanoparticles (Nanoprecipitation)
This protocol describes the preparation of this compound encapsulated in PLGA nanoparticles using the nanoprecipitation method.[1]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA), carboxylic acid terminated (50 kDa)
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), carboxyl-terminated
-
1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)
-
Deionized water
Procedure:
-
Dissolve 1 mg of PLGA in acetonitrile.
-
Dissolve the desired amount of this compound in DMSO.
-
Add the this compound solution to the PLGA solution and make up the final volume to 1 mL with acetonitrile. This is the organic phase.
-
In a separate vial, prepare the lipid solution by dissolving 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol in water. Heat the lipid mixture to 60°C for 30 minutes with stirring.
-
Add the organic phase dropwise to the lipid suspension with continuous stirring.
-
Add 1 mL of deionized water to the mixture.
-
Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.
-
Purify the nanoparticles by centrifugation using a 10 kDa Amicon filter at 3500 rpm for 10 minutes. Resuspend the nanoparticle pellet in the desired buffer.
Surface Functionalization with Targeting Ligands
This protocol details the covalent conjugation of antibodies to the surface of PLGA-PEG nanoparticles.[3]
Materials:
-
This compound loaded PLGA-PEG-COOH nanoparticles (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.8
-
Targeting antibody (e.g., anti-HER2)
-
Centrifugation tubes and filters
Procedure:
-
Resuspend 10 mg of PLGA-PEG-COOH nanoparticles in 10 mL of 10 mM PBS at pH 5.8.
-
Activate the carboxyl groups on the nanoparticle surface by adding 100 µL of 0.1 M EDC and 100 µL of 0.7 M NHS.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Wash the activated nanoparticles three times with 10 mM PBS (pH 7.4) by centrifugation (21,000 g, 10 min, 4°C) to remove excess EDC and NHS.
-
Resuspend the activated nanoparticle pellet in 10 mL of PBS (pH 7.4).
-
Add the desired amount of antibody (e.g., 25-50 µg of antibody per 1 mg of nanoparticles) to the activated nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
Wash the antibody-conjugated nanoparticles twice with PBS to remove any unbound antibody.
-
Resuspend the final targeted nanoparticles in the desired buffer for storage or further use.
This protocol describes the conjugation of folic acid to PLGA nanoparticles.[2]
Materials:
-
Folic acid
-
Dimethyl sulfoxide (DMSO)
-
EDC and NHS
-
Chitosan (B1678972) (CS)
-
1% Acetic acid
-
This compound loaded PLGA nanoparticles
Procedure:
-
Dissolve folic acid in DMSO.
-
Add EDC and NHS to the folic acid solution and stir in the dark for 1 hour.
-
Prepare a chitosan solution by dissolving it in 1% acetic acid.
-
Add the activated folic acid solution dropwise to the chitosan solution and incubate for 24 hours with stirring to form the FA-CS conjugate.
-
Adjust the pH to 9 to precipitate the FA-CS conjugate, then collect by centrifugation and lyophilize.
-
Resuspend the this compound loaded PLGA nanoparticles in deionized water.
-
Dissolve the lyophilized FA-CS in 1% acetic acid.
-
Add the FA-CS solution dropwise to the nanoparticle suspension and stir for 2 hours.
-
Centrifuge and freeze-dry the resulting folic acid-conjugated nanoparticles.
This protocol outlines the conjugation of RGD peptide to lipid-polymer hybrid nanoparticles.[4]
Materials:
-
DSPE-PEG-Maleimide
-
Cyclic RGD peptide (cRGD) with a free thiol group
-
Triethanolamine (B1662121) hydrochloride buffer (50 mM, pH 8)
-
This compound loaded lipid-polymer hybrid nanoparticles containing DSPE-PEG-Maleimide
Procedure:
-
Dissolve DSPE-PEG-Maleimide and cRGD peptide separately in the triethanolamine buffer.
-
Mix the DSPE-PEG-Maleimide solution with the cRGD peptide solution (e.g., at a 1:2 molar ratio) and incubate overnight at 4°C to form the DSPE-PEG-RGD conjugate.
-
The DSPE-PEG-RGD conjugate can then be incorporated into the lipid layer during the nanoparticle formulation process (as described in Protocol 1, by adding it to the lipid mixture).
-
Alternatively, for post-conjugation, incubate pre-formed this compound loaded nanoparticles containing DSPE-PEG-Maleimide with the cRGD peptide.
Characterization of Targeted this compound Nanoparticles
Methods:
-
Size and Zeta Potential: Dynamic Light Scattering (DLS).
-
Morphology: Transmission Electron Microscopy (TEM).
-
This compound Encapsulation and Loading: UV-Vis Spectroscopy to measure the absorbance of this compound.
-
Surface Ligand Conjugation: Quantification of conjugated ligands can be performed using methods like Bradford assay for proteins or specific assays for the ligand.
In Vitro Evaluation of Targeted Nanoparticles
Protocol:
-
Seed target cells (e.g., cancer cells overexpressing the target receptor) in a 24-well plate and allow them to adhere overnight.
-
Incubate the cells with targeted and non-targeted this compound nanoparticles (containing a fluorescent marker if this compound fluorescence is not used for quantification) at various concentrations for different time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Lyse the cells and quantify the internalized nanoparticles by measuring the fluorescence intensity using a plate reader.
-
Alternatively, visualize cellular uptake using confocal microscopy.
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of targeted and non-targeted this compound nanoparticles and incubate for a predetermined time (e.g., 4 hours).
-
Wash the cells with PBS and add fresh media.
-
Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).
-
Include control groups: cells only, cells with laser only, and nanoparticles only (no laser).
-
Incubate the cells for another 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
In Vivo Evaluation in a Tumor Model
Protocol:
-
Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.
-
Once the tumors reach a certain volume (e.g., ~120 mm³), divide the mice into treatment groups: saline control, free this compound, non-targeted this compound nanoparticles, and targeted this compound nanoparticles.
-
Administer the formulations intravenously.
-
At a predetermined time point post-injection (based on biodistribution studies), anesthetize the mice and irradiate the tumor area with an 808 nm NIR laser (e.g., 2 W/cm² for 10 minutes).
-
Monitor tumor growth by measuring tumor volume with calipers every few days.
-
At the end of the study, sacrifice the mice and excise the tumors and major organs for biodistribution analysis (by measuring this compound fluorescence) and histological examination (e.g., H&E and TUNEL staining to assess apoptosis).
Visualization of Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Bioinspired RGD-Functionalized Gold Nanoparticles for Integrin-Driven Interaction with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle Imaging of Integrins on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Integrins for Mediating Nanodrugs to Improve Performance in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Photothermal Therapy Using IR-820
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing the near-infrared (NIR) dye IR-820 in photothermal therapy (PTT) applications. It includes summaries of its photothermal properties, protocols for both in vitro and in vivo experiments, and an overview of the primary mechanism of cell death.
Introduction to this compound in Photothermal Therapy
This compound is a versatile organic dye with strong absorption in the near-infrared spectrum, typically with peak absorption around 820 nm, though this can shift depending on the solvent and its aggregation state.[1][2] This characteristic makes it an excellent candidate for PTT, a minimally invasive cancer therapy that uses a photosensitizing agent and light to generate heat and ablate tumor cells.[3][4][5] Upon excitation with a laser of the appropriate wavelength (commonly 793 nm or 808 nm), this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent cell death, primarily through apoptosis.[3][6] To enhance its stability, biocompatibility, and tumor accumulation, this compound is often encapsulated in nanoparticles, such as PLGA or liposomes.[2][3][6][]
Key Properties of this compound for Photothermal Therapy
This compound possesses several key attributes that make it suitable for PTT applications:
-
High Photothermal Conversion Efficiency: this compound demonstrates a significant ability to convert absorbed light into heat. One study reported a photothermal conversion efficiency of up to 32.74%.[1]
-
Near-Infrared Absorption: Its absorption in the NIR window (700-900 nm) allows for deeper tissue penetration of the excitation light, a critical factor for treating solid tumors.[2][6]
-
Fluorescence Properties: In addition to its photothermal effects, this compound is fluorescent, enabling its use in image-guided therapy.[3][8]
-
Biocompatibility: While free this compound can have limitations, its encapsulation in biocompatible polymers like PLGA enhances its stability and reduces potential toxicity.[6][9]
Experimental Protocols
The following sections provide detailed protocols for utilizing this compound in both in vitro and in vivo photothermal therapy experiments.
In Vitro Photothermal Therapy Protocol
This protocol outlines the steps for assessing the photothermal efficacy of this compound on cancer cell lines.
1. Cell Culture:
- Culture desired cancer cell lines (e.g., MCF-7, MDA-MB-231, UMUC3) in appropriate media and conditions.[1][3][6]
- Seed cells in 24-well or 96-well plates at a suitable density (e.g., 1 x 10⁴ to 3 x 10⁵ cells/well) and allow them to adhere overnight.[3][6]
2. Incubation with this compound:
- Prepare solutions of free this compound or this compound-loaded nanoparticles in cell culture media.
- Treat cells with varying concentrations of this compound (e.g., 10 µM to 60 µM) for a specified duration (e.g., 3 to 4 hours).[2][3][6]
- Include control groups: no treatment, laser only, and this compound only (no laser).[3][6]
3. Laser Irradiation:
- After incubation, wash the cells with PBS and replenish with fresh media.[3][6]
- Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.5 W/cm² to 14.1 W/cm²) for a set time (e.g., 30 seconds to 5 minutes).[2][3][6]
4. Assessment of Cell Viability and Death Mechanism:
- Cell Viability: 24 hours post-irradiation, assess cell viability using assays such as MTT.[3]
- Mechanism of Cell Death: To determine if cell death is occurring via apoptosis or necrosis, use techniques like Annexin V/PI staining followed by flow cytometry analysis.[3][6]
In Vivo Photothermal Therapy Protocol
This protocol describes the application of this compound for PTT in a tumor-bearing animal model.
1. Animal Model:
- Establish subcutaneous tumors in immunocompromised mice by injecting cancer cells (e.g., UMUC3, MDA-MB-231).[1][3]
2. Administration of this compound:
- Once tumors reach a suitable size, intravenously or intramuscularly inject the mice with a solution of this compound or this compound-loaded nanoparticles (e.g., 100 µL of a 2 mg/mL solution).[1]
- Include control groups: saline injection, laser only, and this compound only.[1]
3. Laser Irradiation:
- Allow the this compound to accumulate in the tumor tissue (e.g., 24 to 48 hours post-injection).[1][3]
- Irradiate the tumor region with a laser (e.g., 793 nm or 808 nm) at a specific power density (e.g., 1.5 W/cm² to 2 W/cm²) for a defined duration (e.g., 5 to 10 minutes).[1][3]
- Monitor the temperature at the tumor site using an infrared thermal imaging camera.[1]
4. Therapeutic Efficacy Evaluation:
- Monitor tumor growth by measuring tumor volume at regular intervals.[1]
- At the end of the study, excise the tumors for histological analysis (e.g., H&E and TUNEL staining) to assess tissue damage and apoptosis.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on this compound for photothermal therapy.
Table 1: In Vitro Experimental Parameters
| Cell Line | This compound Formulation | Concentration | Laser Wavelength | Power Density | Irradiation Time | Reference |
| MDA-MB-231 | This compound-PLGA NPs | 10 µM - 35 µM | 808 nm | 1.5 - 2 W/cm² | 5 min | [3] |
| MCF-7 | This compound-PLGA NPs | 20 µM - 60 µM | 808 nm | 14.1 W/cm² | 30 s | [2][6] |
| UMUC3 | Free this compound | 500 µg/mL | 793 nm | 0.5 - 1.5 W/cm² | 10 min | [1] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Tumor Model | This compound Formulation | Administration | Laser Wavelength | Power Density | Irradiation Time | Reference |
| Mice | Subcutaneous Bladder Tumor | Free this compound | Intramuscular | 793 nm | 2 W/cm² | 10 min | [1] |
| Mice | Triple-Negative Breast Cancer | This compound-PLGA NPs | Intravenous | 810 nm | 1.5 W/cm² | 5 min | [3] |
Visualizing Workflows and Pathways
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflows for in vitro and in vivo photothermal therapy using this compound.
Caption: Simplified signaling pathway of this compound mediated photothermal therapy leading to apoptosis.
Conclusion
This compound is a potent photosensitizer for photothermal therapy with promising applications in cancer treatment. Its strong NIR absorption and efficient heat generation lead to effective tumor ablation. The provided protocols offer a foundational guide for researchers to design and execute experiments to explore the full potential of this compound in PTT. Further research and optimization of delivery systems will continue to enhance its therapeutic efficacy.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR820 functionalized melanin nanoplates for dual-modal imaging and photothermal tumor eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IR820 functionalized melanin nanoplates for dual-modal imaging and photothermal tumor eradication - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of IR-820 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the near-infrared (NIR) dye IR-820 in photothermal therapy (PTT) research for specific cancer cell lines, namely MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer). Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of experimental workflows and signaling pathways.
Introduction to this compound in Photothermal Therapy
This compound is a heptamethine cyanine (B1664457) dye with strong absorption in the near-infrared spectrum, typically with excitation and emission maxima around 710 nm and 820 nm, respectively.[1][2] This property makes it an effective photothermal agent, capable of converting NIR light into heat, which can then be used to induce localized hyperthermia and subsequent cell death in cancer cells.[3][4] Due to its low water stability and nonspecific distribution, this compound is often encapsulated in nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA), to enhance its biocompatibility, stability, and delivery to tumor cells.[1][2]
Application in MCF-7 Breast Cancer Cells
MCF-7 is a widely used cell line in breast cancer research, particularly for studies involving estrogen receptor-positive cancers.[5] The application of this compound-mediated PTT has shown significant cytotoxic effects on MCF-7 cells.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effect of this compound on MCF-7 cells.
Table 1: Biocompatibility of Free this compound and this compound PLGA Nanoparticles in MCF-7 Cells
| Formulation | Concentration | Incubation Time | Cell Viability (%) |
| Free this compound | 65 µM | 48 h | 42%[3] |
| This compound PLGA NPs | 200 µg/mL (equivalent to ~65 µM this compound) | 48 h | >80%[3] |
Table 2: Phototoxicity of this compound Formulations in MCF-7 Cells with NIR Laser Irradiation
| Formulation | This compound Concentration | Laser Power Density | Irradiation Time | Cell Viability (%) |
| Free this compound | 60 µM | 5.3 W/cm² | 30 s | 77%[1][2] |
| Free this compound | 60 µM | 14.1 W/cm² | 30 s | 56%[1][2] |
| This compound PLGA NPs | 60 µM | 5.3 W/cm² | 30 s | 70%[1][2] |
| This compound PLGA NPs | 60 µM | 14.1 W/cm² | 30 s | 42%[1][2] |
Experimental Protocol: Photothermal Therapy in MCF-7 Cells
This protocol is a synthesis of methodologies reported for PTT in MCF-7 cells using this compound-loaded PLGA nanoparticles.[1][3]
Materials:
-
MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound-loaded PLGA nanoparticles (this compound PLGA NPs)
-
Phosphate-buffered saline (PBS)
-
96-well and 24-well cell culture plates
-
MTT assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
NIR laser source (e.g., 808 nm)
-
Flow cytometer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment with this compound PLGA NPs:
-
Prepare dilutions of this compound PLGA NPs in complete cell culture medium to achieve the desired final concentrations (e.g., 20 µM, 60 µM of this compound).
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate for 3 hours to allow for nanoparticle uptake.[1][3]
-
-
NIR Laser Irradiation:
-
After incubation, rinse the cells with PBS and add fresh, pre-warmed medium.
-
Irradiate the designated wells with an 808 nm NIR laser at a specified power density (e.g., 14.1 W/cm²) for a set duration (e.g., 30 seconds).[1][3]
-
Include control groups: no treatment, laser only, and this compound PLGA NPs only (no laser).
-
-
Post-Irradiation Incubation:
-
Return the plates to the incubator and incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Follow the manufacturer's instructions for the MTT assay to determine the metabolic activity and viability of the cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Assessment of Apoptosis (Annexin V-FITC/PI Staining):
-
Harvest the cells by trypsinization.
-
Wash the cells with binding buffer and resuspend in a buffer containing Annexin V-FITC and PI.
-
Incubate in the dark as per the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[1][3]
-
Application in HeLa Cervical Cancer Cells
HeLa cells are a widely used model for studying cervical cancer and various cellular processes.[6] Research has also demonstrated the utility of this compound in the photothermal and photodynamic therapy of HeLa cells.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for the use of this compound in HeLa cells.
Table 3: Cytotoxicity of this compound Formulations in HeLa Cells without Laser Irradiation
| Formulation | Concentration | Incubation Time | Cell Viability (%) |
| Free this compound | 50-200 µg/mL | 4 h | ~80-95% |
| This compound@Lipo NPs | 60 µg/mL | 6-8 h | ~60.70% |
| PpIX-IR-820@Lipo NPs | 60 µg/mL | 6-8 h | ~89.13% |
Table 4: Phototoxicity of this compound Formulations in HeLa Cells with Laser Irradiation
| Formulation | Concentration | Laser | Power Density | Irradiation Time | Apoptosis Rate (%) |
| PpIX-IR-820@Lipo NPs | 50 µg/mL | 450 nm & 793 nm | 1 W/cm² | 5 min | 70.5% |
Note: Data for combined photodynamic (PpIX) and photothermal (this compound) therapy is presented. PTT efficiency with this compound@PSMA NPs was reported to be 73.3% under 793 nm laser excitation, though specific apoptosis rates were not detailed.[7]
Experimental Protocol: Photothermal Therapy in HeLa Cells
This protocol is based on methodologies reported for PTT in HeLa cells.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound-loaded nanoparticles (e.g., liposomes or PSMA NPs)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
NIR laser source (e.g., 793 nm)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 6-well plate at a density of 1 x 10⁵ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Treatment with this compound Nanoparticles:
-
Prepare dilutions of the this compound nanoparticle formulation in complete medium.
-
Replace the existing medium with the nanoparticle-containing medium.
-
Incubate for 2 hours in the dark to facilitate nanoparticle uptake.
-
-
NIR Laser Irradiation:
-
After incubation, irradiate the designated wells with a 793 nm laser at a power density of 1 W/cm² for 5 minutes.
-
Maintain control groups: no treatment, laser only, and nanoparticles only.
-
-
Post-Irradiation Incubation:
-
Return the plate to the incubator for a further 24 hours.
-
-
Assessment of Apoptosis (Annexin V-FITC/PI Staining):
-
Harvest, wash, and stain the cells with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the cell populations using a flow cytometer to quantify apoptosis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound mediated photothermal therapy.
Proposed Signaling Pathway for Photothermal-Induced Apoptosis
Caption: Proposed intrinsic pathway of apoptosis induced by photothermal therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared emissive polymer-coated this compound nanoparticles assisted photothermal therapy for cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sentinel Lymph Node Mapping with IR-820 (Indocyanine Green)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sentinel lymph node (SLN) mapping is a critical procedure in the surgical management of various cancers, including breast cancer, melanoma, and uterine cancer. It allows for the identification and biopsy of the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor. Near-infrared (NIR) fluorescence imaging with Indocyanine Green (ICG), also referred to by its spectral properties as IR-820, has emerged as a safe and effective alternative or adjunct to the standard dual-tracer method of blue dye and radioisotope. ICG is a fluorescent dye that, when injected, is taken up by the lymphatic system, enabling real-time visualization of lymphatic channels and SLNs using a dedicated NIR camera system.[1][2] This technique offers several advantages, including high detection rates, elimination of radiation exposure, and a low incidence of adverse reactions.[3][4]
Principle of the Method
Upon subcutaneous or intradermal injection near the primary tumor, Indocyanine Green binds to plasma proteins, primarily albumin.[5] This ICG-protein complex is then taken up by the lymphatic capillaries. The lymphatic fluid carries the complex through the lymphatic vessels to the sentinel lymph node(s), where it accumulates. When illuminated with NIR light (approximately 760-780 nm), the ICG fluoresces, emitting a signal at a longer wavelength (peak emission around 830 nm).[6] This fluorescence is captured by a specialized NIR camera, allowing the surgeon to visualize the lymphatic drainage pathways and locate the SLNs in real-time.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of ICG uptake and the general experimental workflow for SLN mapping.
Caption: Mechanism of Indocyanine Green (ICG) lymphatic uptake for sentinel lymph node mapping.
Caption: General experimental workflow for sentinel lymph node (SLN) mapping using ICG.
Experimental Protocols
Materials
-
Indocyanine Green (ICG) for injection, USP (25 mg vial)
-
Sterile Water for Injection or 0.9% Normal Saline
-
Sterile syringes (1 mL, 5 mL) and needles
-
Near-Infrared (NIR) fluorescence imaging system with a camera head capable of detecting fluorescence in the 800-850 nm range.
ICG Preparation
-
Reconstitution: Aseptically reconstitute a 25 mg vial of ICG powder with 10 mL of Sterile Water for Injection to obtain a stock solution of 2.5 mg/mL.
-
Dilution: Further dilute the stock solution to the desired final concentration. A commonly used concentration is 1.25 mg/mL, which can be achieved by mixing the 2.5 mg/mL stock solution 1:1 with Sterile Water for Injection or 0.9% Normal Saline. Some protocols may use different concentrations, ranging from 0.25 mg/mL to 5 mg/mL.
Administration and Imaging
-
Patient Positioning: Position the patient appropriately for the surgical procedure.
-
Injection: Immediately before the surgical incision, inject a total volume of 1 to 4 mL of the prepared ICG solution. The injection can be administered intradermally or subcutaneously, typically in 4 aliquots around the primary tumor or biopsy site (peritumoral or subareolar for breast cancer).[7]
-
Massage: Gently massage the injection site for approximately 1-5 minutes to facilitate the uptake of ICG into the lymphatic channels.
-
NIR Imaging: Darken the operating room and use the NIR imaging system to visualize the fluorescent lymphatic pathways and identify the SLN(s). The lymphatic channels typically become visible within minutes after injection and massage.
-
Surgical Procedure:
-
Make a skin incision over the identified fluorescent signal.
-
Use the NIR camera to guide the dissection along the fluorescent lymphatic channel to the SLN.
-
Excise the fluorescent lymph node(s).
-
Confirm the fluorescence of the excised node(s) ex vivo using the NIR camera.
-
Send the excised SLN(s) for pathological examination.
-
Quantitative Data
The following tables summarize the detection rates of ICG compared to standard methods in various cancer types.
Table 1: Comparison of Sentinel Lymph Node Detection Rates (ICG vs. Blue Dye)
| Cancer Type | Number of Patients (ICG) | ICG Detection Rate (%) | Number of Patients (Blue Dye) | Blue Dye Detection Rate (%) | Reference |
| Uterine Cancer | 312 | 95 | 160 | 81 | [3] |
| Breast Cancer | 185 | 97 | 185 | 77.2 | [2] |
| Melanoma | Not specified | 86-100 | Not specified | 43-73 | [1] |
Table 2: Comparison of Sentinel Lymph Node Detection Rates (ICG vs. Radioisotope)
| Cancer Type | ICG Detection Rate (%) | Radioisotope (Technetium-99m) Detection Rate (%) | Reference |
| Breast Cancer | Not specified | Not specified | [4] |
| - | (Superior to RI in some studies) | - | |
| Breast Cancer | 96.1 | 86.4 | [8] |
Table 3: Comparison of Mean Number of Sentinel Lymph Nodes Identified
| Cancer Type | Mean SLNs with ICG | Mean SLNs with Blue Dye | Mean SLNs with Radioisotope | Reference |
| Cervical Cancer | 3.7 | Not specified | 2.1 | [9] |
| Breast Cancer | 1.4 | 1.4 | Not specified | [10] |
Safety and Adverse Events
ICG is generally considered safe with a low incidence of adverse reactions.[11][12] In a study of 1414 patients undergoing SLN mapping for endometrial cancer with intracervical ICG injection, no patient experienced signs or symptoms of an allergic reaction.[11] Another study of 820 patients, including 25 with documented iodinated contrast allergies, also reported no adverse reactions to ICG injection for SLN mapping.[12][13] While rare, potential adverse events can include mild injection site reactions. Anaphylactic reactions are exceedingly rare but have been reported in the literature, particularly with higher doses.[13]
Conclusion
Sentinel lymph node mapping using this compound (Indocyanine Green) is a highly effective and safe method for identifying SLNs in various cancers. Its real-time visualization capabilities and high detection rates offer significant advantages over traditional methods. The protocols outlined in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing this advanced imaging technique.
References
- 1. Near-Infrared Fluorescence Imaging for Sentinel Lymph Node Identification in Melanoma Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis Comparing Fluorescence Imaging with Radioisotope and Blue Dye-Guided Sentinel Node Identification for Breast Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of the Detection of Sentinel Lymph Nodes Using Indocyanine Green and Near-Infrared Fluorescence Imaging versus Blue Dye during Robotic Surgery in Uterine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparisons of ICG-fluorescence with conventional tracers in sentinel lymph node biopsy for patients with early-stage breast cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indocyanine Green Fluorescence-Navigated Sentinel Node Biopsy Showed Higher Sensitivity than the Conventional Radioisotope or Blue Dye Methods: It May Help to Reduce False-Negative Sentinel Lymph Node Biopsies in Skin Cancer | Radiology Key [radiologykey.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Sentinel lymph node biopsy under fluorescent indocyanin green guidance: Initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near-infrared fluorescence sentinel lymph node mapping in breast cancer: a multicenter experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Radiocolloid and Indocyanine Green Fluorescence Imaging, Sentinel Lymph Node Mapping in Patients with Cervical Cancer Undergoing Laparoscopic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized, double-blind comparison of indocyanine green with or without albumin premixing for near-infrared fluorescence imaging of sentinel lymph nodes in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sentinel lymph node biopsy in patients with endometrial cancer and an indocyanine green or iodinated contrast reaction - a proposed management algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of indocyanine green dye for sentinel lymph node mapping in patients with endometrial cancer and a history of iodinated contrast allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of indocyanine green dye for sentinel lymph node mapping in patients with endometrial cancer and a history of iodinated contrast allergy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IR-820 in Preclinical Treatment Response Monitoring
Audience: Researchers, scientists, and drug development professionals.
Introduction
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential for preclinical research, particularly in monitoring treatment responses.[1][2] Its utility stems from its favorable optical properties, including strong absorbance and fluorescence emission in the NIR-I and NIR-II windows (700-1700 nm).[1][3] This allows for deep tissue penetration of light, making it an ideal agent for in vivo imaging and therapy in small animal models.[1][3] Furthermore, this compound exhibits a potent photothermal effect, converting NIR light into heat, which can be harnessed for photothermal therapy (PTT) to induce tumor ablation.[1][4]
These application notes provide a comprehensive overview of the use of this compound for monitoring treatment efficacy, complete with detailed protocols for in vitro and in vivo applications, and quantitative data to support experimental design.
Key Features of this compound
-
Dual Modality: Functions as both a fluorescent imaging agent and a photothermal therapeutic agent.[1][4]
-
NIR-II Imaging Capabilities: Exhibits considerable fluorescence in the NIR-II window, enabling high-resolution imaging with reduced tissue autofluorescence and scattering.[1][3]
-
Biocompatibility: Demonstrates good biocompatibility and can be excreted from the body over time.[1][5]
-
Enhanced Properties in Serum: Fluorescence intensity and quantum yield are significantly enhanced in a serum environment due to interactions with albumin.[1][6][7]
Applications in Preclinical Models
This compound can be employed to monitor therapeutic response in several ways:
-
Tumor Burden Visualization: Longitudinal fluorescence imaging can track changes in tumor size and morphology in response to therapy.
-
Image-Guided Therapy: Real-time fluorescence imaging can guide the application of photothermal therapy, ensuring precise targeting of the tumor.[1][3]
-
Assessment of Vascularity: As a blood pool contrast agent, it can be used to visualize and assess changes in tumor vasculature.[2][8]
-
Monitoring Drug Delivery: When conjugated to or co-administered with a therapeutic agent, this compound can be used to track the biodistribution and tumor accumulation of the drug.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies using this compound.
Table 1: In Vitro Photothermal & Phototoxicity Data
| Cell Line | Formulation | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Duration | Outcome | Reference |
| MCF-7 | Free this compound | 808 | 14.1 | 30 s | 56% cell viability | [9][10] |
| MCF-7 | This compound PLGA NPs | 808 | 14.1 | 30 s | 42% cell viability | [9][10] |
| HeLa | PpIX-IR-820@Lipo | 450 & 793 | 1 | 5 min | 38.3% cell viability | [11] |
Table 2: In Vivo Photothermal Therapy Data
| Tumor Model | Formulation | Administration Route | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Treatment Regimen | Outcome | Reference |
| Subcutaneous Bladder Tumor | Free this compound | Intramuscular | 793 | 2 | Single irradiation 48h post-injection | Significant tumor growth inhibition/eradication | [1] |
Table 3: Biodistribution and Pharmacokinetics
| Formulation | Animal Model | Time Point | Key Organ Accumulation | Clearance | Reference |
| Free this compound | Mice | 48 h | Liver, Kidney, Gut | Primarily renal and hepatic; complete clearance around 5 weeks | [1][5] |
| IR820-SS-CPT NPs | 4T1 Tumor-bearing Mice | 12 h | Strongest fluorescence signal in tumor | Slower clearance than free this compound, enhanced tumor retention | [12] |
Experimental Protocols
Protocol 1: In Vitro Photothermal Effect and Cytotoxicity Assessment
This protocol details the steps to evaluate the photothermal efficiency and phototoxicity of this compound in a cancer cell line.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Cancer cell line (e.g., MCF-7, HeLa)
-
96-well plates
-
MTT assay kit
-
NIR laser (e.g., 808 nm)
-
Thermal imaging camera
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or this compound nanoparticles) and incubate for a specified period (e.g., 24 hours).[10]
-
Washing: Wash the cells with PBS to remove any unbound this compound.
-
Irradiation: Irradiate the designated wells with an NIR laser for a set duration.[9][10] Monitor the temperature change in parallel wells using a thermal camera.[9]
-
Incubation: Return the plate to the incubator for 24 hours.[9]
-
Viability Assay: Assess cell viability using an MTT assay according to the manufacturer's protocol.[9]
Protocol 2: In Vivo Tumor Imaging and Photothermal Therapy
This protocol outlines the procedure for using this compound to monitor tumor growth and perform photothermal therapy in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound solution (sterile PBS)
-
NIR fluorescence imaging system
-
NIR laser with appropriate power output
-
Infrared thermal imaging camera
-
Calipers for tumor measurement
Procedure:
-
Animal Model Establishment: Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.[1]
-
This compound Administration: Once tumors reach a suitable size, administer this compound via intravenous or intraperitoneal injection. A typical dose is 0.5 mg/mL in 200 µL.[1][5]
-
Fluorescence Imaging: At various time points post-injection (e.g., 4, 24, 48, 72, 96 hours), perform whole-body NIR fluorescence imaging to monitor the biodistribution of this compound and its accumulation in the tumor.[6][13]
-
Photothermal Therapy: At the time of peak tumor accumulation (often 24-48 hours post-injection), irradiate the tumor with an NIR laser.[1] Monitor the temperature at the tumor site using a thermal imaging camera to ensure it reaches the therapeutic range (typically >49°C).[1]
-
Treatment Response Monitoring:
Visualizations
Caption: General experimental workflow for in vitro and in vivo studies using this compound.
Caption: Dual-modal mechanism of action for this compound in imaging and therapy.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biodistribution and Pharmacokinetics of IR-820 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biodistribution and pharmacokinetic properties of the near-infrared (NIR) fluorescent dye IR-820 in murine models. The included protocols offer detailed, step-by-step guidance for conducting in vivo and ex vivo studies to assess the behavior of this imaging agent.
Introduction to this compound
This compound is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum, making it a valuable tool for in vivo imaging due to the reduced tissue autofluorescence and deeper tissue penetration of NIR light.[1] Its utility has been demonstrated in various applications, including angiography, tumor imaging, and photothermal therapy.[1][2] Understanding the biodistribution and pharmacokinetics of this compound is crucial for the accurate interpretation of imaging data and the design of effective diagnostic and therapeutic strategies.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound in mice is influenced by its interaction with serum proteins, primarily albumin.[1] This binding enhances its fluorescence and extends its circulation time compared to other NIR dyes like Indocyanine Green (ICG). The route of administration also significantly impacts the pharmacokinetic timeline.
Key Pharmacokinetic Characteristics:
-
Absorption and Distribution: Following intravenous (IV) injection, this compound rapidly distributes throughout the vasculature. Peak fluorescence intensity in the whole body has been observed to occur as late as 48 hours post-IV injection, while intraperitoneal (IP) injection leads to a peak at around 6 hours.
-
Metabolism and Elimination: this compound is primarily cleared from the body through the hepatobiliary and renal systems.[1][3] Ex vivo analysis of feces and urine confirms these routes of excretion.[1] Studies have shown that the fluorescence signal from major organs is significantly diminished after five weeks, indicating clearance from the body.[1][3]
While detailed quantitative pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) for free this compound in mice are not extensively reported in the form of standardized tables in the reviewed literature, the qualitative data indicates a relatively long circulation time, which is advantageous for many imaging applications.
Biodistribution of this compound
The distribution of this compound in various organs has been qualitatively and semi-quantitatively assessed through in vivo and ex vivo fluorescence imaging. The dye exhibits a characteristic distribution pattern with primary accumulation in organs responsible for metabolism and excretion.
Summary of this compound Biodistribution in Mice:
| Organ | Relative Fluorescence Intensity | Time Point of Observation | Administration Route | Citation |
| Liver | High | 24 - 48 hours | Intravenous | [1][4] |
| Kidneys | High | 24 - 48 hours | Intravenous | [1] |
| Spleen | Moderate | 24 hours | Intravenous | [4] |
| Lungs | Low to Moderate | 2 hours | Intravenous | [5] |
| Heart | Low | 2 hours | Intravenous | [5] |
| Gut/Intestine | High | 48 hours | Intravenous | [1] |
| Tumor | Variable (High in some models) | 12 - 24 hours | Intravenous | [4] |
Note: This table represents a qualitative summary based on reported fluorescence intensities. For precise quantification, it is essential to perform tissue-specific calibration.
Experimental Protocols
In Vivo Imaging of this compound Biodistribution
This protocol outlines the procedure for real-time, non-invasive imaging of this compound distribution in live mice.
Materials:
-
This compound dye
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, Pearl Trilogy) with appropriate NIR filters
-
Research animals (mice)
Procedure:
-
Preparation of this compound Solution: Freshly prepare a solution of this compound in sterile PBS. A typical concentration for intravenous injection is 0.5 mg/mL.[1] For other routes, concentrations may vary. Ensure the dye is fully dissolved.
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Place the anesthetized mouse on the imaging system's heated stage to maintain body temperature.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the this compound to account for any autofluorescence.
-
Administration of this compound: Administer the prepared this compound solution to the mouse via the desired route (e.g., tail vein injection for intravenous administration). A typical intravenous dose is 200 µL of a 0.5 mg/mL solution.[1]
-
In Vivo Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, and daily thereafter) to monitor the distribution and clearance of the dye. Use an appropriate excitation wavelength (around 785-808 nm) and emission filter (long-pass > 850 nm or specific for the NIR-II window).[1][6]
-
Data Analysis: Analyze the images using the imaging system's software to quantify the fluorescence intensity in different regions of interest (ROIs) corresponding to various organs.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating IR-820 to Antibodies and Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent conjugation of the near-infrared (NIR) fluorescent dye, IR-820, to antibodies and peptides. These guidelines are intended to assist researchers in the development of fluorescently labeled biologics for various applications, including in vivo imaging, flow cytometry, and targeted therapies.
Introduction
This compound is a cyanine (B1664457) dye with absorption and emission maxima in the near-infrared spectrum (approximately 820 nm), a region where biological tissues exhibit minimal autofluorescence.[1][2] This property makes this compound an excellent candidate for deep-tissue imaging and other applications requiring high signal-to-noise ratios.[3][4] The dye can be chemically modified with reactive groups to enable covalent attachment to biomolecules such as antibodies and peptides.[5][6] The most common conjugation strategies target primary amines (e.g., lysine (B10760008) residues) or free thiols (e.g., cysteine residues).[]
This document outlines two primary protocols: one for targeting amines using an this compound N-hydroxysuccinimide (NHS) ester and another for targeting thiols using an this compound maleimide (B117702) derivative.
Pre-Conjugation Considerations
Before beginning the conjugation process, it is crucial to properly prepare the antibody or peptide.
-
Buffer Exchange: The biomolecule must be in a buffer free of extraneous nucleophiles that can compete with the intended reaction. Amine-containing buffers such as Tris or glycine (B1666218) are incompatible with NHS-ester chemistry.[8][9] Similarly, thiol-containing reagents like dithiothreitol (B142953) (DTT) must be removed before maleimide reactions. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer for both types of reactions, though the pH is often raised to 8.0-8.5 for NHS-ester conjugations to increase reactivity.[] Buffer exchange can be performed using dialysis or desalting columns.[][8]
-
Purity and Concentration: The antibody or peptide solution should be of high purity, as contaminating proteins like bovine serum albumin (BSA) can interfere with the conjugation reaction.[8][10] The concentration of the biomolecule should be sufficiently high, typically in the range of 2-10 mg/mL for antibodies, to ensure efficient labeling.[8]
Protocol 1: Amine-Reactive Conjugation using this compound NHS Ester
This protocol describes the conjugation of this compound NHS ester to primary amines on an antibody or peptide.
Materials
-
Antibody or peptide in amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound NHS ester[5]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)[9]
-
Purification column (e.g., Sephadex G-25)[8]
Experimental Workflow: Amine-Reactive Conjugation
Caption: Workflow for conjugating this compound NHS ester to antibodies or peptides.
Procedure
-
Prepare the Antibody/Peptide: Ensure the biomolecule is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[][8]
-
Prepare this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9]
-
Conjugation Reaction: Add the this compound NHS ester stock solution to the antibody/peptide solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended for antibodies.[]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[]
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[9] Incubate for an additional 15-30 minutes.
-
Purification: Remove unconjugated dye and quenching reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[][8] Collect the fractions containing the labeled antibody/peptide.
Quantitative Parameters for Amine-Reactive Conjugation
| Parameter | Recommended Value | Reference |
| Antibody/Peptide Concentration | 2-10 mg/mL | [8] |
| Reaction Buffer pH | 7.2 - 8.5 | [] |
| Molar Ratio (Dye:Protein) | 10:1 - 20:1 (starting point) | [] |
| Incubation Time | 1-2 hours | [] |
| Incubation Temperature | Room Temperature | [] |
Protocol 2: Thiol-Reactive Conjugation using this compound Maleimide
This protocol is suitable for antibodies with engineered cysteines or peptides containing cysteine residues. It can also be used for antibodies where disulfide bonds in the hinge region are selectively reduced.
Materials
-
Antibody or peptide with free thiol groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP or DTT)
-
This compound maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25)
Experimental Workflow: Thiol-Reactive Conjugation
Caption: Workflow for conjugating this compound maleimide to antibodies or peptides.
Procedure
-
Prepare the Antibody/Peptide: Ensure the biomolecule is in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
(Optional) Reduction of Disulfide Bonds: If targeting native disulfide bonds in an antibody, a reduction step is necessary. Incubate the antibody with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a 10-fold molar excess for 30 minutes at room temperature.[] If DTT is used, it must be removed via a desalting column before adding the maleimide reagent.
-
Prepare this compound Maleimide Stock Solution: Dissolve the this compound maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the this compound maleimide stock solution to the reduced antibody/peptide solution. A 10-20 fold molar excess of dye is a good starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted dye and other small molecules.[11]
Quantitative Parameters for Thiol-Reactive Conjugation
| Parameter | Recommended Value | Reference |
| Antibody/Peptide Concentration | 1-10 mg/mL | |
| Reaction Buffer pH | 6.5 - 7.5 | |
| Molar Ratio (Dye:Protein) | 10:1 - 20:1 (starting point) | |
| Incubation Time | 1-2 hours (RT) or overnight (4°C) | [11] |
| Incubation Temperature | Room Temperature or 4°C | [11] |
Characterization of the Conjugate
After purification, it is essential to characterize the this compound conjugate to determine the concentration of the biomolecule and the degree of labeling (DOL).
Measurement of Absorbance
-
Dilute a small amount of the purified conjugate in PBS.
-
Measure the absorbance at 280 nm (A280) for the protein and at the absorbance maximum of this compound (around 820 nm, Amax).[8]
Calculation of Protein Concentration and Degree of Labeling (DOL)
The concentration of the antibody can be calculated using the following formula:
Protein Concentration (mg/mL) = [A280 – (Amax × CF)] / ε_protein × dilution factor
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, it is typically ~210,000 M⁻¹cm⁻¹).
The Degree of Labeling (DOL), which represents the average number of dye molecules per biomolecule, can be calculated as follows:
DOL = (Amax × dilution factor) / (ε_dye × Protein Concentration (M))
Where:
-
ε_dye is the molar extinction coefficient of this compound at its Amax (provided by the manufacturer).
-
Protein Concentration (M) is the molar concentration of the protein.
The optimal DOL for most antibodies is between 2 and 10.[8]
Storage of Conjugates
Store the purified this compound conjugates at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA (if compatible with the downstream application) and a bacteriostatic agent like sodium azide. Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful conjugation of this compound to antibodies and peptides. By carefully controlling the reaction conditions and adequately purifying and characterizing the final product, researchers can generate high-quality fluorescently labeled biomolecules for a wide range of applications. It is important to note that the optimal conditions for conjugation may vary depending on the specific antibody or peptide and should be determined empirically.
References
- 1. researchgate.net [researchgate.net]
- 2. selectscience.net [selectscience.net]
- 3. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound NHS ester - CD Bioparticles [cd-bioparticles.net]
- 6. Conjugated Polymer Nanoparticle (CPN) fluorescence λem 820 nm (IR-I), maleimide-thiol functionalized, 1 ea of 100 μg antibody kit | Sigma-Aldrich [sigmaaldrich.com]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. colibri-cytometry.com [colibri-cytometry.com]
- 11. licorbio.com [licorbio.com]
Revolutionizing Deep-Tissue Bio-Imaging: Applications of IR-820 in NIR-II Fluorescence Imaging
For Immediate Release
[City, State] – [Date] – The indocyanine green analog, IR-820, is rapidly emerging as a powerful tool for in vivo imaging within the second near-infrared (NIR-II) window (900-1700 nm). Its favorable photophysical properties, including considerable fluorescence intensity in the NIR-II region and enhanced brightness in serum, are paving the way for high-resolution, deep-tissue imaging with minimal autofluorescence. These characteristics make this compound a promising agent for a range of preclinical research and potential clinical applications, particularly in cerebrovascular imaging and oncology.
This application note provides a comprehensive overview of the utility of this compound for NIR-II fluorescence imaging, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Key Applications and Advantages
This compound's utility in the NIR-II window stems from its broad emission spectrum, which extends from 700 nm to over 1300 nm.[1] Although its peak emission lies in the NIR-I region, it exhibits significant fluorescence in the NIR-II range, enabling deep-tissue imaging with high signal-to-background ratios.[1] Notably, the fluorescence brightness of this compound is significantly enhanced in serum compared to aqueous solutions, making it an excellent candidate for in vivo applications such as angiography.[1]
Cerebrovascular Imaging: The ability of this compound to brightly fluoresce in the bloodstream allows for real-time, high-resolution imaging of cerebral vasculature. This has been demonstrated in mouse models, where intravenous injection of this compound enabled the visualization of blood vessels at depths of up to 800 µm with clear distinction of fine capillary structures.[1][2] This capability is invaluable for studying blood flow dynamics, diagnosing cerebrovascular diseases like thrombosis, and monitoring therapeutic interventions.[1]
Tumor Imaging and Image-Guided Surgery: In oncology, this compound serves as a potent contrast agent for delineating tumor margins.[3][4] Upon intravenous administration, this compound can accumulate in tumor tissues, allowing for their clear visualization against the surrounding healthy tissue.[5] This is crucial for precise, real-time image-guided tumor resection, minimizing the removal of healthy tissue and reducing the chances of recurrence.[3]
Photothermal Therapy (PTT): Beyond its imaging capabilities, this compound is an effective photothermal agent.[1] When irradiated with a near-infrared laser, it efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells.[1][6][7] Studies have shown that this compound-mediated PTT can significantly inhibit or even completely eradicate subcutaneous tumors in animal models.[1] The primary mechanism of cell death induced by this therapy is apoptosis, a form of programmed cell death.[6][7]
Quantitative Data
The photophysical properties of this compound are crucial for its application in NIR-II imaging. The following tables summarize key quantitative data.
| Property | This compound in Water | This compound in 10% Fetal Bovine Serum (FBS) | Reference |
| Peak Absorption | ~675 nm, ~780 nm | ~812 nm | [1] |
| Peak Emission | ~829 nm | ~858 nm | [1] |
| NIR-II Emission Range | Extends >1100 nm | Extends >1200 nm | [1] |
| Quantum Yield (NIR-II) | 0.313% | 2.521% | [1] |
Experimental Protocols
In Vivo NIR-II Cerebrovascular Imaging in a Mouse Model
This protocol describes the real-time imaging of cerebral blood vessels in a mouse with a cranial window.
Materials:
-
This compound dye
-
Phosphate-buffered saline (PBS)
-
Mouse with a surgically prepared cranial window
-
NIR-II fluorescence microscopy system with a 793 nm or 808 nm laser
-
InGaAs camera
-
Objective lens (e.g., 25x, NA = 1.05)
Procedure:
-
Prepare a solution of this compound in PBS at a concentration of 0.5 mg/mL.
-
Anesthetize the mouse with the cranial window.
-
Intravenously inject 200 µL of the this compound solution into the mouse via the tail vein.[1]
-
Position the mouse under the NIR-II fluorescence microscope, ensuring the cranial window is aligned with the objective.
-
Use a 793 nm laser for excitation with a power density of approximately 20 mW/cm².[1]
-
Collect fluorescence images in the NIR-II window (e.g., using a >1000 nm long-pass filter) with an InGaAs camera.
-
Acquire images at various depths by adjusting the focal plane of the objective to visualize the cerebrovascular network. Images can be captured at depths ranging from 0 to 800 µm.[1][2]
-
For hemodynamic studies, record time-lapse image sequences to track blood flow.[1]
In Vivo NIR-II Tumor Imaging and Photothermal Therapy in a Mouse Model
This protocol outlines the procedure for imaging and treating a subcutaneous tumor in a mouse model.
Materials:
-
This compound dye
-
PBS
-
Tumor-bearing mouse (e.g., subcutaneous xenograft model)
-
NIR-II small animal imaging system with an 808 nm laser
-
InGaAs camera
-
High-power 808 nm laser for photothermal therapy
Procedure: Tumor Imaging:
-
Prepare a solution of this compound in PBS.
-
Intravenously inject the this compound solution into the tumor-bearing mouse (e.g., 150 µL of a 75 µM solution).[3]
-
At various time points post-injection (e.g., 2, 4, 8, 24 hours), anesthetize the mouse and place it in the NIR-II imaging system.
-
Excite the region of interest with an 808 nm laser at a low power density (e.g., 50-116 mW/cm²).[3]
-
Capture NIR-II fluorescence images using an InGaAs camera with an appropriate long-pass filter (e.g., >1000 nm).
-
Monitor the accumulation of this compound at the tumor site over time to determine the optimal window for therapy.
Photothermal Therapy:
-
At the time of peak tumor accumulation of this compound as determined by imaging, anesthetize the mouse.
-
Irradiate the tumor area with a high-power 808 nm laser at a power density sufficient to induce hyperthermia (e.g., 1 W/cm²).
-
The duration of irradiation will depend on the tumor size and the desired therapeutic effect (e.g., 5-10 minutes).
-
Monitor the tumor size and animal health in the days following the treatment to assess therapeutic efficacy.
Visualizations
Caption: Experimental workflow for in vivo NIR-II fluorescence imaging using this compound.
Caption: Mechanism of this compound mediated photothermal therapy leading to apoptosis.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Delivery of Anticancer Drugs Using IR-820 Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The use of nanoparticles for targeted drug delivery has emerged as a promising strategy in cancer therapy to enhance therapeutic efficacy while minimizing systemic toxicity. IR-820, a near-infrared (NIR) dye, has garnered significant attention not only as an imaging agent but also as a potent photothermal agent. When encapsulated within biodegradable nanoparticles, this compound can be effectively delivered to tumor tissues. Upon irradiation with NIR light, these nanoparticles convert light energy into heat, inducing localized hyperthermia and promoting cancer cell death, primarily through apoptosis. This document provides detailed application notes and protocols for the synthesis, characterization, and application of this compound loaded nanoparticles for the intracellular delivery of anticancer effects, with a focus on photothermal therapy.
Data Presentation: Physicochemical Properties of this compound Loaded Nanoparticles
The following tables summarize the quantitative data from various studies on this compound loaded nanoparticles, providing a comparative overview of their key characteristics.
Table 1: Physicochemical Characterization of this compound Loaded PLGA Nanoparticles
| Parameter | Value | Reference |
| Hydrodynamic Diameter | 60 ± 10 nm | [1] |
| 103 ± 8 nm | [2][3] | |
| Polydispersity Index (PDI) | 0.163 ± 0.031 | [2][3] |
| Surface Charge (Zeta Potential) | -40 ± 6 mV | [1] |
| -28 ± 7 mV | [2][3] | |
| Encapsulation Efficiency | 90% | [1] |
| 84% - 96% | [2][3] | |
| Loading Capacity | 18% | [1] |
Table 2: In Vitro and In Vivo Performance of this compound Loaded Nanoparticles
| Parameter | Observation | Cell Line/Model | Reference |
| Cellular Uptake | Dose-dependent | MDA-MB-231 | [1] |
| Time-dependent | MDA-MB-231 | [1] | |
| Mechanism of Cell Death | Primarily Apoptosis | MDA-MB-231, MCF-7 | [1][2][3] |
| In Vitro Cytotoxicity (with NIR) | Significant reduction in metabolic activity | MDA-MB-231 | [1] |
| Remarkable phototoxicity | MCF-7 | [2][3] | |
| In Vivo Tumor Accumulation | Maximal at or before 24h post-injection | TNBC tumor model | [1] |
| In Vivo Therapeutic Effect (with NIR) | Significant reduction in TNBC tumor growth | TNBC tumor model | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound nanoparticles.
Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles (Single Emulsion Method)
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50, carboxylic acid terminated
-
This compound dye
-
Distilled water
Procedure:
-
Dissolve PLGA in acetone to a final concentration of 1 mg/mL.[1]
-
Prepare a stock solution of this compound dye in methanol at a concentration of 0.5 g/mL.[1]
-
Add the this compound dye solution to the PLGA-acetone solution to achieve a final this compound concentration of 0.5 mg/mL.[1]
-
Add the organic mixture dropwise to distilled water (1:3 volume ratio of organic to aqueous phase) while stirring continuously.[1]
-
Continue stirring the resulting emulsion for 2 hours to allow for the evaporation of acetone.[1]
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated dye and excess reagents.
Protocol 2: Synthesis of this compound Loaded Lipid-Polymer Hybrid Nanoparticles (Nanoprecipitation)
Materials:
-
PLGA (50 kDa), carboxylic acid-terminated
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile
-
DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol))
-
Ethanol
Procedure:
-
Dissolve 1 mg of PLGA in acetonitrile.
-
Dissolve a calculated amount of this compound in DMSO and physically adsorb it with the PLGA solution to a final volume of 1 mL.[2][3]
-
Prepare a phospholipid solution containing 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol.[2][3]
-
Inject the organic phase (PLGA/IR-820) into the aqueous phospholipid solution under stirring.
-
The mixture is then stirred to allow for nanoparticle formation and solvent evaporation.
-
Purify the nanoparticles via dialysis against deionized water.
Protocol 3: Characterization of this compound Nanoparticles
A. Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[1][2]
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.[1][2]
B. Encapsulation Efficiency and Loading Capacity:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing unencapsulated this compound.
-
Measure the absorbance of the supernatant using a UV-vis spectrophotometer at the characteristic wavelength of this compound (around 810 nm or 710 nm).[1][2]
-
Quantify the amount of free this compound using a standard curve.
-
Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
LC (%) = [(Total this compound - Free this compound) / Total Nanoparticle Weight] x 100
-
Protocol 4: In Vitro Cellular Uptake Study
Materials:
-
Cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound loaded nanoparticles
-
Flow cytometer
Procedure:
-
Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight.[1]
-
Treat the cells with various concentrations of this compound loaded nanoparticles (e.g., 0, 10, 25, 35 µM) for a defined period (e.g., 4 hours) to assess dose-dependency.[1]
-
For time-dependency, treat cells with a fixed concentration of nanoparticles for different durations (e.g., 0, 1, 2, 4, 8 hours).
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin and resuspend in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
Protocol 5: In Vitro Photothermal Therapy and Cytotoxicity Assay
Materials:
-
Cancer cell line
-
96-well plates
-
This compound loaded nanoparticles
-
NIR Laser (e.g., 808 nm)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[2]
-
Treat the cells with different concentrations of this compound loaded nanoparticles for a specific duration (e.g., 4 hours).
-
Wash the cells with PBS and add fresh media.
-
Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 2 W/cm²) for a set time (e.g., 5 minutes).[1]
-
Include control groups: no treatment, nanoparticles only, and laser only.
-
Incubate the cells for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Protocol 6: Analysis of Apoptosis by Flow Cytometry
Materials:
-
Cancer cell line
-
24-well plates
-
This compound loaded nanoparticles
-
NIR Laser
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 24-well plates (3 x 10^4 cells/well) and incubate overnight.[1]
-
Treat cells with this compound loaded nanoparticles (e.g., 10 µM) for 4 hours.[1]
-
Wash with PBS and add fresh media.
-
Irradiate the designated wells with an 808 nm laser (2 W/cm², 5 min).[1]
-
Incubate for 24 hours.
-
Collect the cells, wash with cold PBS, and resuspend in binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations: Diagrams of Workflows and Signaling Pathways
The following diagrams were created using Graphviz (DOT language) to illustrate key processes.
Caption: Experimental workflow for synthesis and characterization of this compound nanoparticles.
Caption: In vitro photothermal therapy workflow using this compound nanoparticles.
Caption: Simplified signaling pathway of photothermal-induced apoptosis.
References
Troubleshooting & Optimization
How to improve the signal-to-noise ratio of IR-820 imaging
Technical Support Center: IR-820 Imaging
Welcome to the technical support center for this compound imaging. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) of their experiments.
Troubleshooting Guide
This section addresses common problems encountered during this compound imaging in a question-and-answer format.
Q1: Why is my background signal extremely high, obscuring the specific signal from my region of interest?
High background signal is often due to tissue autofluorescence, a common issue in near-infrared (NIR) imaging. Autofluorescence can originate from various endogenous sources like collagen and elastin, or exogenous sources like diet.[1]
Recommended Solutions:
-
Dietary Modification: Standard rodent chow is a significant source of autofluorescence in the gastrointestinal tract. Switching to a purified or low-chlorophyll diet for at least one week before imaging can dramatically reduce this background noise.[2][3][4]
-
Wavelength Selection: Shifting the excitation and emission wavelengths can help circumvent the spectral range of autofluorescence. For NIR-I imaging, using excitation wavelengths of 760 nm or 808 nm can reduce autofluorescence by orders of magnitude compared to 670 nm.[2][3][4]
-
Spectral Unmixing: If your imaging system has spectral scanning capabilities, you can measure the emission spectrum of the autofluorescence from an unstained control sample. This spectral signature can then be computationally subtracted from the experimental images.[1]
-
Imaging Window: Whenever possible, acquiring images in the NIR-II window (1000–1700 nm) significantly reduces autofluorescence compared to the NIR-I window (700–900 nm).[2][3] this compound has a tail-end emission that extends into the NIR-II region, which can be leveraged.[5]
Q2: My fluorescent signal is weak or fading quickly. What could be the cause?
A weak or unstable signal can stem from issues with the this compound dye itself, such as aggregation, poor photostability, or suboptimal concentration.
Recommended Solutions:
-
Prevent Dye Aggregation: this compound is prone to aggregation in aqueous solutions, which leads to fluorescence self-quenching.[6][7] To mitigate this, consider binding this compound to a protein like albumin. This interaction prevents aggregation, enhances fluorescence quantum yield, and improves stability.[5][8]
-
Optimize Concentration: Both too low and too high concentrations of this compound can result in a poor signal. A concentration that is too high can lead to the aggregation-caused quenching (ACQ) effect.[6][7] It is recommended to perform a titration to find the optimal dye concentration for your specific application. For in-vivo use, concentrations around 7.5 µM have been shown to provide high fluorescence intensity.[5]
-
Check Photostability: Although this compound has better photostability than ICG, it can still degrade under continuous laser irradiation.[5] Minimize exposure time and laser power where possible. Using this compound complexed with albumin can also enhance its photostability.[5]
Q3: The signal from my sample is noisy and grainy. How can I improve the image quality?
Image noise can be introduced by the detection system (readout noise) or be inherent to the signal itself (shot noise).[9] Several instrumental and software-based approaches can improve the SNR.
Recommended Solutions:
-
Instrumental Adjustments:
-
Binning: Applying pixel binning (spatial or spectral) can increase the signal collected per "super-pixel," thereby improving the SNR, though this comes at the cost of resolution.[10]
-
Signal Averaging: Acquiring and averaging multiple frames of the same image reduces random noise. The SNR improves with the square root of the number of scans.[11]
-
-
Software-Based Processing:
-
Deconvolution: This computational method reassigns out-of-focus light back to its point of origin, which sharpens the image, enhances contrast, and increases the SNR.[12]
-
Background Subtraction Algorithms: Software tools, such as wavelet-based background and noise subtraction (WBNS), can effectively remove both slowly varying background and high-frequency noise from images.[13][14][15]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect this compound fluorescence?
The solvent has a profound impact on the optical properties of this compound. In aqueous solutions like water or PBS, this compound tends to form aggregates, which significantly quenches its fluorescence.[6][7] However, when dissolved in serum or complexed with albumin, its fluorescence quantum yield increases dramatically.[6][5] This is because the interaction with proteins prevents aggregation and promotes a rigid molecular conformation that favors radiative decay.[6][5]
Quantitative Comparison of this compound Optical Properties
| Property | This compound in Water | This compound in 10% FBS | Reference |
|---|---|---|---|
| Peak Absorption | ~678 nm | ~821 nm (red-shifted) | [6] |
| Peak Emission | ~829 nm | ~858 nm (red-shifted) | [6] |
| Quantum Yield (QY) | 0.313% | 2.521% (~7x higher) | [6] |
| NIR-II Intensity Ratio | Not specified | 30.17% |[6] |
Q2: What are the key strategies to minimize autofluorescence in preclinical imaging?
Minimizing autofluorescence is critical for achieving a high signal-to-background ratio (SBR). The primary strategies involve controlling the animal's diet and optimizing imaging parameters.
Summary of Strategies to Reduce Autofluorescence
| Strategy | Method | Effectiveness | Reference |
|---|---|---|---|
| Dietary Control | Switch from standard chow to a purified diet. | Reduces background by >2 orders of magnitude. | [2][3][4] |
| Excitation Wavelength | Use longer wavelengths (e.g., 760 nm or 808 nm). | Reduces background by >2 orders of magnitude. | [2][3][4] |
| Emission Window | Detect in the NIR-II range (>1000 nm). | Reduces background by >2 orders of magnitude. |[2][3][4] |
Q3: What is the recommended workflow for troubleshooting low SNR in this compound imaging?
A systematic approach is essential for identifying and resolving the cause of low SNR. The workflow below outlines a logical sequence of checks and optimizations.
Caption: A step-by-step workflow for troubleshooting low SNR issues.
Experimental Protocols
Protocol 1: Preparation of this compound-Albumin Complex for Enhanced Fluorescence
This protocol describes how to prepare an this compound-Human Serum Albumin (HSA) complex to improve dye stability and fluorescence output.[5]
Materials:
-
This compound dye
-
Human Serum Albumin (HSA)
-
Ultrapure water or PBS
-
Magnetic stirrer
Methodology:
-
Prepare stock solutions of this compound (500 µM) and HSA (500 µM) in ultrapure water.
-
In a clean microcentrifuge tube, mix 15 µL of the 500 µM this compound stock solution with 30 µL of the 500 µM HSA stock solution.
-
Add 955 µL of ultrapure water to achieve a final volume of 1 mL. This results in a final concentration of 7.5 µM for this compound and 15 µM for HSA.
-
Gently stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Store the resulting this compound-HSA complex at 4°C for future use. The complex is stable in various media (water, PBS, FBS) for at least 48 hours.[5]
Protocol 2: In-Vivo Imaging to Minimize Gut Autofluorescence
This protocol outlines the procedure for in-vivo imaging in mice, incorporating dietary changes to reduce background signal.
Materials:
-
Mice
-
Purified, low-autofluorescence diet
-
This compound imaging agent (e.g., this compound-HSA complex)
-
In-vivo NIR imaging system
Methodology:
-
Dietary Acclimation: At least 7 days prior to imaging, switch the mice from standard chow to a purified diet to clear autofluorescent components from the gastrointestinal tract.[2][3][4]
-
Agent Administration: Administer the this compound imaging agent via the desired route (e.g., intravenous tail vein injection). A typical dose might be 150 µL of a 75 µM solution.[5]
-
Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Set the excitation source to an optimal wavelength, such as 808 nm, to minimize autofluorescence.[2][5]
-
Use appropriate emission filters to capture the signal. For high SNR, consider a long-pass filter to capture the NIR-II tail of this compound's emission (>1000 nm).
-
Set the exposure time and camera gain to achieve a good signal without saturating the detector. Typical exposure times can range from 200 ms (B15284909) to 1000 ms depending on the signal intensity.[5]
-
-
Image Analysis: Analyze the acquired images using software like ImageJ to quantify the signal intensity in the region of interest relative to the background.
Caption: General workflow for an in-vivo this compound imaging experiment.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection | Photon etc. [photonetc.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. azom.com [azom.com]
- 13. OPG [opg.optica.org]
- 14. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Preventing IR-820 Fluorescence Quenching
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and preventing the quenching of IR-820 fluorescence. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence important?
This compound is a near-infrared (NIR) cyanine (B1664457) dye with fluorescence emission typically around 820 nm. Its fluorescence in the NIR window is highly valuable for various biomedical applications, including in vivo imaging, due to deeper tissue penetration and lower autofluorescence compared to visible light.
Q2: What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For this compound, this can lead to a reduced signal-to-noise ratio and compromised sensitivity in fluorescence-based assays and imaging.
Q3: What are the primary causes of this compound fluorescence quenching?
The most common causes of this compound fluorescence quenching are:
-
Aggregation-Caused Quenching (ACQ): In aqueous solutions, this compound molecules have a strong tendency to stack together, or aggregate. This close proximity leads to non-radiative decay pathways, significantly reducing fluorescence.[1][2][3][4][5]
-
Concentration-Dependent Quenching: At high concentrations, even in the absence of aggregation, the close proximity of this compound molecules can lead to self-quenching.[6]
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield of this compound.
-
Photodegradation: Prolonged exposure to excitation light can lead to the chemical degradation of the this compound molecule, resulting in a loss of fluorescence.
Troubleshooting Guide: Low this compound Fluorescence Signal
If you are experiencing a weak or no fluorescence signal from your this compound sample, use the following guide to diagnose and resolve the issue.
| Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Low fluorescence in aqueous buffer (e.g., PBS) | Aggregation-Caused Quenching (ACQ) | 1. Reduce Concentration: Lower the concentration of this compound in your solution. 2. Add Serum/Albumin: Incorporate bovine serum albumin (BSA) or fetal bovine serum (FBS) into your buffer. Albumin binds to this compound, preventing aggregation and enhancing fluorescence.[1][7] 3. Use Organic Co-solvent: If compatible with your experiment, dissolve or dilute this compound in an organic solvent like DMSO or methanol (B129727) before final dilution in aqueous buffer. 4. Encapsulation: Encapsulate this compound in liposomes or nanoparticles to physically prevent aggregation. |
| Fluorescence decreases as concentration increases | Concentration-Dependent Self-Quenching | 1. Optimize Concentration: Determine the optimal concentration range for your application by performing a concentration titration curve. Fluorescence intensity is not always linear with concentration. A decrease in fluorescence was observed for this compound concentrations above 1.25 mg/mL in deionized water[6]. |
| Signal fades rapidly under the microscope/spectrometer | Photodegradation | 1. Reduce Excitation Power: Use the lowest possible laser power or illumination intensity. 2. Minimize Exposure Time: Limit the duration of light exposure during imaging or measurement. 3. Use Antifade Reagents: If applicable to your sample preparation, use a commercial antifade mounting medium. |
| Inconsistent fluorescence between different solvents | Solvent Polarity Effects | 1. Choose an Appropriate Solvent: Be aware that the fluorescence quantum yield of this compound is highly dependent on the solvent environment. For instance, its quantum yield is significantly higher in serum compared to water.[1][4] 2. Maintain Consistent Solvent Environment: Ensure the solvent composition is consistent across all experiments for comparable results. |
Quantitative Data
Table 1: Photophysical Properties of this compound in Different Media
| Medium | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference(s) |
| Water | ~691 | ~829 | 0.313% | [1][4] |
| 10% Fetal Bovine Serum (FBS) | ~793 | ~858 | 2.521% | [1][4] |
| Methanol | ~820 | ~822 | Not specified | [6] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Not specified | Not specified | ICG as a reference has a QY of 5.995% | [1] |
Note: The quantum yield of this compound is significantly enhanced in the presence of serum proteins due to the prevention of aggregation and a more rigid molecular conformation.[1]
Table 2: Concentration-Dependent Fluorescence of this compound in Deionized Water
| Concentration (mg/mL) | Relative Fluorescence Intensity | Observation | Reference(s) |
| < 1.25 | Increases with concentration | Linear range | [6] |
| > 1.25 | Decreases with concentration | Quenching observed | [6] |
Note: This data is based on trends observed in published literature. The exact values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Albumin Complex to Prevent Quenching
This protocol describes how to prepare a stabilized this compound solution using Human Serum Albumin (HSA) to enhance fluorescence for in vitro and in vivo applications.[7]
Materials:
-
This compound dye
-
Human Serum Albumin (HSA)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare a 500 µM stock solution of this compound in deionized water.
-
Prepare a 500 µM stock solution of HSA in deionized water.
-
In a clean vial, mix 15 µL of the this compound stock solution, 30 µL of the HSA stock solution, and 955 µL of deionized water. This results in a molar ratio of this compound to HSA of approximately 1:2.
-
Gently stir the mixture at room temperature for 1 hour to allow for complex formation.
-
The resulting this compound-HSA complex is now ready for use. Store at 4°C for short-term storage.
Protocol 2: Encapsulation of this compound in PLGA Nanoparticles
This protocol outlines a nanoprecipitation method to encapsulate this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can prevent quenching and improve stability.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Phospholipids (B1166683) (e.g., DSPE-PEG, DSPG)
-
Deionized water
-
Stirrer
-
Centrifugal filter units (e.g., 10 kDa MWCO)
Procedure:
-
Dissolve a calculated amount of this compound in DMSO.
-
In a separate vial, dissolve 1 mg of PLGA in acetonitrile.
-
Add the this compound/DMSO solution to the PLGA/acetonitrile solution and adjust the final volume to 1 mL with acetonitrile.
-
In another vial, prepare a lipid suspension by dissolving phospholipids (e.g., 260 µg of DSPE-PEG and 200 µg of DSPG) in 4% ethanol and stirring at 60°C for 30 minutes.
-
Add the this compound/PLGA solution dropwise to the lipid suspension while stirring.
-
Add 1 mL of deionized water to the mixture and continue stirring at room temperature for 1 hour.
-
Purify the this compound loaded nanoparticles by washing three times with phosphate-buffered saline (PBS) using a centrifugal filter unit.
-
Resuspend the final nanoparticle solution in PBS to a concentration of 1 mg/mL and store at 4°C.
Visualizations
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjustable Fluorescence Emission of J-Aggregated Tricarbocyanine in the Near-Infrared-II Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
Methods to prevent photobleaching of IR-820 during microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of the near-infrared fluorescent dye IR-820 during microscopy experiments.
Troubleshooting & FAQs
Q1: Why is my this compound fluorescence signal fading so quickly during imaging?
A1: Rapid signal loss, known as photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine (B1664457) dyes like this compound, this process is often exacerbated by interaction with molecular oxygen while the dye is in an excited triplet state, leading to the formation of non-fluorescent products. To minimize photobleaching, a multi-faceted approach is recommended, focusing on optimizing your imaging parameters and using a protective chemical environment.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power that provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the laser power settings in your microscope's software.
-
Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light. Use sensitive detectors and adjust camera settings (e.g., binning) to capture a signal with shorter exposure. Only illuminate the sample when actively acquiring an image.
-
Employ Antifade Reagents: Use a mounting medium containing antifade reagents specifically designed to be compatible with near-infrared (NIR) dyes. These reagents work by scavenging reactive oxygen species (ROS) that contribute to photobleaching.
-
Optimize Your Imaging Buffer: The local chemical environment can significantly impact dye stability. For live-cell imaging, ensure the medium is fresh. For fixed samples, the choice of mounting medium is critical. Interestingly, the photostability of this compound has been observed to be high when dissolved in serum, with no noticeable decrease in emission intensity after 60 minutes of continuous laser irradiation at 20 mW/cm².[1][2]
Q2: Which antifade reagent is best for this compound?
A2: The choice of antifade reagent is critical, as its effectiveness can be dye-specific. Not all common antifade agents are suitable for near-infrared cyanine dyes like this compound.
Recommendations:
-
Commercial Antifade Mountants:
-
Products such as ProLong™ Gold and ProLong™ Glass antifade mountants are recommended as they are designed to protect against photobleaching across the visible and near-infrared spectrum.[3]
-
VECTASHIELD® has also been shown to be compatible with far-red and NIR fluorophores like Cy5 and Alexa Fluor 647, making it a viable option.[4]
-
-
Homemade Antifade Reagents:
-
n-Propyl gallate (NPG): This is a widely used antifade compound that can be added to mounting media.[5] It is generally considered less toxic than PPD and can be used for live-cell imaging.[6]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): This is another common antifade reagent. However, one study found that while it preserved fluorescence, it diminished the gold signal in correlative microscopy with FluoroNanogold, suggesting it may interact with certain labels.[5]
-
-
Reagents to Use with Caution:
Q3: How should I optimize my microscope settings to reduce photobleaching of this compound?
A3: Optimizing your acquisition settings is a crucial and cost-effective method to minimize photobleaching. The goal is to find the right balance between signal quality and signal preservation over time.
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest laser power that provides a sufficient signal-to-noise ratio (SNR). | Photobleaching is directly related to the intensity of the excitation light.[8] |
| Exposure Time | Use the shortest possible exposure time per frame. | Minimizes the total number of photons the fluorophore is exposed to, thus reducing the probability of photodestruction.[9] |
| Detector Gain/Sensitivity | Increase detector gain to compensate for lower excitation power. | Allows for the detection of weaker signals without increasing the excitation intensity, which would accelerate photobleaching. |
| Pinhole Size (Confocal) | Use the optimal pinhole size for your objective (typically 1 Airy Unit). | An excessively small pinhole rejects more signal, tempting the user to increase laser power to compensate. |
| Imaging Modality | For super-resolution, consider STED microscopy with a pulsed 775 nm depletion laser. | Pulsed lasers can reduce photobleaching compared to continuous wave lasers for dyes in the red/NIR spectrum.[10] |
| Oxygen Environment | For fixed samples, consider using an oxygen-scavenging system in your buffer. | Anoxia (the absence of oxygen) can significantly reduce the rate of photobleaching for some dyes.[11] |
Q4: Can the chemical structure of this compound be modified to improve its photostability?
A4: Yes, research has shown that modifying the chemical structure of this compound can significantly enhance its photostability. One study demonstrated that modifying this compound with a para-substituted phenylthioether group containing a nitro group (IR820-NO₂) resulted in only 44% degradation after 60 minutes of irradiation, compared to 74% degradation for the unmodified this compound under the same conditions.[12] Encapsulating this compound within nanoparticles, such as PLGA, has also been shown to reduce its photodegradation compared to the free dye in solution.[13][14] While these strategies may not be feasible for all users, they highlight the inherent photolability of the dye and the potential for improvement through chemical engineering.
Quantitative Data on this compound Photostability
The following table summarizes available data on the photostability of this compound under various conditions.
| Condition | Excitation/Irradiation | Observation | Reference |
| Unmodified this compound in Methanol | 800 nm laser, 4.5 W/cm² | 74% degradation after 60 minutes. | [12] |
| Modified this compound (IR820-NO₂) in Methanol | 800 nm laser, 4.5 W/cm² | 44% degradation after 60 minutes. | [12] |
| This compound in 10% Fetal Bovine Serum (FBS) | 793 nm laser, 20 mW/cm² | No noticeable decrease in emission intensity after 60 minutes. | [1][2] |
| Free this compound in aqueous solution | 808 nm laser, 14.1 W/cm² | Significant reduction in the absorption peak after 2 minutes. | [13][14] |
| This compound encapsulated in PLGA nanoparticles | 808 nm laser, 14.1 W/cm² | Lesser reduction in the absorption peak after 2 minutes compared to free dye. | [13][14] |
Experimental Protocols
Protocol 1: Preparation of Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple recipe for creating an effective antifade mounting medium.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethyl formamide (B127407) (DMF)
-
Distilled water
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.
-
Prepare a 90% glycerol / 10% PBS solution: Thoroughly mix 9 parts glycerol with 1 part 10X PBS. For example, mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Combine the solutions: With rapid stirring, slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture. For the 10 mL mixture from step 2, add 100 µL of the NPG stock.
-
Mix thoroughly: Continue stirring until the solution is homogeneous. This may take several hours.
-
Storage: Store the final mounting medium in a light-protected container at 4°C or -20°C.
Protocol 2: General Workflow for Imaging this compound Stained Samples
This protocol outlines a general workflow for staining and imaging with this compound, incorporating best practices to minimize photobleaching.
Procedure:
-
Sample Preparation: Prepare and stain your fixed or live cells with this compound according to your specific experimental protocol. Perform all staining steps protected from light.
-
Mounting (for fixed cells):
-
Gently aspirate the final wash buffer.
-
Add a small drop (15-20 µL for a 22x22 mm coverslip) of antifade mounting medium (e.g., ProLong Gold or homemade NPG medium) onto the slide.
-
Carefully lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure if necessary (check manufacturer's instructions, e.g., ProLong Gold cures in about 24 hours at room temperature in the dark).[15]
-
-
Microscope Setup:
-
Turn on the microscope and laser lines, allowing them to warm up for stability.
-
Select an objective appropriate for your sample (e.g., 60x or 100x oil immersion).
-
Set the excitation laser to the appropriate wavelength for this compound (typically ~780-820 nm).
-
-
Image Acquisition - Minimizing Light Exposure:
-
Locate the Region of Interest (ROI): Use brightfield or DIC to find the general area of your cells. If you must use fluorescence, use a very low laser power and fast scan speed.
-
Initial Settings: Set the laser power to its lowest setting. Start with a moderate detector gain and a fast scan speed.
-
Focus: Focus on a region adjacent to your primary ROI to avoid unnecessarily bleaching your target area.
-
Optimize Signal: Move to your ROI. Gradually increase laser power or detector gain until you achieve a signal that is clearly distinguishable from the background. Always prioritize increasing gain over laser power.
-
Acquire Image: Capture your image or time-lapse series using these optimized, low-light settings. For time-lapse experiments, use the longest possible interval between frames that still captures the dynamics of your process.
-
Visualizations
Caption: Workflow for minimizing this compound photobleaching.
Caption: Mechanism of photobleaching and antifade agent action.
Caption: Troubleshooting decision tree for this compound photobleaching.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Analysis of antiphotobleaching reagents for use with FluoroNanogold in correlative microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00710F [pubs.rsc.org]
- 13. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing IR-820 for In Vivo Fluorescence Imaging
Welcome to the technical support center for the utilization of IR-820 in in vivo fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for in vivo imaging?
A1: The optimal concentration of this compound can vary depending on the specific application, animal model, and imaging system. However, based on published studies, a common starting point for intravenous (IV) injection in mice is a concentration of 0.5 mg/mL, with an injection volume of 200 µL.[1][2][3] For intramuscular (IM) injections, a higher concentration of 2.0 mg/mL in a 100 µL volume has been used effectively for tumor imaging.[1][4] It is recommended to perform a pilot study to determine the ideal concentration for your specific experimental setup.
Q2: How should I prepare the this compound solution for injection?
A2: For in vivo applications, this compound powder should be freshly dissolved in a sterile, biocompatible solvent. Phosphate-buffered saline (PBS) is a commonly used and recommended solvent.[5][6] Ensure the powder is completely dissolved to avoid any particulate matter in the injection.
Q3: What is the ideal time point for imaging after this compound administration?
A3: The optimal imaging time point is crucial for achieving a high signal-to-background ratio (SBR). For cerebrovascular imaging, strong fluorescence signals can be observed shortly after intravenous injection.[2] However, for tumor imaging via intramuscular injection, the fluorescence intensity and SBR have been shown to increase over time, reaching a maximum at 48 hours post-injection.[1][4] It is advisable to perform a time-course imaging experiment to identify the peak signal accumulation in your model.
Q4: Why does the fluorescence of this compound increase in a biological environment?
A4: this compound exhibits a significant increase in fluorescence brightness when it comes into contact with serum proteins, such as albumin.[1][2][7] This is attributed to the binding of this compound to these proteins, which prevents the formation of non-fluorescent aggregates and promotes a more rigid molecular structure, leading to a higher quantum yield.[1][7] This phenomenon is beneficial for achieving a strong signal in vivo.
Q5: Is this compound stable in vivo?
A5: Yes, this compound has demonstrated good photostability in serum.[1] Studies have shown no significant decrease in emission intensity after continuous laser irradiation for extended periods.[1] Compared to other near-infrared dyes like ICG, this compound has been reported to have better fluorescence stability.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio (SNR) | Suboptimal this compound concentration. | Titrate the this compound concentration to find the optimal dose for your specific model and imaging system. |
| Imaging at a non-optimal time point. | Perform a time-course study to determine the peak fluorescence signal accumulation in the tissue of interest. For tumors, this can be up to 48 hours post-injection.[1][4] | |
| Aggregation of the dye. | Ensure the this compound is fully dissolved in PBS before injection. The interaction with serum albumin in vivo should help minimize aggregation and enhance fluorescence.[1][7] | |
| High Background Fluorescence | Autofluorescence from the tissue. | Utilize appropriate optical filters to separate the this compound signal from tissue autofluorescence. Imaging in the NIR-II window (beyond 900 nm) can also reduce autofluorescence.[2] |
| Non-specific accumulation of the dye. | Allow sufficient time for the dye to clear from non-target tissues. Biodistribution studies show that this compound is cleared through the hepatobiliary and renal systems.[1][2] | |
| Poor Tissue Penetration | Limitations of NIR-I imaging. | While this compound has its peak emission in the NIR-I region, it also has a considerable emission tail in the NIR-II window (900-1700 nm).[1][2] Utilizing an imaging system capable of detecting NIR-II fluorescence can significantly improve tissue penetration depth.[1][2] |
| Inconsistent Results | Variability in dye preparation. | Always prepare fresh this compound solutions for each experiment to ensure consistency. |
| Differences in animal physiology. | Standardize animal models (age, weight, etc.) as much as possible to reduce biological variability. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile 1x Phosphate-Buffered Saline (PBS) to achieve the desired final concentration (e.g., 0.5 mg/mL).[1][2][3]
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Draw the solution into a sterile syringe for injection. This should be done immediately before administration.
Protocol 2: In Vivo Cerebrovascular Fluorescence Imaging
-
Anesthetize the mouse according to your institution's approved animal care and use protocols.
-
Secure the mouse on the imaging stage of a fluorescence imaging system equipped for near-infrared detection.
-
Acquire a baseline image before injection.
-
Administer the freshly prepared this compound solution (e.g., 200 µL of 0.5 mg/mL solution) via tail vein injection.[1][2][3]
-
Immediately begin acquiring fluorescence images to visualize the vasculature.
-
Continue imaging at various time points to observe the distribution and clearance of the dye.
Protocol 3: In Vivo Tumor Fluorescence Imaging
-
Anesthetize the tumor-bearing mouse as per approved protocols.
-
Secure the mouse on the imaging stage.
-
Acquire a pre-injection baseline image.
-
Administer the this compound solution intramuscularly, away from the tumor site (e.g., 100 µL of 2.0 mg/mL solution).[1][4]
-
Image the mouse at multiple time points post-injection (e.g., 24h, 48h) to monitor the accumulation of the dye in the tumor and determine the optimal imaging window.[1][4] A peak signal-to-background ratio is often observed around 48 hours.[1][4]
Quantitative Data Summary
Table 1: Recommended this compound Concentrations and Administration Routes
| Application | Administration Route | Concentration | Injection Volume | Animal Model | Reference |
| Cerebrovascular Imaging | Intravenous (IV) | 0.5 mg/mL | 200 µL | Mouse | [1][2][3] |
| Tumor Imaging | Intramuscular (IM) | 2.0 mg/mL | 100 µL | Mouse | [1][4] |
| General Imaging | Intravenous (IV) | 0.2 mM | 100 µL | Mouse | [5][6] |
Table 2: Signal-to-Background Ratio (SBR) for Tumor Imaging (IM Injection)
| Time Post-Injection | Signal-to-Background Ratio (SBR) | Reference |
| 24 hours | ~6.6 | [1][4] |
| 48 hours | ~14.8 | [1][4] |
Visual Guides
Caption: General experimental workflow for in vivo fluorescence imaging with this compound.
Caption: A logical troubleshooting guide for low signal issues in this compound imaging.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Biodistribution of IR-820
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vivo experiments with the near-infrared dye IR-820.
Frequently Asked Questions (FAQs)
Issue 1: High background signal and non-specific uptake in organs like the liver and spleen.
Question: Why am I observing high background fluorescence and significant accumulation of this compound in the liver and spleen, and how can I mitigate this?
Answer: High background and non-specific uptake in the liver and spleen are common challenges with cyanine (B1664457) dyes like this compound. This is often attributed to the dye's physicochemical properties, leading to aggregation and rapid clearance by the mononuclear phagocyte system (MPS) in these organs.
Troubleshooting Steps:
-
Prevent Aggregation: this compound has a tendency to form aggregates in aqueous solutions, which are then rapidly cleared by the liver and spleen.[1][2]
-
Formulation with Albumin: Pre-complexing this compound with serum albumin can prevent aggregation and reduce non-specific uptake.[1][3][4] Intravenously injected free this compound can also bind to endogenous albumin in the blood.[3][4]
-
Use of Nanocarriers: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its stability and biodistribution.[5][6][7][8]
-
-
Optimize the Formulation:
-
Control the Injection Process: Administer the this compound formulation slowly and smoothly via intravenous injection to avoid the rapid formation of aggregates in the bloodstream.
Issue 2: Low tumor-to-background ratio.
Question: My tumor signal is weak, and the surrounding tissue has high background fluorescence, resulting in a poor tumor-to-background ratio. How can I improve this?
Answer: A low tumor-to-background ratio (TBR) can be due to insufficient accumulation of the dye in the tumor or high non-specific uptake in the surrounding tissues.
Troubleshooting Steps:
-
Enhance Tumor Targeting:
-
Passive Targeting (EPR Effect): For passive tumor targeting based on the Enhanced Permeability and Retention (EPR) effect, the circulation time of the agent is crucial. Formulations with albumin or nanoparticles can prolong circulation, allowing for greater accumulation in the tumor.[10][11]
-
Active Targeting: Conjugating this compound to a targeting moiety, such as a peptide (e.g., RGD) that recognizes receptors overexpressed on cancer cells, can significantly improve tumor-specific uptake and the TBR.[11]
-
-
Optimize Imaging Timepoint: The optimal time for imaging post-injection depends on the formulation's pharmacokinetics. It's essential to perform a time-course study to determine the point of maximum tumor accumulation and clearance from background tissues. For example, for some this compound formulations, the best TBR is achieved 24 to 48 hours post-injection.[10][12]
-
Reduce Background Signal: As mentioned in the previous issue, minimizing aggregation and non-specific uptake is key to lowering background fluorescence.
Issue 3: Inconsistent results and batch-to-batch variability.
Question: I am observing significant variability in the biodistribution of this compound between different experiments and batches. What could be the cause, and how can I ensure reproducibility?
Answer: Inconsistent results often stem from variations in the preparation and handling of the this compound formulation.
Troubleshooting Steps:
-
Standardize Formulation Protocol:
-
Fresh Preparation: Always prepare the this compound solution fresh before each experiment.[13] The stability of this compound in aqueous solutions can be limited.[6][14]
-
Consistent Components: Use the same source and lot of this compound and other formulation components for a series of experiments.
-
Precise Measurements: Ensure accurate and consistent concentrations and molar ratios when preparing formulations, especially for albumin or nanoparticle complexes.[3]
-
-
Quality Control of the Dye:
-
Purity Check: If possible, verify the purity of the this compound dye. Impurities can affect its biodistribution.
-
Storage: Store the powdered this compound dye under the recommended conditions, typically at 4°C, protected from moisture and light.[13]
-
-
Consistent Animal Handling and Injection:
-
Ensure consistent animal models (species, strain, age, and health status).
-
Standardize the injection volume and rate for intravenous administration.
-
Quantitative Biodistribution Data
The following tables summarize quantitative biodistribution data for different this compound formulations in mice. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) or as fluorescence intensity at specific time points post-injection.
Table 1: Biodistribution of Free this compound vs. Peptide-Conjugated this compound
| Organ | Free this compound (Fluorescence Intensity)[15] | Ind-G-IR820 (Peptide Conjugate) (Fluorescence Intensity)[15] |
| Tumor | ~1.5 x 10⁸ | ~4.0 x 10⁸ |
| Heart | ~0.5 x 10⁸ | ~0.5 x 10⁸ |
| Liver | ~3.0 x 10⁸ | ~1.0 x 10⁸ |
| Spleen | ~0.7 x 10⁸ | ~0.3 x 10⁸ |
| Lung | ~0.8 x 10⁸ | ~0.4 x 10⁸ |
| Kidney | ~1.2 x 10⁸ | ~0.8 x 10⁸ |
Data presented as mean fluorescence intensity from ex vivo organs 2 hours post-injection.[15]
Table 2: Biodistribution of Free this compound vs. Nanoparticle-Encapsulated this compound
| Organ | Free this compound (Fluorescence Intensity)[16] | IR820-SS-CPT NPs (Fluorescence Intensity)[16] |
| Tumor | ~1.0 x 10⁷ | ~4.0 x 10⁷ |
| Heart | ~0.5 x 10⁷ | ~0.8 x 10⁷ |
| Liver | ~2.5 x 10⁷ | ~1.5 x 10⁷ |
| Spleen | ~0.4 x 10⁷ | ~0.6 x 10⁷ |
| Lung | ~0.6 x 10⁷ | ~1.0 x 10⁷ |
| Kidney | ~1.2 x 10⁷ | ~1.2 x 10⁷ |
Data presented as fluorescence intensity from ex vivo organs 24 hours post-injection.[16]
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
This protocol provides a general guideline for preparing a simple this compound solution for in vivo use.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS to achieve the final desired concentration (e.g., 0.2 mM).[13]
-
Vortex the tube thoroughly to dissolve the powder completely. Gentle warming may be used if necessary, but avoid excessive heat.
-
Filter the solution through a 0.22 µm sterile syringe filter to remove any potential aggregates or undissolved particles.
-
Use the freshly prepared solution for intravenous injection immediately.[13]
Protocol 2: Preparation of this compound-Albumin Complex
This protocol describes the formation of an this compound-albumin complex for improved in vivo stability and fluorescence.
Materials:
-
This compound powder
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Ultrapure water or PBS, sterile
-
Sterile microcentrifuge tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound (e.g., 500 µM in water).[3]
-
Prepare a stock solution of HSA or BSA (e.g., 500 µM in water).[3]
-
In a sterile tube, mix the this compound solution, albumin solution, and water/PBS to achieve the desired final concentrations and molar ratio. For example, a 1:2 molar ratio of this compound to HSA can be used.[3]
-
Gently stir the mixture at room temperature for 1 hour to allow for complex formation.[3]
-
The resulting this compound-albumin complex is ready for use. Store at 4°C if not used immediately, but fresh preparation is recommended.[3]
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol outlines the steps for assessing the biodistribution of this compound in various organs after in vivo imaging.
Materials:
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Surgical tools for dissection
-
Petri dishes or tissue cassettes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Following the final in vivo imaging timepoint, euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the major organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart).
-
Rinse the organs with PBS to remove excess blood.
-
Arrange the organs in a petri dish or on a non-fluorescent surface for ex vivo imaging.
-
Acquire fluorescence images of the excised organs using an in vivo imaging system with the appropriate excitation and emission filters for this compound.[9][17][18]
-
Use the imaging software to quantify the fluorescence intensity in each organ. The data can be expressed as total fluorescence intensity, radiant efficiency, or, if a standard curve is used, as the concentration of the dye.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound biodistribution.
Influence of Formulation on Biodistribution Pathways
Caption: Impact of formulation on this compound biodistribution pathways.
References
- 1. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 7. This compound@NBs Combined with MG-132 Enhances the Anti-Hepatocellular Carcinoma Effect of Sonodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying exogenous extracellular vesicle biodistribution by in vivo fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel NIR-II probe for improved tumor-targeting NIR-II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]
- 18. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photothermal Stability of IR-820 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with IR-820 for photothermal therapy applications.
Frequently Asked Questions (FAQs)
Q1: My free this compound solution appears to degrade quickly in aqueous media. Is this expected?
A1: Yes, this is a known issue. Free this compound, much like its analog indocyanine green (ICG), exhibits poor stability in aqueous solutions.[1][2][][4][5] This degradation can manifest as a loss of absorbance and fluorescence intensity over time. For improved stability, consider formulating this compound into nanoparticles or complexes.
Q2: What are the primary causes of poor photothermal stability in this compound formulations?
A2: The primary causes include:
-
Photobleaching: Upon exposure to NIR laser irradiation, the dye's chromophore can be irreversibly damaged, leading to a loss of its photothermal conversion properties.[6][7]
-
Aggregation: In aqueous solutions, this compound molecules have a tendency to aggregate, which can lead to fluorescence self-quenching and reduced photothermal efficiency.[8][9][10]
-
Thermal Degradation: The heat generated during photothermal therapy can itself contribute to the degradation of the dye.[1]
-
Aqueous Instability: The chemical structure of cyanine (B1664457) dyes like this compound is susceptible to hydrolysis in aqueous environments.[1][2][][4][5]
Q3: How can I improve the photothermal stability of my this compound formulation?
A3: Several strategies can be employed to enhance stability:
-
Encapsulation: Incorporating this compound into nanoparticles is a highly effective method.[1][2][][4][5][11][12][13] Common encapsulation materials include PLGA, liposomes, and dendrimers.[11][13][14][15] This protects the dye from the aqueous environment and prevents aggregation.
-
Protein Complexation: Forming a complex between this compound and proteins, such as albumin, can significantly improve its stability and fluorescence quantum yield.[8][9][10]
-
Chemical Modification: Modifying the chemical structure of this compound can enhance its intrinsic photostability.[16]
Q4: Will encapsulating this compound in nanoparticles affect its photothermal efficiency?
A4: Encapsulation is generally not expected to negatively impact the photothermal efficiency of this compound. Studies have shown that encapsulated this compound heats similarly to the free dye upon laser irradiation.[11] In some cases, nanoformulations can even enhance the photothermal effect.[6]
Q5: What is a typical laser wavelength and power density used for this compound-mediated photothermal therapy?
A5: An 808 nm continuous wave laser is commonly used for irradiating this compound formulations.[11] The power density can vary, with studies reporting effective cell killing at power densities ranging from 1.5 W/cm² to 14.1 W/cm².[4][5][11] The optimal power density will depend on the specific formulation and experimental setup.
Troubleshooting Guides
Issue 1: Rapid Loss of Absorbance/Fluorescence of this compound in Solution
| Possible Cause | Troubleshooting Step |
| Aqueous Instability | Prepare fresh this compound solutions immediately before use. For longer-term storage, dissolve this compound in an organic solvent like methanol (B129727) and dilute into your aqueous buffer just prior to the experiment.[11] |
| Photobleaching from Ambient Light | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to room light during preparation and handling. |
| Aggregation | Consider formulating this compound with a stabilizing agent. Encapsulation into nanoparticles or complexation with albumin can prevent aggregation.[8][9][10] |
| Incorrect pH | Ensure the pH of your buffer is within a stable range for this compound. Significant deviations from neutral pH can accelerate degradation. |
Issue 2: Low Photothermal Conversion Efficiency in Experiments
| Possible Cause | Troubleshooting Step |
| Sub-optimal Laser Wavelength | Verify that the emission wavelength of your laser aligns with the absorption maximum of your this compound formulation. While free this compound has an absorption peak around 820 nm, encapsulation can sometimes cause a slight shift in the spectrum.[1][12] |
| Low this compound Concentration | Increase the concentration of your this compound formulation. The temperature increase is dependent on the concentration of the photothermal agent.[11] |
| Insufficient Laser Power Density | Increase the power density of the laser. Higher power densities will result in more significant heating.[8] |
| This compound Degradation | Prepare fresh formulations for each experiment to ensure the dye has not degraded. Refer to "Issue 1" for stability enhancement. |
Issue 3: Inconsistent Cell Viability Results After Photothermal Therapy
| Possible Cause | Troubleshooting Step |
| Uneven Laser Irradiation | Ensure that the laser beam is uniformly illuminating the entire sample well. Consider using a beam homogenizer or ensuring the beam diameter is appropriate for your well size. |
| Inconsistent Incubation Times | Standardize the incubation time of the cells with the this compound formulation before irradiation to ensure consistent uptake. |
| Variability in Cell Seeding Density | Ensure a consistent number of cells are seeded in each well, as this can affect the thermal dose received by individual cells. |
| Formulation Instability | If using a nanoformulation, characterize its stability over the time course of the experiment to ensure it is not aggregating or releasing the dye prematurely. Dynamic light scattering (DLS) can be used to monitor particle size.[11] |
Quantitative Data Summary
Table 1: Photothermal Performance of Various this compound Formulations
| Formulation | Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Temperature Increase (°C) | Duration (min) | Reference |
| Free this compound | 25 µM | 808 | 1.5 | ~20 | 5 | [11] |
| This compound-PLGA NPs | 25 µM | 808 | 1.5 | ~20 | 5 | [11] |
| Free this compound | 500 µg/mL | 793 | 0.5 | ~20 | 4 | [8] |
| Free this compound | 500 µg/mL | 793 | 1.5 | >55 | 10 | [8] |
| Liposomal this compound | Not Specified | 808 | Not Specified | Up to 60 | 0.5 | [13] |
Table 2: In Vitro Cytotoxicity of this compound Formulations with Photothermal Therapy
| Cell Line | Formulation | Concentration | Laser Power Density (W/cm²) | Post-Irradiation Cell Viability (%) | Reference |
| MDA-MB-231 | This compound-PLGA NPs | 35 µM | 1.5 | Significantly Reduced | [11] |
| MCF-7 | Free this compound | 65 µM | 14.1 | 56 | [4][5] |
| MCF-7 | This compound PLGA NPs | 65 µM | 14.1 | 42 | [4][5] |
| MCF-7 | Liposomal this compound | Not Specified | Not Specified | <50 | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is a generalized representation based on common nanoprecipitation methods.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 10 mg) and this compound (e.g., 2 mg) in a suitable organic solvent such as acetone (B3395972) or acetonitrile.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, for example, a phospholipid-PEG conjugate, in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase while stirring vigorously.
-
Solvent Evaporation: Continue stirring for several hours to allow the organic solvent to evaporate completely.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated this compound and excess surfactant.
-
Characterization: Characterize the nanoparticles for size and polydispersity using Dynamic Light Scattering (DLS), and determine the encapsulation efficiency and loading capacity via UV-Vis spectrophotometry.[11]
Protocol 2: In Vitro Photothermal Heating Study
-
Sample Preparation: Suspend the this compound formulation (e.g., free this compound or this compound nanoparticles) in a suitable buffer like PBS at the desired concentration in a clear microcentrifuge tube or a well of a microplate.
-
Temperature Measurement Setup: Position a thermal camera or a thermocouple probe to continuously monitor the temperature of the solution.
-
Laser Irradiation: Irradiate the sample with an 808 nm laser at a defined power density (e.g., 1.5 W/cm²) for a specific duration (e.g., 5 minutes).[11]
-
Data Recording: Record the temperature at regular intervals throughout the irradiation period.
-
Control Groups: Include control groups such as the buffer alone and a formulation without this compound to assess any heating from the laser or the vehicle itself.
Protocol 3: MTT Assay for Phototoxicity Assessment
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the this compound formulation at various concentrations and incubate for a specific period (e.g., 4 hours) to allow for cellular uptake.[11]
-
Washing: Wash the cells with PBS to remove any extracellular formulation.
-
Irradiation: Add fresh media to the wells and irradiate with an 808 nm laser at the desired power density.[11] Include non-irradiated control groups.
-
Post-Irradiation Incubation: Return the cells to the incubator for a further 24 hours.[11]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: Experimental workflow for evaluating this compound formulations for photothermal therapy.
Caption: Signaling pathways for PTT-induced cell death.
References
- 1. Enhanced photo-stability, thermal-stability and aqueous-stability of indocyanine green in polymeric nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced stability and photothermal efficiency of Indocyanine Green J-aggregates by nanoformulation with Calix[4]arene for photothermal therapy of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indocyanine green derived carbon dots with significantly enhanced properties for efficient photothermal therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Water Solubility of IR-820 for Biological Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor water solubility of the near-infrared (NIR) dye IR-820 in biological experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges of using this compound in biological studies?
A1: The primary challenge of using this compound is its low water solubility and stability in physiological solutions.[1] This can lead to several issues, including:
-
Aggregation: this compound molecules tend to aggregate in aqueous environments, which can quench their fluorescence signal.[2]
-
Low Stability: The dye can degrade in aqueous solutions, losing its optical properties over time.[1]
-
Nonspecific Distribution: Free this compound can distribute nonspecifically in vivo and have a short circulation half-life, limiting its effectiveness for targeted applications.[3]
-
Toxicity: At higher concentrations, free this compound can exhibit cytotoxicity.[4][5]
Q2: What are the common strategies to improve the water solubility and stability of this compound?
A2: Several strategies have been developed to overcome the limitations of this compound's poor water solubility. The most common approaches involve:
-
Encapsulation into Nanoparticles: Loading this compound into various nanocarriers such as liposomes, polymeric nanoparticles (e.g., PLGA, PCLGC), and dendrimers.[1][3][6][7]
-
Conjugation with Polymers: Covalently linking this compound to hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or chitosan (B1678972).[8][9]
-
Complexation with Proteins: Forming complexes with proteins like albumin, which can enhance fluorescence and stability.[10][11][12]
Q3: How does nanoparticle encapsulation improve this compound performance?
A3: Encapsulating this compound into nanoparticles offers several advantages:
-
Enhanced Stability: Nanoparticles protect the dye from degradation in physiological environments.[1]
-
Improved Solubility: The nanoparticle formulation can be readily dispersed in aqueous solutions.
-
Reduced Toxicity: Encapsulation can shield cells from the direct toxicity of free this compound, improving biocompatibility.[3][5]
-
Controlled Release: Nanoparticles can be designed for controlled or triggered release of the dye.[13]
-
Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands to enhance accumulation in specific tissues or cells.[6]
Troubleshooting Guides
Issue 1: Low Fluorescence Signal or Signal Instability
Problem: You are observing a weak or rapidly decaying fluorescence signal from your this compound solution during in vitro or in vivo experiments.
Possible Cause: This is likely due to the aggregation and/or degradation of this compound in the aqueous buffer.
Troubleshooting Steps:
-
Formulation Check:
-
Free this compound: Avoid using free this compound directly in aqueous buffers for extended periods. If you must use it, prepare fresh solutions immediately before use.
-
Serum-Containing Media: The presence of serum proteins, like albumin, can help to stabilize this compound and enhance its fluorescence.[2][10][11] Consider if your experimental medium contains a sufficient protein concentration.
-
-
Adopt a Formulation Strategy:
-
Encapsulation: Encapsulate this compound into nanoparticles (e.g., PLGA NPs). This has been shown to improve stability and maintain fluorescence.[3][4]
-
Conjugation: Use a water-soluble conjugate of this compound, such as this compound-PEG, which can prevent aggregation.[9]
-
Albumin Complexation: Pre-incubate this compound with serum albumin to form a stable complex with enhanced fluorescence.[10][11]
-
Issue 2: High Background Signal or Non-Specific Staining
Problem: You are observing high background fluorescence or non-specific accumulation of this compound in your imaging experiments.
Possible Cause: The poor solubility of free this compound can lead to the formation of aggregates that are non-specifically taken up by cells or tissues. Its inherent hydrophobicity can also cause it to bind non-specifically.
Troubleshooting Steps:
-
Improve Targeting and Circulation:
-
PEGylation: Formulations incorporating polyethylene glycol (PEG), such as PEGylated nanoparticles or this compound-PEG conjugates, can reduce non-specific uptake and prolong circulation time.[3][9]
-
Targeted Nanoparticles: For cell-specific imaging, use nanoparticles functionalized with targeting ligands (e.g., antibodies, peptides) to increase specific binding. For example, transferrin-modified liposomes have been used for targeted delivery to breast cancer cells.[6]
-
-
Washing Steps:
-
In Vitro: Ensure adequate washing steps in your cell staining protocol to remove unbound or non-specifically associated this compound. Refer to standard immunofluorescence or cell staining protocols for appropriate washing buffers and durations.[14][15]
-
In Vivo: Allow sufficient time for the clearance of non-specifically distributed dye from circulation. The optimal imaging time point will depend on the formulation's pharmacokinetic profile.
-
Data Presentation
Table 1: Physicochemical Properties of Different this compound Formulations
| Formulation | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound PLGA NPs | 103 ± 8 | 0.163 ± 0.031 | -28 ± 7 | - | - | [3][5] |
| This compound-PLGA NPs | 60 ± 10 | - | -40 ± 6 | 90 | 18 | [4] |
| PCLGC-IR NPs | 150 - 200 | - | +10 (increase) | - | - | [1] |
| IR820@Lipo | 84.30 ± 15.66 | 0.068 ± 0.016 | -8.21 ± 2.06 | 86.38 ± 0.99 | 8.82 ± 0.92 | [6] |
| Tf-IR820@Lipo | 116.20 ± 14.68 | 0.055 ± 0.013 | -5.23 ± 1.19 | 93.81 ± 1.06 | - | [6] |
| Ac-PR/IR820 Dendrimers | 337.1 ± 41.4 | 0.893 ± 0.096 | 10.0 ± 0.6 | - | ~6.7 this compound molecules/dendrimer | [7] |
Table 2: In Vitro Cytotoxicity of Free this compound vs. Formulations
| Cell Line | Formulation | Concentration | Incubation Time | Cell Viability (%) | Reference |
| MCF-7 | Free this compound | 65 µM | 48 h | 42 | [3][5] |
| MCF-7 | This compound PLGA NPs | 200 µg/mL (equivalent to 65 µM this compound) | 48 h | >80 | [3][5] |
| MDA-MB-231 | Free this compound | >10 µM | 24 h | <80 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from the methodology described by Bylapudi et al.[3]
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA)
-
DSPE-PEG and DSPG (phospholipids)
-
Deionized water
-
Ethanol
-
Amicon centrifugal filter units (10 kDa MWCO)
Procedure:
-
Prepare a solution of this compound encapsulated PLGA nanoparticles.
-
Prepare a lipid mixture containing 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol.
-
Stir the lipid mixture at 60 °C for 30 minutes.
-
Add the this compound encapsulated PLGA nanoparticle solution dropwise to the lipid suspension while stirring.
-
Add 1 mL of deionized water (maintaining an acetonitrile to water ratio of 1:3).
-
Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.
-
Purify the formed this compound encapsulated PLGA nanoparticles using a 10 kDa Amicon filter, centrifuging at 3500 rpm for 10 minutes.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is a general guide based on descriptions in multiple sources.[3][4]
Materials:
-
Cells (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
This compound formulation (and free this compound as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Seed cells at a density of 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Wash the cells twice with 1X PBS to remove any debris.
-
Replace the medium with fresh medium containing various concentrations of the this compound formulation or free this compound. Include an untreated control group.
-
Incubate the cells for the desired treatment period (e.g., 4 hours or 48 hours).
-
(Optional, for photothermal therapy studies) After incubation, wash the cells with PBS, add fresh media, and then irradiate with an appropriate NIR laser (e.g., 808 nm).
-
After the full incubation period (post-treatment and/or post-irradiation), add MTT solution to each well according to the manufacturer's instructions and incubate for a few hours.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Logical workflow for addressing this compound's poor water solubility.
Caption: Experimental workflow for testing this compound nanoparticle formulations.
References
- 1. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.nova.edu [scholars.nova.edu]
- 9. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mesoporous Fe3O4 Nanoparticles Loaded with this compound for Antibacterial Activity via Magnetic Hyperthermia Combined with Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Microscopy Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Minimizing non-specific binding of IR-820 in tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the near-infrared dye IR-820, with a specific focus on minimizing non-specific binding in tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a significant issue?
A1: this compound is a cyanine-based organic dye used for near-infrared (NIR) fluorescence imaging.[1] Non-specific binding, where the dye accumulates in tissues that are not the intended target, is a critical issue because it can lead to high background signals. This elevated background reduces the signal-to-noise ratio (SNR), making it difficult to distinguish the specific signal from the target tissue (e.g., a tumor) and complicating quantitative analysis.[2][3]
Q2: What are the primary mechanisms driving the non-specific binding of this compound?
A2: The primary mechanism for this compound's non-specific binding is its strong affinity for serum proteins, particularly albumin.[4][5][6] Upon entering the bloodstream, this compound molecules rapidly adsorb to serum proteins, forming "nanoparticles" that circulate throughout the body.[1][7] While this interaction can enhance the dye's fluorescence quantum yield, it also leads to its accumulation in organs with high blood flow and filtration functions, such as the liver and kidneys, which are the main routes of excretion.[1][7][8]
Q3: Can the interaction of this compound with albumin be advantageous?
A3: Yes. The binding of this compound to albumin significantly enhances its fluorescence properties. When dissolved in serum, the quantum yield of this compound can increase by approximately sevenfold compared to its quantum yield in water (e.g., from 0.313% in water to 2.521% in serum).[1][9] This interaction prevents the dye from forming aggregates in aqueous solutions, which would otherwise lead to fluorescence self-quenching.[1][7][8] By promoting a rigid molecular conformation, albumin binding minimizes non-radiative decay, resulting in a much brighter signal.[1][8] This phenomenon can be leveraged to create brighter imaging agents by pre-complexing this compound with albumin before injection.[10][11]
Q4: What are the main strategies to reduce non-specific binding and improve the signal-to-noise ratio?
A4: Key strategies include:
-
Formulation Modification: Pre-forming a complex of this compound with Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) can create a more stable and brighter probe.[8][11] Covalent conjugation to polymers like PEG or chitosan (B1678972) can also alter biodistribution.[12]
-
Use of Blocking Agents: While more common in immunofluorescence, the principle of using blocking agents like BSA or serum can help saturate non-specific binding sites in tissues prior to dye administration.[13][14][15]
-
Optimizing Dye Concentration: Using the lowest effective concentration of this compound can help reduce the overall background signal without compromising the target signal.[16][17]
-
Sufficient Washing/Clearance Time: Allowing adequate time for the unbound or non-specifically bound dye to clear from circulation and non-target tissues before imaging is crucial. Biodistribution studies show that the dye is primarily cleared through the digestive and urinary systems.[8]
-
Imaging Parameter Optimization: Employing imaging techniques that improve the signal-to-noise ratio, such as background subtraction algorithms or optimizing detector settings, can help computationally reduce the impact of non-specific binding.[3][18][19]
Troubleshooting Guide
Problem: High Background Fluorescence in Non-Target Tissues
| Possible Cause | Recommended Solution | Citation |
| Excessive Dye Concentration | Perform a dose-response experiment to determine the optimal, lowest effective concentration of this compound for your specific application. | [16][20] |
| Inadequate Clearance Time | Increase the time interval between dye injection and imaging to allow for more thorough clearance of unbound dye from non-target organs like the liver and kidneys. Monitor clearance through serial imaging if possible. | [7][8] |
| High Protein Binding in Healthy Tissue | Consider pre-dosing with a blocking agent, such as unlabeled albumin, to saturate non-specific protein binding sites before injecting the this compound. | [13][14] |
| Tissue Autofluorescence | Image an unstained control animal to determine the baseline autofluorescence of the tissues. This can be subtracted from the final image. Autofluorescence is often higher at shorter wavelengths. | [16][21] |
Problem: Low Signal-to-Noise Ratio (SNR)
| Possible Cause | Recommended Solution | Citation |
| Aggregation-Caused Quenching | Formulate this compound with serum albumin (HSA or BSA) before injection. This prevents aggregation and dramatically increases fluorescence brightness. | [1][8][11] |
| Suboptimal Imaging Parameters | Adjust imaging system settings, such as exposure time and detector gain, to maximize signal collection. Utilize system software for background subtraction to enhance contrast. | [17][19] |
| Poor Dye Stability | Use freshly prepared this compound solutions. Complexing this compound with albumin has been shown to improve its stability compared to free dye in solution. | [5][8] |
| High Background Noise | Implement advanced imaging techniques like digital lock-in algorithms or adaptive background subtraction to computationally filter out noise and improve the SNR. | [3][18] |
Data Presentation
Table 1: Optical Properties of this compound in Water vs. Serum
This table summarizes the significant changes in this compound's optical characteristics upon binding to serum proteins.
| Property | This compound in Water | This compound in 10% Fetal Bovine Serum (FBS) | Citation |
| Peak Absorption | ~680-710 nm | ~793-812 nm | [1][4][8] |
| Peak Emission | ~820-829 nm | ~858 nm | [1][4] |
| Quantum Yield (QY) | ~0.313% | ~2.521% | [1][9] |
Table 2: Summary of In Vivo Biodistribution of Free this compound
This table provides a general overview of the primary organs where non-specific accumulation of this compound is observed post-injection.
| Organ | Relative Fluorescence Intensity | Notes | Citation |
| Liver | High | A primary organ for clearance and metabolism. | [1][7][8] |
| Kidneys | High | A key organ in the renal excretion pathway. | [1][7][8] |
| Tumor | Moderate to High | Accumulation is often due to the Enhanced Permeability and Retention (EPR) effect in solid tumors. | [8][22] |
| Spleen | Moderate | Part of the reticuloendothelial system involved in clearance. | [22] |
| Lungs | Low to Moderate | [22] | |
| Heart | Low | [22] |
Visualizations and Diagrams
Caption: Mechanism of this compound fluorescence enhancement by serum albumin binding.
Caption: Troubleshooting workflow for high background signal with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Albumin Complex
This protocol is adapted from methodologies designed to enhance the fluorescence and stability of this compound for in vivo imaging.[8][11]
Materials:
-
This compound Dye (Sigma-Aldrich, #543365 or equivalent)
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or ultrapure water
-
0.22 µm syringe filter
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 5-10 mM).
-
Prepare a stock solution of HSA or BSA in ultrapure water or PBS (e.g., 500 µM).
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, add the required volume of the HSA/BSA solution.
-
While gently vortexing or stirring, add the desired molar equivalent of the this compound stock solution to the albumin solution. A common starting point is a 1:1 molar ratio.
-
Example: To prepare 1 mL of a 7.5 µM this compound-HSA complex, mix 15 µL of 500 µM this compound with 30 µL of 500 µM HSA and add 955 µL of ultrapure water.[8]
-
-
Incubation:
-
Gently stir or rotate the mixture at room temperature for at least 1 hour, protected from light, to ensure complete complex formation.[8]
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Store the this compound-albumin complex at 4°C, protected from light. Use within 24-48 hours for best results.
-
Protocol 2: General Protocol for Reducing Non-Specific Binding In Vivo
This protocol outlines key steps and considerations for an in vivo imaging experiment.
Procedure:
-
Animal Preparation: Prepare the animal according to your institution's approved animal care and use protocols. If imaging a specific region, remove fur to reduce light scattering and absorption.
-
Dye Administration:
-
Administer the prepared this compound formulation (either free dye or albumin complex) via the desired route (e.g., intravenous tail vein injection).
-
The injection volume and concentration should be based on prior optimization experiments. A typical starting dose might be 100-200 µL of a 0.2-0.5 mg/mL solution.[1][9]
-
-
Clearance Phase:
-
House the animal under normal conditions for a predetermined period to allow the dye to circulate, accumulate at the target site, and clear from non-target tissues.
-
This clearance time is critical and can range from 4 to 48 hours, depending on the model and formulation.[1][8] Intense whole-body fluorescence is often observed at 4 hours, with clearer tumor boundaries appearing at 24-48 hours.[8]
-
-
Imaging:
-
Anesthetize the animal.
-
Position the animal in the NIR imaging system.
-
Acquire images using the appropriate excitation laser (e.g., 793 nm or 808 nm) and emission filters (e.g., a long-pass filter at 900 nm or 1000 nm).[1][8]
-
Ensure consistent imaging parameters (laser power, exposure time, etc.) across all animals and time points for comparable results.
-
-
Post-Imaging Analysis:
-
For biodistribution analysis, euthanize the animal immediately after the final imaging session.
-
Dissect major organs (liver, kidneys, spleen, lungs, heart) and the target tissue (tumor).
-
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Strategies to Overcome Autofluorescence in Nanoprobe-Driven In Vivo Fluorescence Imaging | Semantic Scholar [semanticscholar.org]
- 3. In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scholars.nova.edu [scholars.nova.edu]
- 13. youtube.com [youtube.com]
- 14. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 15. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Enhancement of signal-to-noise ratio for fluorescence endoscope image based on fast digital lock-in algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signal-to-Noise Considerations [evidentscientific.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
How to correct for autofluorescence in IR-820 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for autofluorescence in IR-820 imaging experiments.
Troubleshooting Guide: Correcting for Autofluorescence
Autofluorescence, the natural emission of light from biological tissues, can interfere with the signal from fluorescent probes like this compound, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identify and correct for autofluorescence in your imaging studies.
Logical Workflow for Autofluorescence Correction
The following diagram outlines the decision-making process for addressing autofluorescence in your this compound imaging experiments.
Caption: Workflow for identifying and correcting autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of autofluorescence in the near-infrared (NIR) region?
While autofluorescence is generally lower in the NIR spectrum (700-900 nm) compared to the visible spectrum, several endogenous molecules and experimental factors can still contribute to background signal.[1][2]
-
Endogenous Fluorophores: Collagen and elastin (B1584352) in the skin and other connective tissues are major contributors.[3] Other molecules like porphyrins and lipids can also fluoresce in the NIR range.[4]
-
Diet: Chlorophyll and its metabolites from standard rodent chow are significant sources of autofluorescence, particularly in the gastrointestinal tract.[1][5]
-
Bedding and Environment: Animal bedding and dander can sometimes contribute to background phosphorescence.[6]
Q2: How can I proactively minimize autofluorescence before imaging?
Several steps can be taken during the experimental design and preparation phase to reduce the impact of autofluorescence.
-
Dietary Control: Switching rodents to an alfalfa-free or purified diet for at least one week prior to imaging can dramatically reduce gut autofluorescence.[1][6]
-
Wavelength Selection: If your imaging system allows, shifting to longer excitation and emission wavelengths within the NIR-I or into the NIR-II window (1000-1700 nm) can significantly decrease autofluorescence.[1][7] For this compound, which has a broad emission spectrum, collecting the signal at the longer end of its emission tail can be beneficial.[8][9]
-
Animal Preparation: For imaging studies where the skin is the primary source of background, hair removal is recommended as dark hair can absorb and scatter light.[6] Ensure the imaging stage is clean to avoid background from bedding or dander.[6]
Q3: What are the main methods for correcting for autofluorescence during data analysis?
Two primary computational methods are used to remove autofluorescence from this compound imaging data:
-
Spectral Unmixing: This is a powerful technique that separates the emission spectra of the this compound dye from the autofluorescence spectrum on a pixel-by-pixel basis.[10][11] It requires acquiring images at multiple wavelengths to generate a spectral signature for both the dye and the background.[11]
-
Background Subtraction: This method involves subtracting the background fluorescence signal from the total signal to isolate the fluorescence from the this compound probe.[12][13]
Q4: How do I choose between spectral unmixing and background subtraction?
The choice of correction method depends on the complexity of your experiment and the capabilities of your imaging system.
-
Choose Spectral Unmixing when:
-
Choose Background Subtraction when:
-
You are using a single fluorescent probe.
-
The autofluorescence is relatively uniform across the region of interest.
-
Your imaging system does not have the capability for multi-spectral imaging.
-
Experimental Protocols
Protocol 1: Spectral Unmixing for In Vivo this compound Imaging
This protocol outlines the steps for performing spectral unmixing to remove autofluorescence from this compound images in a small animal model.
Materials:
-
In vivo imaging system with multi-spectral capabilities
-
This compound fluorescent dye
-
Anesthetized animal with the region of interest
-
Control animal (no dye injection)
-
Image analysis software with spectral unmixing algorithms
Procedure:
-
Acquire Reference Spectrum for Autofluorescence:
-
Anesthetize the control animal (no this compound).
-
Place the animal in the imaging system.
-
Acquire a series of images across a range of emission wavelengths (e.g., 700 nm to 900 nm in 20 nm steps) using the same excitation wavelength that will be used for this compound.
-
Generate the autofluorescence spectral signature from these images using the analysis software.
-
-
Acquire Reference Spectrum for this compound:
-
While an in vitro spectrum can be a starting point, it is highly recommended to obtain the in vivo spectrum of this compound, as tissue can alter the emission profile.[10]
-
Inject a separate animal with a high concentration of this compound to ensure a strong signal that will dominate the autofluorescence.
-
Acquire a spectral image series as in step 1.
-
Use the software to define a region of interest (ROI) with a high this compound signal and generate the in vivo spectral signature for the dye.
-
-
Acquire Experimental Images:
-
Anesthetize the experimental animal injected with the desired concentration of this compound.
-
Acquire a multi-spectral image series using the same settings as for the reference spectra.
-
-
Perform Spectral Unmixing:
-
Open the experimental image data in the analysis software.
-
Load the previously acquired reference spectra for autofluorescence and this compound.
-
Run the spectral unmixing algorithm. The software will generate separate images showing the contribution of autofluorescence and the this compound signal in each pixel.
-
Protocol 2: Background Subtraction for In Vivo this compound Imaging
This protocol provides a method for simple background subtraction to correct for autofluorescence.
Materials:
-
In vivo imaging system
-
This compound fluorescent dye
-
Anesthetized experimental animal
-
Anesthetized control animal (no dye injection) or a region of non-specific signal in the experimental animal
-
Image analysis software
Procedure:
-
Acquire Experimental Image:
-
Anesthetize the experimental animal injected with this compound.
-
Acquire a fluorescence image at the optimal excitation and emission wavelengths for this compound.
-
-
Acquire Background Image:
-
Method A (Control Animal): Anesthetize a control animal (no this compound) and acquire a fluorescence image using the exact same imaging parameters (exposure time, gain, etc.).
-
Method B (Contralateral/Non-Target Region): In the experimental animal, define a region of interest (ROI) in an area where there is no specific this compound signal (e.g., a contralateral tumor-free flank or a non-target tissue).[14]
-
-
Perform Background Subtraction:
-
Open both the experimental and background images in the image analysis software.
-
Use the software's image calculator or background subtraction tool to subtract the average pixel intensity of the background image/ROI from the experimental image.
-
Quantitative Data
Table 1: Relative Autofluorescence of Murine Tissues in the NIR-I Region
The following table provides a qualitative comparison of autofluorescence intensity from different murine tissues when excited with NIR light. Absolute values can vary significantly based on the imaging system, excitation wavelength and power, and the specific animal model.
| Tissue | Relative Autofluorescence Intensity (700-900 nm) | Key Endogenous Fluorophores |
| Skin | High | Collagen, Elastin, Melanin[3][4] |
| Gastrointestinal Tract | High (with standard chow) | Chlorophyll metabolites[1] |
| Liver | Moderate to High | Porphyrins, Lipofuscin |
| Spleen | Moderate | Porphyrins |
| Heart | Moderate | Lipofuscin, NADH |
| Brain | Low to Moderate | Lipofuscin, NADH[15] |
| Muscle | Low | NADH |
Note: This table provides a general guide. It is always recommended to determine the autofluorescence profile for your specific experimental setup.
Mandatory Visualizations
Experimental Workflow for Autofluorescence Correction
Caption: Step-by-step experimental workflow for correcting autofluorescence.
References
- 1. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. pnas.org [pnas.org]
- 5. m.youtube.com [m.youtube.com]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. Recent advances in near-infrared II imaging technology for biological detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 14. resources.revvity.com [resources.revvity.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Circulation Half-Life of IR-820
Welcome to the technical support center for IR-820. This resource provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges associated with the short in vivo circulation half-life of the near-infrared (NIR) dye this compound.
General FAQs & Troubleshooting
Q1: What is this compound and why is its short circulation half-life a significant issue?
This compound is a near-infrared (NIR) cyanine (B1664457) dye with optical properties similar to Indocyanine Green (ICG). It possesses a prominent absorption peak in the NIR region and has been noted for its improved stability compared to ICG.[1][2] Its applications are promising in biomedical fields, including optical imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[3][4] However, like many small-molecule dyes, free this compound suffers from a short circulation half-life, rapid clearance from the body, low stability in aqueous solutions, and non-specific distribution.[3][5] These limitations hinder its effectiveness for applications requiring sustained plasma concentration, such as long-term in vivo imaging and targeted tumor therapy.[6][7]
Q2: What are the primary strategies to extend the circulation half-life of this compound?
The main strategies focus on increasing the hydrodynamic size of the molecule, shielding it from enzymatic degradation and rapid renal clearance, and improving its stability in physiological conditions. The most common and effective approaches are:
-
Nanoparticle Encapsulation: Loading this compound into various nanocarriers like liposomes, polymeric nanoparticles (e.g., PLGA), and dendrimers.[1][3][8] This protects the dye from degradation and leverages the enhanced permeability and retention (EPR) effect for passive tumor targeting.
-
Albumin Binding: Exploiting the long natural half-life of serum albumin (around 19 days in humans). This can be achieved by direct conjugation to albumin or by designing formulations that promote strong non-covalent binding to endogenous albumin in the bloodstream.[9][10][11]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the this compound molecule. PEGylation increases the molecule's size and creates a hydrophilic shield, which reduces renal filtration and uptake by the mononuclear phagocyte system (MPS).[5][6]
Q3: How can I determine the circulation half-life of my this compound formulation in a preclinical model?
Determining the pharmacokinetic profile is crucial. A typical workflow involves:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Administration: Administer the this compound formulation intravenously (e.g., via tail vein injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).[5][12]
-
Quantification: Extract and quantify the concentration of the this compound formulation in the plasma samples. This is typically done by measuring the fluorescence intensity or absorbance at this compound's characteristic wavelength (~710-820 nm).
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters like distribution half-life (t½α), elimination half-life (t½β), and Area Under the Curve (AUC).[5]
Strategy 1: Nanoparticle Encapsulation
Encapsulating this compound within a nanoparticle shell is a widely used strategy to improve its stability and pharmacokinetic profile.
FAQs: Nanoparticle Encapsulation
Q4: How does nanoparticle encapsulation work to improve half-life? By entrapping this compound within a larger structure (typically >10 nm), nanoparticle encapsulation prevents its rapid clearance by the kidneys. The nanoparticle shell also protects the dye from degradation in the bloodstream and can be surface-modified (e.g., with PEG) to prevent uptake by the immune system, further prolonging circulation time.[3][13]
Q5: What are the most common types of nanoparticles used for this compound? Several types of nanoparticles have been successfully used, including:
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Biodegradable and biocompatible polymers that offer sustained release.[3][14]
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or hydrophobic molecules. Surface modification with transferrin has been used for targeted delivery.[8][15]
-
Dendrimers: Highly branched, monodisperse macromolecules that can encapsulate this compound. Their surface can be readily functionalized for targeting and improved biocompatibility.[1][2]
Q6: What are the critical quality attributes for this compound-loaded nanoparticles? Key parameters to control and characterize are:
-
Size and Polydispersity Index (PDI): A uniform size (typically 50-200 nm for passive tumor targeting) and low PDI are essential for predictable in vivo behavior.[3][14]
-
Zeta Potential: This measures surface charge and predicts colloidal stability. A sufficiently high negative or positive charge can prevent aggregation.[3][8]
-
Encapsulation Efficiency (EE) & Drug Loading (DL): High EE and DL are crucial for delivering a therapeutic dose. Efficiencies can be very high, with some liposomal formulations reaching over 90%.[8][15]
-
Stability: The formulation should be stable in physiological buffers and during storage, with minimal dye leakage.[3][16]
Troubleshooting Guide: Nanoparticle Formulations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | Poor affinity of this compound for the nanoparticle core; incorrect solvent/antisolvent ratio; suboptimal process parameters (e.g., sonication energy, stirring speed). | Optimize the formulation: for liposomes, adjust the lipid composition; for polymeric NPs, try different polymers or solvents. Modify the pH to alter the charge of this compound. Re-evaluate the preparation method parameters. |
| Nanoparticle Aggregation | Insufficient surface charge (Zeta potential near zero); degradation of stabilizing agents (e.g., PEG). | Increase the ratio of charged lipids or polymers. Add a PEGylated lipid/polymer to the formulation for steric stabilization.[13] Ensure proper storage conditions (e.g., temperature, pH). |
| Premature "Burst" Release of this compound | High concentration of this compound adsorbed to the nanoparticle surface; porous or unstable nanoparticle structure. | Improve purification methods (e.g., dialysis, centrifugation) to remove surface-adsorbed dye.[3] Optimize the polymer/lipid concentration to create a denser, more stable nanoparticle matrix. |
Data Presentation: Comparison of Nanoparticle Formulations
| Formulation Type | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding | Reference |
| PLGA Nanoparticles | 103 ± 8 | -28 ± 7 | N/A (Loading optimized at 300 µg this compound per mg PLGA) | NPs showed high stability and maintained optical properties for 3 weeks, unlike free this compound. | [3][14] |
| Dendrimers (Ac-PR) | 337.1 ± 41.4 | +10.0 ± 0.6 | N/A (Loaded 6.7 this compound molecules per dendrimer) | Dendrimer loading significantly improved this compound stability under various storage conditions. | [1][16] |
| Liposomes (IR820@Lipo) | 84.3 ± 15.7 | -8.2 ± 2.1 | 86.4 ± 1.0 | Liposomal encapsulation provided a sustained release profile compared to free this compound. | [8][15] |
| Tf-Liposomes (Tf-IR820@Lipo) | 116.2 ± 14.7 | -5.2 ± 1.2 | 93.8 ± 1.1 | Transferrin modification enhanced encapsulation efficiency and tumor targeting. | [8][15] |
Experimental Protocol: Preparation of this compound Loaded PLGA Nanoparticles
This protocol is adapted from the nanoprecipitation method described in the literature.[3][14]
-
Preparation of Organic Phase:
-
Dissolve 1 mg of PLGA (carboxylic acid-terminated, MW 50 kDa) in 400 µL of acetonitrile.
-
Add a calculated amount of this compound (e.g., 300 µg) dissolved in a minimal volume of DMSO to the PLGA solution.
-
Adjust the final volume of the mixture to 1 mL with acetonitrile.
-
-
Preparation of Aqueous Phase:
-
Prepare a lipid mixture containing DSPE-PEG (260 µg) and DSPG (200 µg) in 4% ethanol.
-
Stir the lipid mixture at 60°C for 30 minutes to form a clear suspension.
-
-
Nanoprecipitation:
-
Add the organic phase (Step 1) dropwise to the aqueous lipid suspension (Step 2) with vigorous stirring.
-
Add 1 mL of deionized water to bring the final acetonitrile/water ratio to 1:3.
-
Continue stirring at room temperature for 1 hour to allow for nanoparticle formation and solvent evaporation.
-
-
Purification:
-
Purify the resulting nanoparticle suspension using an Amicon ultra-centrifugal filter (10 kDa MWCO) at 3500 rpm for 10 minutes to remove free dye and organic solvent.
-
Wash the nanoparticles multiple times with deionized water.
-
-
Characterization:
-
Measure the hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of encapsulated this compound spectrophotometrically by measuring the absorbance of the lysed nanoparticles at ~710 nm to calculate loading efficiency.
-
Visualization: Nanoparticle Formulation Workflow
Caption: Workflow for preparing and characterizing this compound loaded nanoparticles.
Strategy 2: Albumin Binding
Leveraging the long half-life of serum albumin is a highly effective "biomimetic" strategy.
FAQs: Albumin Binding
Q7: How does albumin binding extend this compound's half-life? Albumin is a large protein (~66.5 kDa) that is too big for rapid renal clearance. More importantly, it is recycled by the neonatal Fc receptor (FcRn), a cellular mechanism that rescues albumin from degradation, giving it a very long circulation half-life.[17] When this compound binds to albumin, it effectively inherits this extended half-life.[10][18]
Q8: What is the difference between endogenous and exogenous albumin strategies?
-
Endogenous: Free this compound is injected intravenously, where it non-covalently binds to the abundant albumin already present in the patient's bloodstream.[9][11]
-
Exogenous: An this compound-albumin complex is pre-formed in vitro and then administered. This provides better control over the complex stoichiometry and characteristics.[9][11]
Q9: How does albumin binding affect the fluorescence of this compound? Binding to albumin significantly enhances the fluorescence brightness of this compound.[19] This is because the interaction with hydrophobic pockets in albumin prevents this compound molecules from aggregating in aqueous solution, which reduces self-quenching. It also provides a rigid conformation that minimizes non-radiative decay, leading to a higher quantum yield.[9]
Troubleshooting Guide: Albumin Binding Strategies
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Fluorescence In Vivo (Endogenous Strategy) | Variable albumin levels between subjects; competition for binding sites from other endogenous molecules. | Ensure consistent health and fasting status of animal models. Characterize the binding affinity of this compound to albumin to understand potential displacement issues. Consider switching to an exogenous (pre-formed complex) strategy for better control. |
| Low Yield/Purity of Pre-formed this compound-Albumin Complex | Suboptimal reaction conditions (pH, temperature); inefficient purification method. | Optimize the incubation conditions for complex formation (e.g., molar ratio, incubation time). Use size exclusion chromatography or dialysis to effectively separate the complex from free this compound. |
| Complex Dissociates Prematurely In Vivo | Weak, non-covalent binding affinity. | For non-covalent strategies, this is an inherent risk. For a more stable interaction, develop a covalent conjugation strategy between this compound and albumin using appropriate linker chemistry. |
Data Presentation: Pharmacokinetic Impact of Albumin Binding
Quantitative data for the direct comparison of free this compound vs. albumin-bound this compound half-life is often presented qualitatively in the literature. Studies confirm that binding to albumin significantly improves pharmacokinetics, enabling enhanced imaging and therapy. For example, forming an this compound-albumin complex is described as essential for achieving intense NIR-II fluorescence for in vivo imaging.[11]
Experimental Protocol: Preparation of this compound-Albumin Complex (Exogenous)
This protocol is based on methods described for the in vitro formation of the complex.[9][11]
-
Reagent Preparation:
-
Prepare a stock solution of Human Serum Albumin (HSA) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a stock solution of this compound in DMSO or another suitable organic solvent.
-
-
Complex Formation:
-
In a light-protected tube, add the HSA solution.
-
Slowly add the this compound stock solution to the HSA solution while gently vortexing. A typical molar ratio might be 1:1 or with a slight excess of this compound, to be optimized.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) with gentle agitation, protected from light.
-
-
Purification:
-
Remove unbound, free this compound from the complex solution.
-
Dialyze the solution against PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-14 kDa) for 24-48 hours with several buffer changes.
-
Alternatively, use size exclusion chromatography to separate the high-molecular-weight complex from the low-molecular-weight free dye.
-
-
Characterization:
Visualization: FcRn-Mediated Recycling of Albumin-Bound this compound
Caption: FcRn receptor recycling pathway for albumin-bound this compound.
Strategy 3: PEGylation
Covalent modification with PEG is a classic and robust method for improving drug pharmacokinetics.
FAQs: PEGylation
Q10: What is PEGylation and how does it improve this compound's half-life? PEGylation is the process of covalently attaching chains of polyethylene glycol (PEG) to a molecule. For this compound, this modification:
-
Increases Hydrodynamic Size: This dramatically reduces the rate of renal clearance.[12]
-
Creates a Hydration Shell: The PEG chains bind water molecules, forming a shield that masks the this compound from uptake by the mononuclear phagocyte system (MPS) in the liver and spleen.[13]
-
Enhances Solubility: PEG can improve the solubility of hydrophobic molecules in aqueous environments.
Q11: What are the critical parameters to consider for PEGylating this compound?
-
PEG Size: The length of the PEG chain (e.g., 2 kDa, 6 kDa, 20 kDa) is critical. Longer chains generally lead to longer half-lives, but may also reduce the biological activity of the molecule.[12]
-
Conjugation Chemistry: The choice of reactive groups on both this compound and the PEG derivative determines the stability and site-specificity of the linkage. Common methods involve reacting an activated PEG (e.g., PEG-NHS ester) with an amine group.
-
Degree of PEGylation: The number of PEG chains attached per this compound molecule can affect both pharmacokinetics and function.
Troubleshooting Guide: PEGylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Loss of Photothermal/Fluorescence Activity | PEG chain is sterically hindering the active chromophore of this compound; conjugation chemistry has altered the dye's electronic structure. | Use a smaller PEG chain.[12] Employ a linker to create more space between the dye and the PEG chain. Try a different conjugation site on the this compound molecule if possible. |
| Heterogeneous Product (Mixture of mono-, di-, poly-PEGylated species) | Multiple reactive sites on the this compound molecule; non-optimized reaction stoichiometry. | Carefully control the molar ratio of PEG to this compound. If possible, use site-specific conjugation chemistry. Utilize purification techniques like ion-exchange or size-exclusion chromatography to isolate the desired species. |
| Low Conjugation Yield | Inactive reagents (hydrolyzed PEG); suboptimal reaction conditions (pH, temperature, time). | Use fresh, high-quality PEG reagents. Optimize the reaction pH based on the specific chemistry (e.g., NHS ester reactions are more efficient at slightly alkaline pH). |
Data Presentation: Pharmacokinetic Parameters of PEGylated this compound
| Compound | Distribution Half-Life (t½α) (min) | Elimination Half-Life (t½β) (min) | Area Under Curve (AUC) (µg·min/mL) | Key Finding | Reference |
| Free this compound | 1.1 ± 0.1 | 19.3 ± 4.5 | 1,029 ± 153 | - | [5] |
| IRPDcov (this compound-PEG-diamine conjugate) | 1.7 ± 0.2 | 87.7 ± 18.2 | 4,249 ± 526 | Covalent PEGylation significantly increased elimination half-life (>4-fold) and overall drug exposure (AUC). | [5] |
Experimental Protocol: Covalent Conjugation of this compound with PEG-Diamine
This protocol is a conceptual guide based on the synthesis of IRPDcov.[5][6] It assumes this compound has been functionalized with a group (e.g., NHS ester) reactive towards an amine.
-
Activation of this compound (if necessary):
-
If not already activated, convert a carboxylic acid group on this compound to an N-hydroxysuccinimide (NHS) ester using EDC/NHS chemistry in an anhydrous organic solvent like DMF or DMSO.
-
-
Conjugation Reaction:
-
Dissolve 6 kDa PEG-diamine in a suitable buffer (e.g., PBS at a slightly alkaline pH of 8.0-8.5).
-
Add the activated this compound-NHS ester to the PEG-diamine solution. The molar ratio of this compound to PEG should be optimized (e.g., starting with a 2:1 molar excess of PEG-diamine).
-
Allow the reaction to proceed for several hours (e.g., 4-12 hours) at room temperature or 4°C, protected from light.
-
-
Purification:
-
Stop the reaction by adjusting the pH or adding a quenching agent.
-
Purify the resulting this compound-PEG conjugate from unreacted starting materials.
-
Dialyze the reaction mixture against deionized water using a membrane with an appropriate MWCO (e.g., 10 kDa) to remove unreacted this compound and other small molecules.
-
Lyophilize the purified solution to obtain the final product as a powder.
-
-
Characterization:
-
Confirm covalent conjugation using techniques like NMR, FT-IR, and UV-Vis spectroscopy.
-
Characterize the size and zeta potential of the resulting nanoconjugates using DLS.
-
Visualization: Mechanism of PEGylation Benefit
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesoporous Fe3O4 Nanoparticles Loaded with IR‐820 for Antibacterial Activity via Magnetic Hyperthermia Combined with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 10. Albumin-Binding Domain Conjugate for Near-Infrared Fluorescence Lymphatic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 13. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extended plasma half-life of albumin-binding domain fused human IgA upon pH-dependent albumin engagement of human FcRn in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Serum immunoglobulin or albumin binding single-domain antibodies that enable tailored half-life extension of biologics in multiple animal species [frontiersin.org]
- 19. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating IR-820 Fluorescence Imaging with Histology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IR-820 fluorescence imaging with traditional histology for tissue analysis, supported by experimental data. It offers detailed protocols for researchers seeking to validate their fluorescence imaging results and includes visualizations to clarify the experimental workflows.
Performance Comparison: this compound Fluorescence vs. Histology
This compound, a near-infrared (NIR) cyanine (B1664457) dye, offers a non-invasive method for in vivo and ex vivo tissue imaging. Its validation against the gold standard, histopathology, is crucial for its adoption in research and clinical settings. The following tables summarize quantitative data from studies comparing this compound fluorescence imaging with histological analysis.
| Parameter | This compound Fluorescence Imaging | Histology | Source |
| Tumor-to-Background Ratio (TBR) | 5.5 (at 48h post-injection) | Not Applicable | [1] |
| Signal-to-Background Ratio (SBR) | 21.196 (in cerebrovascular imaging) | Not Applicable | [2] |
| Tumor Detection Sensitivity | >89% | Considered the gold standard (100% for analysis) | |
| Tumor Detection Specificity | >89% | Considered the gold standard (100% for analysis) | |
| Concordance in Tumor Margin Assessment | High correlation between fluorescence intensity and proximity of tumor to the surgical margin. | Gold standard for margin assessment. |
| Feature | This compound Fluorescence Imaging | Histology |
| Methodology | In vivo or ex vivo imaging of fluorescence emitted by this compound dye. | Microscopic examination of stained tissue sections. |
| Data Output | Quantitative fluorescence intensity, tumor-to-background ratios. | Qualitative and quantitative cellular and tissue morphology. |
| Time to Result | Real-time to hours. | Days to weeks. |
| Sample Integrity | Non-destructive (in vivo) or minimally destructive (ex vivo). | Destructive tissue processing. |
| Depth Penetration | Millimeters to centimeters (NIR-II window). | Micrometers (thin tissue sections). |
| Field of View | Wide-field imaging of whole organs or organisms. | Microscopic view of small tissue sections. |
Experimental Protocols
I. In Vivo this compound Fluorescence Imaging and Subsequent Histological Validation
This protocol outlines the steps for performing in vivo fluorescence imaging with this compound in a tumor-bearing mouse model, followed by histological validation of the tumor tissue.
1. This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., PBS with a solubilizing agent like serum albumin).
-
Administer the this compound solution to the animal model, typically via intravenous injection. A common dosage is 0.5 mg/mL in a 200 µL volume.[2]
2. In Vivo Fluorescence Imaging:
-
At a predetermined time point post-injection (e.g., 48 hours to allow for optimal tumor accumulation and background clearance), anesthetize the animal.[1]
-
Image the animal using a near-infrared fluorescence imaging system equipped with appropriate excitation (around 793 nm) and emission filters (for NIR-II, >1000 nm).[2]
-
Acquire fluorescence images of the tumor and surrounding tissues.
3. Tissue Collection and Preparation:
-
Following imaging, euthanize the animal.
-
Excise the tumor and any other organs of interest.
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[2]
4. Histological Processing and Staining:
-
Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
-
Section the paraffin blocks into thin slices (e.g., 4-5 µm).
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for morphological assessment.
5. Co-registration of Fluorescence and Histology:
-
To directly compare fluorescence with histology, it is crucial to co-register the images. This can be achieved by:
-
Imaging the unstained tissue section for fluorescence before H&E staining.
-
Using fiducial markers visible in both imaging modalities.
-
Employing advanced image registration software to align the fluorescence image with the digital image of the H&E-stained slide.
-
II. Ex Vivo this compound Fluorescence Imaging of Resected Tissue
This protocol is suitable for validating this compound fluorescence in freshly excised surgical specimens.
1. Ex Vivo Imaging:
-
Immediately after surgical resection, place the tissue specimen in a light-tight imaging chamber of a near-infrared fluorescence imaging system.
-
Acquire fluorescence images of the entire specimen.
2. Tissue Marking and Sectioning:
-
After imaging, ink the surgical margins of the specimen for orientation.
-
Fix the specimen in 10% neutral buffered formalin.
-
Serially section the tissue, paying close attention to the orientation to correlate with the fluorescence images.
3. Histological Processing and Analysis:
-
Process the tissue sections for histology as described in the in vivo protocol (steps 4 and 5).
-
Correlate the fluorescence intensity in the ex vivo images with the histopathological findings on the corresponding H&E-stained sections.
Visualizing the Workflow
Caption: Workflow for validating this compound fluorescence imaging with histology.
Caption: Co-registration of fluorescence and histological images.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IR-820 and Indocyanine Green (ICG) for In Vivo Imaging: A Guide for Researchers
In the rapidly advancing field of in vivo near-infrared (NIR) fluorescence imaging, the selection of an appropriate contrast agent is paramount to achieving high-quality, reproducible results. This guide provides a comprehensive comparison of two widely used NIR dyes: IR-820 and the clinically approved Indocyanine Green (ICG). This analysis is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to inform the selection of the optimal dye for specific research applications.
Executive Summary
Indocyanine Green (ICG) is a well-established NIR dye with a long history of clinical use. However, it possesses certain limitations, including poor stability in aqueous solutions and a short plasma half-life.[1] this compound, a cyanine (B1664457) dye with structural similarities to ICG, has emerged as a promising alternative, offering enhanced stability and a longer residence time in vivo.[2] This guide delves into a detailed comparison of their photophysical properties, in vitro performance, and in vivo imaging capabilities. While ICG exhibits a higher fluorescence quantum yield, this compound's superior stability and concentration-independent emission peak present significant advantages for long-term imaging studies.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and ICG.
Table 1: Photophysical and Chemical Properties
| Property | This compound | Indocyanine Green (ICG) | Reference(s) |
| Molecular Weight | ~849.47 Da | ~775 Da | [5] |
| Peak Absorption (Methanol) | ~820 nm | ~779 nm | [2] |
| Peak Absorption (Water) | ~691 nm | ~784 nm | [6] |
| Peak Emission | Not concentration-dependent | Concentration-dependent | [3][4] |
| Fluorescence Quantum Yield Ratio (in vitro) | 1 | 10 | [4] |
| Aqueous Solution Half-life | Approximately double that of ICG | - | [3][4] |
Table 2: In Vivo Performance Characteristics
| Parameter | This compound | Indocyanine Green (ICG) | Reference(s) |
| Plasma Residence Time | Longer | Shorter | [2][4] |
| Primary Organ of Accumulation | Liver (with some lung uptake) | Liver | [4] |
| 24-hour In Vivo Image Intensity | Higher | Lower | [3][4] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to facilitate reproducibility.
Determination of Dye Stability in Aqueous Solution
This protocol outlines the procedure for comparing the degradation kinetics of this compound and ICG under various environmental conditions.
Objective: To quantify and compare the stability of this compound and ICG in aqueous solution over time.
Materials:
-
This compound
-
Indocyanine Green (ICG)
-
Deionized water
-
Spectrofluorometer
-
Temperature-controlled incubators (4°C, room temperature, 42°C)
-
Light source and light-blocking foil
Procedure:
-
Prepare stock solutions of this compound and ICG in deionized water at a concentration of 1 mg/mL.
-
From the stock solutions, prepare experimental solutions of each dye in deionized water at a concentration suitable for spectrofluorometer analysis (e.g., in the linear absorption range).
-
Divide the experimental solutions for each dye into aliquots for testing under different conditions:
-
Light exposure at room temperature.
-
Darkness (wrapped in foil) at room temperature.
-
Darkness at 4°C.
-
Darkness at 42°C.
-
-
Measure the initial fluorescence emission spectrum of each sample using a spectrofluorometer.
-
Incubate the samples under their respective conditions.
-
At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), measure the fluorescence emission spectrum of each sample.
-
The degradation of the dyes can be modeled using pseudo-first-order kinetics to calculate the degradation half-time for each dye under each condition.[4]
In Vitro Cellular Uptake and Localization
This protocol describes the methodology for visualizing the uptake and subcellular localization of this compound and ICG in cultured cells.
Objective: To qualitatively assess and compare the cellular uptake and distribution of this compound and ICG.
Materials:
-
Human cell lines (e.g., SKOV-3 ovarian cancer cells, HUVEC endothelial cells)
-
Cell culture medium and supplements
-
This compound and ICG
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture the selected cell lines on glass coverslips in multi-well plates until they reach the desired confluency.
-
Prepare solutions of this compound and ICG in cell culture medium at a final concentration of 10 µM.[3]
-
Remove the culture medium from the cells and replace it with the dye-containing medium.
-
Incubate the cells with the dyes for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.
-
After incubation, remove the dye-containing medium and wash the cells three times with PBS to remove any unbound dye.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope to observe the intracellular distribution of each dye.[4]
In Vivo Imaging in a Rat Model
This protocol details the procedure for comparing the biodistribution and in vivo imaging performance of this compound and ICG in a rat model.
Objective: To compare the in vivo distribution, signal intensity, and clearance of this compound and ICG over time.
Materials:
-
Wistar rats
-
This compound and ICG
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system with a CCD camera
-
Animal handling and restraint equipment
Procedure:
-
Prepare equimolar solutions of this compound and ICG in sterile saline.
-
Anesthetize the rats using a calibrated anesthesia system.
-
Administer an equimolar dose of either this compound or ICG to each rat via a tail vein injection.[4]
-
Immediately after injection and at subsequent time points (e.g., 1, 4, 24 hours), place the anesthetized rat in the in vivo imaging system.
-
Acquire fluorescence images of the whole body, paying particular attention to the abdominal region for liver accumulation.[4]
-
Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., liver, abdomen) at each time point.[3]
-
Monitor the animals for recovery from anesthesia.
Mandatory Visualizations
Experimental and Biological Workflows
The following diagrams illustrate the key experimental workflows and the general biological fate of the dyes upon intravenous administration.
Conclusion
The choice between this compound and ICG for in vivo imaging is highly dependent on the specific requirements of the experiment. ICG, with its strong fluorescence signal, may be suitable for applications requiring rapid, high-contrast imaging.[4] However, for longitudinal studies or applications where consistent and stable fluorescence over extended periods is critical, this compound presents a superior alternative due to its enhanced stability and longer plasma residence time.[3][4] The concentration-independent emission peak of this compound also simplifies quantification and spectral analysis.[3][4] Researchers should carefully consider the experimental timeline, the need for quantitative accuracy, and the desired imaging window when selecting between these two near-infrared dyes.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. agilent.com [agilent.com]
- 3. edinst.com [edinst.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. A New Best Practice for Validating Tail Vein Injections in Rat with Near-infrared-Labeled Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Photothermal Efficiency: IR-820 vs. Gold Nanorods
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of photothermal therapy (PTT), the selection of an appropriate photothermal agent is paramount to achieving optimal therapeutic outcomes. Among the various agents available, the organic dye IR-820 and inorganic gold nanorods have emerged as prominent candidates, each with a unique set of properties. This guide provides an objective comparison of their photothermal performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Quantitative Performance Metrics
The photothermal conversion efficiency (PCE), a key metric for evaluating the effectiveness of a photothermal agent, varies for both this compound and gold nanorods depending on their formulation and experimental conditions. While a direct head-to-head comparison under identical conditions is not extensively documented in the literature, a compilation of reported PCE values provides valuable insights.
| Photothermal Agent | Reported Photothermal Conversion Efficiency (PCE) | Key Considerations |
| This compound | 17.10% - 32.74%[1] | PCE can be influenced by the solvent and encapsulation method. Encapsulation in nanoparticles, such as PLGA, can enhance stability and photothermal performance. |
| Gold Nanorods | 11% - 63%[2] | PCE is highly dependent on the aspect ratio (length-to-width ratio), size, and surface coating of the nanorods, as well as the wavelength of the laser used for excitation. |
Experimental Methodologies
The determination of photothermal efficiency and the evaluation of cytotoxic effects are crucial for characterizing and comparing photothermal agents. Below are detailed protocols for these key experiments.
Measurement of Photothermal Conversion Efficiency
The photothermal conversion efficiency (PCE) of both this compound and gold nanorods is typically determined by measuring the temperature change of a solution containing the agent upon irradiation with a near-infrared (NIR) laser.
Experimental Setup and Procedure:
-
Sample Preparation: Prepare solutions of this compound or suspensions of gold nanorods of known concentrations in a suitable solvent (e.g., deionized water or phosphate-buffered saline).
-
Irradiation: Place the sample in a quartz cuvette and irradiate with a continuous-wave NIR laser (e.g., 808 nm) of a specific power density.
-
Temperature Monitoring: Record the temperature of the solution over time using a thermocouple or an infrared thermal imaging camera until a steady-state temperature is reached.
-
Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools down to ambient temperature.
-
PCE Calculation: The PCE (η) is calculated using the following formula:
η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
Tmax is the maximum steady-state temperature.
-
Tsurr is the ambient temperature.
-
Q0 is the heat absorbed by the solvent.
-
I is the incident laser power.
-
Aλ is the absorbance of the sample at the laser wavelength.
-
In Vitro Cytotoxicity and Cell Death Mechanism Analysis
To assess the therapeutic efficacy, the cytotoxicity of the photothermal agents is evaluated in cancer cell lines.
Protocol:
-
Cell Culture: Culture cancer cells (e.g., MCF-7, HeLa) in appropriate media.
-
Incubation: Treat the cells with varying concentrations of this compound or gold nanorods for a specific duration (e.g., 24 hours).
-
Irradiation: Expose the cells to a NIR laser at a specific power density for a set time.
-
Viability Assay: Assess cell viability using assays such as MTT or trypan blue exclusion.
-
Apoptosis/Necrosis Staining: To determine the mechanism of cell death, stain the cells with markers like Annexin V (for apoptosis) and propidium (B1200493) iodide (for necrosis) and analyze using flow cytometry or fluorescence microscopy.
Mechanism of Action: Induction of Apoptosis
Both this compound and gold nanorod-mediated photothermal therapy primarily induce cell death through apoptosis, a programmed and controlled form of cell death that minimizes inflammation.[3]
The heat generated by these agents upon NIR irradiation triggers the intrinsic pathway of apoptosis. This process is initiated by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell dismantling.
Caption: Apoptotic signaling pathway induced by photothermal therapy.
Experimental Workflow
The general workflow for evaluating and comparing the photothermal efficacy of different agents is a multi-step process that encompasses material characterization, in vitro studies, and potentially in vivo validation.
Caption: A typical experimental workflow for photothermal therapy research.
Conclusion
Both this compound and gold nanorods are effective photothermal agents with distinct advantages. Gold nanorods can exhibit very high photothermal conversion efficiencies that are tunable by altering their physical dimensions. However, concerns regarding their long-term biocompatibility and potential for accumulation in the body persist. This compound, an organic dye, offers the advantage of being biodegradable. While its photothermal efficiency may be lower in some cases compared to optimized gold nanorods, its encapsulation within biocompatible nanoparticles can enhance its performance and stability.
The choice between this compound and gold nanorods will ultimately depend on the specific requirements of the research or therapeutic application, including the desired level of photothermal efficiency, biocompatibility considerations, and the target tissue or cell type. Further direct comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative performance.
References
- 1. scilit.com [scilit.com]
- 2. BJNANO - Concentration-dependent photothermal conversion efficiency of gold nanoparticles under near-infrared laser and broadband irradiation [beilstein-journals.org]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of IR-820 and Other Commercially Available NIR Dyes
For Researchers, Scientists, and Drug Development Professionals
Near-infrared (NIR) dyes are indispensable tools in biomedical research, offering deep tissue penetration and high signal-to-background ratios for a range of applications, from in vivo imaging to photothermal therapy. Among these, IR-820 has emerged as a promising candidate. This guide provides an objective, data-driven comparison of this compound with other widely used commercially available NIR dyes: Indocyanine Green (ICG), IRDye® 800CW, and Cyanine7 (Cy7).
Quantitative Performance Comparison
The following tables summarize the key photophysical and stability properties of this compound, ICG, IRDye 800CW, and Cy7. Data has been compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary depending on the solvent, concentration, and specific experimental conditions.
| Dye | Absorption Max (λabs, nm) | Emission Max (λem, nm) | **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | Quantum Yield (Φ) | Solvent/Medium |
| This compound | ~710[1], ~820 (in methanol)[2] | ~820[1][3] | Not consistently reported | 0.313% (in water), 2.521% (in serum)[4][5] | Water, Serum |
| ICG | ~780[6] | ~820[6] | ~2.2 x 10⁵[7] | ~2.5% (in water)[8], ~12.7% (triplet quantum yield in aqueous solution)[7] | Water, Aqueous solution |
| IRDye 800CW | ~774[9] | ~789[9] | ~240,000 (in PBS)[9] | ~9%[10], similar to ICG[11][12] | PBS, Serum |
| Cy7 | ~756[3] | ~779[3] | High | Generally lower than Cy5 | Various |
Table 1: Photophysical Properties of Selected NIR Dyes.
| Dye | Photostability | Key Stability Observations |
| This compound | More stable than ICG | Degradation half-time is approximately double that of ICG in aqueous solution[4][13][14]. Good photostability in serum with no noticeable decrease in emission after 60 minutes of laser irradiation[4][5]. |
| ICG | Prone to degradation | Limited stability in aqueous solutions, undergoes hydrolysis[7]. Photostability can be enhanced through encapsulation or binding to proteins[6][15]. |
| IRDye 800CW | Generally good | Considered to have good photostability, making it suitable for in vivo imaging[16]. |
| Cy7 | Lower than other cyanine (B1664457) dyes | Known to have significantly lower photostability compared to dyes like Cy5[17]. Photodegradation can occur through electrocyclic closure of its heptamethine chain[18]. |
Table 2: Stability Comparison of Selected NIR Dyes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NIR dyes. Below are generalized protocols for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
Workflow for determining the molar extinction coefficient.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Workflow for relative quantum yield measurement.
Assessment of Photostability
Photostability is the ability of a dye to resist photodegradation upon exposure to light.
Workflow for assessing photostability.
Signaling Pathway and In Vivo Imaging Context
The utility of these NIR dyes is realized in their application, particularly in preclinical and clinical imaging. The following diagram illustrates a generalized workflow for in vivo fluorescence imaging.
Generalized workflow for in vivo NIR fluorescence imaging.
Conclusion
The choice of an NIR dye is highly dependent on the specific application.
-
This compound presents a compelling alternative to ICG, particularly in applications requiring enhanced stability and longer imaging windows. While its quantum yield is generally lower than ICG, its improved stability can lead to a more intense fluorescence signal in vivo over time[4][13].
-
ICG , as an FDA-approved dye, remains a benchmark and is widely used in clinical applications. However, its limited stability in aqueous solutions is a significant drawback for many research applications[7][8].
-
IRDye 800CW offers a good balance of brightness and photostability, making it a popular choice for a variety of in vivo imaging applications[16]. Its ability to be covalently conjugated to biomolecules is a significant advantage over ICG[11].
-
Cy7 provides fluorescence in the far-red to near-infrared region, which is beneficial for reducing autofluorescence. However, its lower photostability compared to other cyanine dyes can be a limiting factor in experiments requiring prolonged light exposure[17][18].
Researchers and drug development professionals should carefully consider the trade-offs between brightness, stability, and ease of conjugation when selecting the optimal NIR dye for their specific experimental needs. The protocols and comparative data presented in this guide are intended to facilitate this decision-making process.
References
- 1. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00710F [pubs.rsc.org]
- 2. macsenlab.com [macsenlab.com]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal-enhanced emission from indocyanine green: a new approach to in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells | MDPI [mdpi.com]
- 8. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. selectscience.net [selectscience.net]
- 17. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 18. benchchem.com [benchchem.com]
Enhancing Experimental Reproducibility in Photothermal Therapy: A Comparative Guide to IR-820 and Alternative NIR Dyes
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the burgeoning field of near-infrared (NIR) dye-mediated photothermal therapy (PTT), ensuring consistent and reliable outcomes is critical for advancing preclinical and clinical applications. This guide provides a comprehensive comparison of IR-820, a promising NIR dye, with its main alternatives, Indocyanine Green (ICG) and IRDye® 800CW, offering insights into their performance, stability, and the signaling pathways they activate. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the knowledge to improve the reproducibility of their PTT studies.
The selection of a suitable photothermal agent is a crucial factor influencing the reliability of experimental outcomes. While Indocyanine Green (ICG) has been the most widely used NIR dye in clinical applications, its inherent instability in aqueous solutions often leads to variability in experimental results.[1][2][3][4] this compound has emerged as a promising alternative with enhanced stability, offering the potential for more consistent and reproducible photothermal effects.[1][2][3][4]
Comparative Analysis of NIR Dyes
A thorough understanding of the optical and photothermal properties of NIR dyes is essential for designing robust and reproducible experiments. The following tables provide a quantitative comparison of this compound, ICG, and IRDye® 800CW.
Table 1: Optical Properties of NIR Dyes
| Property | This compound | Indocyanine Green (ICG) | IRDye® 800CW |
| Excitation Maximum (λex) | ~710 nm | ~780 nm | ~774 nm |
| Emission Maximum (λem) | ~820 nm[5] | ~811 nm[6] | ~789 nm |
| Molar Extinction Coefficient (ε) | Not explicitly stated | Not explicitly stated | ~240,000 M⁻¹cm⁻¹ |
| Quantum Yield | Lower than ICG[1][2] | Higher than this compound[1][2][3] | Not explicitly stated |
| Photostability | Higher than ICG[1][2][3] | Lower than this compound[1][2][3] | High |
Table 2: Photothermal Performance and Stability
| Property | This compound | Indocyanine Green (ICG) | IRDye® 800CW |
| Photothermal Conversion Efficiency | High[7] | Moderate | High |
| Degradation Half-life | Approximately double that of ICG[1][2][3] | Shorter than this compound[1][2][3] | High |
| In Vitro Cytotoxicity (Dark) | Lower than ICG at high concentrations | Higher than this compound at high concentrations | Low |
| In Vitro Phototoxicity | Significant upon NIR irradiation[5] | Significant upon NIR irradiation[1] | Significant upon NIR irradiation |
Experimental Protocols for Reproducible Photothermal Therapy
Consistent experimental design is key to achieving reproducible results. Below are detailed protocols for in vitro photothermal therapy using this compound with breast cancer cell lines, such as MCF-7 and MDA-MB-231.
Materials and Reagents
-
This compound dye
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT assay kit for cell viability
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
808 nm NIR laser
-
Thermal imaging camera
Cell Culture and Treatment
-
Cell Seeding: Seed breast cancer cells in 96-well plates (for viability assays) or 12-well plates with coverslips (for apoptosis imaging) at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[8]
-
This compound Incubation: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 35 µM for MDA-MB-231 cells) and incubate for 4 hours.[9]
-
Washing: After incubation, wash the cells with PBS to remove any free this compound.
-
Fresh Medium: Add fresh, pre-warmed cell culture medium to each well.
NIR Laser Irradiation
-
Temperature Maintenance: Before laser irradiation, ensure the cell plate is maintained at 37°C.[8]
-
Irradiation: Irradiate the cells with an 808 nm NIR laser at a power density of 1.5 W/cm² for 5 minutes.[9] A thermal imaging camera can be used to monitor the temperature change in real-time.
-
Post-Irradiation Incubation: Return the cells to the incubator for 24 hours before assessing cell viability or apoptosis.
Assessment of Cell Viability and Apoptosis
-
Cell Viability (MTT Assay): Follow the manufacturer's protocol for the MTT assay to determine the percentage of viable cells.
-
Apoptosis Analysis (Flow Cytometry): For a quantitative analysis of apoptosis, stain the cells with Annexin V-FITC and PI and analyze using a flow cytometer.
-
Apoptosis Imaging (Fluorescence Microscopy): For qualitative analysis, stain the cells with Hoechst 33342 and Propidium Iodide (PI) and visualize under a fluorescence microscope.[8]
Visualizing Experimental Workflows and Signaling Pathways
To further enhance clarity and reproducibility, the following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for PTT and the key signaling pathway involved in this compound-induced apoptosis.
References
- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of photothermal therapy by semiconducting polymer dots mediated photoacoustic detection in NIR II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 9. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of IR-820 imaging with other imaging modalities (e.g., MRI, PET)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IR-820 near-infrared (NIR) fluorescence imaging with two widely used clinical imaging modalities: Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). The information presented is intended to assist researchers in selecting appropriate imaging techniques for preclinical studies and to highlight the complementary nature of these modalities.
Executive Summary
This compound is a versatile near-infrared dye with applications in fluorescence imaging and photothermal therapy. Its utility in preclinical research, particularly in oncology, prompts a need for cross-validation with established imaging techniques like MRI and PET. This guide summarizes available data comparing the performance of this compound imaging with T2-weighted MRI and ¹⁸F-FDG PET, outlines detailed experimental protocols, and provides visualizations of experimental workflows.
While direct head-to-head comparative studies between this compound and PET are limited in publicly available literature, this guide synthesizes data from separate studies to offer a comparative perspective. A direct comparison between an this compound-based agent and T2-weighted MRI in a tumor model is presented, providing valuable insights into their respective capabilities in tumor delineation and biodistribution.
Data Presentation: Quantitative Imaging Metrics
The following table summarizes key quantitative parameters for this compound fluorescence imaging, T2-weighted MRI, and ¹⁸F-FDG PET in the context of preclinical tumor imaging. It is important to note that the data for this compound and PET are derived from separate studies and do not represent a direct head-to-head comparison.
| Imaging Modality | Parameter | Typical Values in Tumor Models | Notes |
| This compound Fluorescence Imaging | Tumor-to-Background Ratio (TBR) | 5.5[1] | This value was obtained in a 4T1 tumor-bearing mouse model at 48 hours post-injection of free this compound.[1] |
| Signal-to-Background Ratio (SBR) | Up to 21.2 | In a study using this compound for cerebrovascular imaging, a high SBR was achieved, highlighting the potential for high-contrast imaging.[2] | |
| T2-Weighted MRI | Signal-to-Noise Ratio (SNR) of Tumor | Varies significantly based on hardware, sequence parameters, and contrast agent. | SNR can be enhanced by optimizing imaging parameters such as increasing the number of excitations and slice thickness. |
| Tumor Signal Intensity Change | Decrease from 179.32 to 87.24 (a.u.) | This change was observed in an orthotopic hepatocellular carcinoma model 24 hours after injection of an this compound-based MRI contrast agent. | |
| ¹⁸F-FDG PET | Maximum Standardized Uptake Value (SUVmax) | 5.26 (median) | This value was reported in a study on early-stage non-small cell lung cancer patients, but similar values are observed in preclinical models.[3] |
| Tumor-to-Background Ratio (TBR) | Can be influenced by reconstruction algorithms and background tissue selection.[4] | In a study comparing different PET tracers, TBRs for liver metastases were significantly higher with ⁶⁸Ga-FAPI than ¹⁸F-FDG. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of imaging studies. Below are representative protocols for in vivo imaging using this compound, MRI, and PET in mouse tumor models.
This compound Fluorescence Imaging Protocol
This protocol is based on studies utilizing this compound for in vivo tumor imaging.[1][2]
-
Animal Model: 4T1 tumor-bearing Balb/c mice.
-
Imaging Agent Preparation: this compound is dissolved in a suitable solvent like PBS or DMSO and then diluted to the desired concentration.
-
Administration: 150 µL of a 75 µM this compound solution is injected intravenously via the tail vein.[1]
-
Imaging System: An in vivo fluorescence imaging system equipped with a suitable laser for excitation (e.g., 793 nm) and a sensitive camera for detection in the NIR-II window is used.
-
Image Acquisition:
-
Mice are anesthetized (e.g., with isoflurane).
-
Whole-body fluorescence images are acquired at various time points post-injection (e.g., 0, 4, 24, 48, 72, and 96 hours) to monitor biodistribution and tumor accumulation.[1]
-
For higher resolution imaging of specific regions, a fluorescence microscope can be employed.[2]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the tumor and a background area (e.g., muscle) to calculate the Tumor-to-Background Ratio (TBR).
-
Fluorescence intensity within the tumor ROI is quantified over time.
-
T2-Weighted MRI Protocol
This protocol is a general guideline for T2-weighted tumor imaging in mice, which can be adapted based on the specific MRI system and contrast agent used.
-
Animal Model: Mice bearing subcutaneous or orthotopic tumors.
-
Contrast Agent: For enhanced contrast, a T2 contrast agent can be used. In a comparative study, an this compound-based superparamagnetic iron oxide (SPIO) nanoparticle was utilized.
-
Administration: Intravenous injection of the contrast agent at a specified dose.
-
MRI System: A high-field preclinical MRI scanner (e.g., 7T or 9.4T) is typically used.[5]
-
Image Acquisition:
-
Mice are anesthetized and placed in a specialized holder with monitoring of vital signs.
-
A T2-weighted spin-echo or fast spin-echo sequence is employed.
-
Typical parameters include: repetition time (TR) > 2000 ms, and multiple echo times (TE) for T2 mapping.
-
Axial and coronal slices covering the tumor volume are acquired.
-
-
Data Analysis:
-
ROIs are drawn on the tumor and surrounding tissues on the T2-weighted images.
-
The signal intensity within the ROIs is measured to calculate the Signal-to-Noise Ratio (SNR) and contrast between tissues.
-
Changes in T2 relaxation times can be quantified if a T2 mapping sequence is used.
-
¹⁸F-FDG PET Protocol
This protocol outlines the key steps for performing ¹⁸F-FDG PET imaging in a preclinical setting.[6][7]
-
Animal Model: Mice bearing tumors.
-
Animal Preparation: Mice are fasted for 6-12 hours prior to the injection of ¹⁸F-FDG to reduce background glucose levels.[7]
-
Radiotracer: ¹⁸F-FDG is a glucose analog that is taken up by metabolically active cells.
-
Administration: Mice are typically injected intravenously with a dose of ¹⁸F-FDG, often in the range of 185-370 MBq (5-10 mCi).
-
Uptake Period: A 60-minute uptake period is allowed for the tracer to distribute and accumulate in tissues. During this time, animals are kept warm to minimize brown fat uptake.
-
PET/CT System: A preclinical PET/CT scanner is used for image acquisition.
-
Image Acquisition:
-
Mice are anesthetized and positioned in the scanner.
-
A static PET scan of 10-20 minutes is typically acquired, followed by a CT scan for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
PET images are reconstructed using appropriate algorithms.
-
ROIs are drawn on the tumor and other organs of interest on the co-registered PET/CT images.
-
The tracer uptake is quantified as the Standardized Uptake Value (SUV), and the maximum value (SUVmax) within the tumor is often reported.
-
TBR can also be calculated by dividing the tumor SUV by the SUV of a background tissue.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for cross-validating imaging modalities.
Caption: Conceptual link between tumor biology and imaging probes.
Caption: Logical framework for comparing imaging modalities.
Discussion and Future Directions
The cross-validation of emerging imaging agents like this compound with established clinical modalities is essential for their translation into routine preclinical and, eventually, clinical use. The available data suggests that this compound-based fluorescence imaging offers high-contrast visualization of tumors, with tumor-to-background ratios comparable to or exceeding those of other imaging agents.[1] Its combination with MRI contrast agents in a single nanoparticle platform has demonstrated the potential for complementary anatomical and functional information.
A significant area for future research is the direct, head-to-head comparison of this compound fluorescence imaging with PET, particularly using ¹⁸F-FDG. Such studies would provide invaluable data on the relative sensitivity and specificity of these modalities for detecting and characterizing tumors based on different biological principles – vascular permeability and retention for this compound versus metabolic activity for ¹⁸F-FDG.
Furthermore, the development of dual-modal PET/NIRF probes incorporating this compound or similar dyes holds promise for leveraging the high sensitivity and quantitative nature of PET for whole-body imaging with the high-resolution, real-time capabilities of fluorescence imaging for applications such as image-guided surgery.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic value of SUVmax and metabolic tumor volume on 18F-FDG PET/CT in early stage non-small cell lung cancer patients without LN metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synchronisation strategies in T2-weighted MR imaging for detection of liver lesions: Application on a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuantitativeT2: interactive quantitative T2 MRI witnessed in mouse glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comparative Guide to IR-820 Uptake in Tumors Versus Healthy Tissue for Preclinical Research
In the landscape of preclinical cancer research and drug development, near-infrared (NIR) fluorescent dyes are indispensable tools for in vivo imaging. Among these, IR-820 has emerged as a promising agent for tumor visualization and photothermal therapy due to its favorable optical properties and enhanced stability compared to the clinically approved Indocyanine Green (ICG). This guide provides a quantitative comparison of this compound uptake in cancerous versus non-cancerous tissues, supported by experimental data and detailed methodologies to aid researchers in designing and interpreting their studies.
Quantitative Analysis of this compound Biodistribution
The preferential accumulation of this compound in tumor tissues is a key attribute for its use in cancer imaging. This phenomenon, often attributed to the enhanced permeability and retention (EPR) effect of the tumor microenvironment, allows for a clear distinction between malignant and healthy tissues. Below is a summary of quantitative data from various preclinical studies.
| Animal Model | Tumor Type | Time Post-Injection | Organ/Tissue | Mean Fluorescence Intensity (Arbitrary Units) | Tumor-to-Background Ratio (TBR) | Reference |
| Nude Mice | 4T1 Breast Cancer | 12 h | Tumor | High | Not Specified | |
| Nude Mice | 4T1 Breast Cancer | 12 h | Liver | High | Not Specified | [1] |
| BALB/c Mice | Colon26 | 24 h | Tumor | Significantly Higher than Liver (for modified CD) | Not Specified | |
| BALB/c Mice | Colon26 | 24 h | Liver | Lower than Tumor (for modified CD) | Not Specified | [2] |
| Nude Mice | 143B Osteosarcoma | 8 h | Tumor | ~1.5 x 10^8 | ~5 | [3] |
| Nude Mice | 143B Osteosarcoma | 8 h | Liver | ~1.0 x 10^8 | Not Applicable | [3] |
| Nude Mice | 143B Osteosarcoma | 8 h | Kidney | ~0.5 x 10^8 | Not Applicable | [3] |
Comparative Performance: this compound vs. Indocyanine Green (ICG)
This compound is often compared to ICG, the only FDA-approved NIR dye for clinical use. While both are heptamethine cyanine (B1664457) dyes, this compound exhibits several advantages in preclinical settings.
| Parameter | This compound | Indocyanine Green (ICG) | Reference |
| In Vitro Stability | Half-life is approximately double that of ICG.[4][5] | Less stable in aqueous solutions.[4][5] | [4][5] |
| In Vivo Stability | More stable, allowing for longer imaging times.[4][5] | Less stable, with a shorter plasma residence time.[4] | [4][5] |
| Fluorescence Signal | More intense signal at 24 hours post-injection.[5] | Initially higher, but decreases more rapidly.[4] | [4][5] |
| Peak Emission | Not concentration-dependent.[4] | Concentration-dependent.[4] | [4] |
| Tumor Accumulation | Enhanced tumor accumulation, especially when conjugated.[6] | Lacks tumor selectivity.[2] | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical imaging studies. Below are representative protocols for in vivo and ex vivo quantification of this compound uptake.
In Vivo Fluorescence Imaging Protocol
-
Animal Model: Nude mice (BALB/c or other appropriate strains) are subcutaneously injected with a suspension of cancer cells (e.g., 4T1, U14, 143B) to induce tumor growth. Tumors are typically allowed to reach a palpable size before imaging.
-
Dye Administration: A solution of this compound (concentration may vary, e.g., 75 µM) is administered via intravenous tail vein injection.[7]
-
Imaging System: A near-infrared fluorescence imaging system equipped with an appropriate laser for excitation (e.g., 793 nm or 808 nm) and filters to capture the emission spectrum of this compound (typically in the 850-1700 nm range for NIR-II imaging) is used.[7][8]
-
Image Acquisition: Whole-body fluorescence images of the mice are acquired at various time points post-injection (e.g., 0, 4, 8, 12, 24, 48, 72, 96 hours) to monitor the biodistribution and tumor accumulation of the dye.[1][7]
-
Data Analysis: The fluorescence intensity in the tumor region and other organs of interest (e.g., liver, kidneys) is quantified using imaging software. The tumor-to-background ratio (TBR) is calculated to assess the imaging contrast.
Ex Vivo Biodistribution Protocol
-
Quantitative Analysis: The average fluorescence intensity of each organ and the tumor is measured. This provides a more direct comparison of dye accumulation in different tissues without the interference of tissue depth and scattering that can affect in vivo measurements.[9]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for quantifying this compound uptake.
While the precise signaling pathways governing this compound uptake are not fully elucidated and are thought to be largely passive due to the EPR effect, a simplified logical diagram can represent the factors influencing its accumulation.
Caption: Factors influencing preferential this compound tumor uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 8. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to IR-820 Nanoparticle Formulations for Photothermal and Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various nanoparticle formulations encapsulating the near-infrared (NIR) dye IR-820. This compound has garnered significant interest for its dual utility in photothermal therapy (PTT) and photodynamic therapy (PDT) of cancer. Its strong absorbance in the NIR region allows for deeper tissue penetration of light, making it a promising agent for targeted cancer treatment.[1][2][3] This document aims to assist researchers in selecting the optimal nanoparticle formulation for their specific preclinical or clinical research needs by presenting a side-by-side comparison of key performance metrics, detailed experimental protocols, and the underlying biological mechanisms of action.
Performance Benchmarking of this compound Nanoparticle Formulations
The choice of nanoparticle carrier for this compound significantly influences its stability, biocompatibility, cellular uptake, and therapeutic efficacy. Here, we compare four common formulations: poly(lactic-co-glycolic acid) (PLGA) nanoparticles, liposomes, dendrimers, and melanin-based nanoparticles.
Physicochemical and Photothermal Properties
| Formulation | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Photothermal Conversion Efficiency (η) (%) | Reference |
| This compound-PLGA NPs | 103 ± 8 | -28 ± 7 | 93 | Not explicitly calculated, but significant heating observed | [1] |
| Tf-IR-820@Lipo | 116.20 ± 14.68 | -5.23 ± 1.19 | 93.81 ± 1.06 | Not Reported | [4] |
| Ac-PR/IR-820 Dendrimers | 337.1 ± 41.4 | +10.0 ± 0.6 | Loading of ~6.7 this compound molecules per dendrimer | Not Reported | [5] |
| MNP-PEG-IR820 (Melanin) | ~159.6 | Not Reported | Not Reported | 24.7 | [6] |
Stability and Biocompatibility
| Formulation | Stability | Biocompatibility (Cell Viability) | Reference |
| This compound-PLGA NPs | Highly stable in physiological pH. Less than 20% dye release over 72h. | >80% viability at high concentrations (200 µg/mL). | [1] |
| Tf-IR-820@Lipo | Robust stability with no significant changes in particle size or PDI over 7 days. | No significant toxic side effects observed in mice. | [4] |
| Ac-PR/IR-820 Dendrimers | Improved stability compared to free this compound under various storage conditions. | Desirable cytocompatibility under studied conditions. | [5] |
| MNP-PEG-IR820 (Melanin) | Better photostability and lower cytotoxicity than free this compound. | Excellent biocompatibility. | [6] |
Cellular Uptake and Therapeutic Efficacy
| Formulation | Cellular Uptake | Therapeutic Efficacy | Reference |
| This compound-PLGA NPs | Efficiently taken up by MCF-7 breast cancer cells. | Significant cell death via apoptosis upon NIR irradiation. | [1] |
| Tf-IR-820@Lipo | Enhanced uptake in 4T1 breast cancer cells. | Superior tumor inhibitory effects in a breast cancer mouse model. | [4] |
| Ac-PR/IR-820 Dendrimers | Enhanced cellular uptake in an integrin receptor-dependent manner. | Not explicitly reported, but enhanced uptake suggests potential for high efficacy. | [5] |
| MNP-PEG-IR820 (Melanin) | Efficiently internalized by cancer cells. | Effective photothermal ablation of cancer cells. | [6] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of the discussed this compound nanoparticle formulations.
Preparation of this compound Loaded PLGA Nanoparticles (Nanoprecipitation)
-
Preparation of Organic Phase: Dissolve a calculated amount of this compound in dimethyl sulfoxide (B87167) (DMSO). Separately, dissolve 1 mg of carboxylic acid-terminated poly(lactic-co-glycolic acid) (PLGA) in acetonitrile. Mix the this compound solution with the PLGA solution to a final volume of 1 mL.
-
Preparation of Lipid Solution: Prepare a lipid mixture containing 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol. Stir the lipid mixture at 60°C for 30 minutes.
-
Nanoparticle Formation: Add the organic phase dropwise to the stirred lipid suspension. Add 1 mL of deionized water. Continue stirring at room temperature for 1 hour.
-
Purification: Purify the formed this compound PLGA nanoparticles by centrifugation using a 10 kDa Amicon filter at 3500 rpm for 10 minutes.[1]
Preparation of Transferrin-Modified this compound Liposomes (Thin Film Dispersion)
-
Film Formation: Accurately weigh and dissolve 8 mg of DPPC, 7 mg of cholesterol, 4 mg of DSPE-PEG2000, and 1 mg of this compound in 3 mL of chloroform (B151607). Remove the chloroform using a rotary evaporator at 40°C for 30 minutes to form a thin lipid film.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer to form liposomes.
-
Surface Modification: Modify the liposomes with transferrin (Tf) for active targeting.[4]
Synthesis of this compound Loaded Dendrimers
-
Dendrimer Functionalization: Modify amine-terminated generation 5 poly(amidoamine) (PAMAM) dendrimers with arginine-glycine-aspartic (RGD) peptides and polyethylene (B3416737) glycol (PEG) chains to enhance cancer cell specificity and biocompatibility.
-
This compound Loading: Add an aqueous solution of this compound to the functionalized dendrimer solution at a specific molar ratio (e.g., 30:1 this compound to dendrimer).
-
Purification: Purify the this compound loaded dendrimers by centrifugation and lyophilize for storage.[5]
Preparation of this compound Functionalized Melanin (B1238610) Nanoparticles
-
Melanin Nanoparticle Synthesis: Synthesize melanin nanoparticles (MNPs) using a previously reported method.
-
PEGylation of this compound: React this compound with a PEG derivative to form an this compound-PEG conjugate.
-
Functionalization: Dissolve MNPs in deionized water by sonication. Add the this compound-PEG solution to the MNP suspension and stir overnight.
-
Purification: Centrifuge and wash the resulting MNP-PEG-IR820 nanoparticles three times and then freeze-dry.[6]
Characterization of Nanoparticles
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and zeta potential of the nanoparticles.
-
Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).[1]
-
Encapsulation Efficiency and Loading Content: Determine the amount of encapsulated this compound using UV-Vis spectrophotometry by measuring the absorbance at its characteristic wavelength and comparing it to a standard curve.
-
In Vitro Drug Release: Monitor the release of this compound from the nanoparticles over time in a physiological buffer (e.g., PBS pH 7.4) using dialysis methods.[1]
Evaluation of Photothermal Performance
-
Sample Preparation: Suspend the this compound nanoparticle formulations in a suitable buffer (e.g., PBS) at various concentrations in an Eppendorf tube.
-
Laser Irradiation: Irradiate the samples with a continuous-wave 808 nm NIR laser at a specific power density for a set duration (e.g., 2 minutes).
-
Temperature Measurement: Record the temperature of the solution at regular intervals during irradiation using a thermal camera or a thermocouple.[1]
Cellular Uptake Studies
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in appropriate culture vessels and allow them to adhere overnight.
-
Incubation: Treat the cells with the this compound nanoparticle formulations for a specific period (e.g., 3 hours).
-
Visualization: Visualize the cellular uptake of fluorescently labeled nanoparticles using confocal microscopy.
-
Quantification: Quantify the cellular uptake using flow cytometry.[1]
In Vitro Phototoxicity Assay
-
Cell Treatment: Treat cancer cells with different concentrations of this compound nanoparticle formulations.
-
Laser Exposure: Irradiate the cells with an 808 nm NIR laser at a specific power density and duration.
-
Viability Assessment: Assess cell viability 24 hours post-treatment using a standard assay such as the MTT assay.[1]
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound nanoparticles are primarily mediated through the induction of apoptosis in cancer cells upon NIR light irradiation. This process involves both photothermal and photodynamic effects.
Photothermal Therapy (PTT) Induced Apoptosis
The hyperthermia generated by this compound nanoparticles upon NIR irradiation can trigger the intrinsic apoptotic pathway. This involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Photodynamic Therapy (PDT) Induced Apoptosis
In addition to heat, this compound can generate reactive oxygen species (ROS) upon light activation, which is the basis of its photodynamic effect. ROS can induce cellular damage and trigger both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is similar to that induced by PTT. The extrinsic pathway is initiated by the activation of death receptors on the cell surface, such as Fas, which leads to the recruitment of FADD and pro-caspase-8, forming the death-inducing signaling complex (DISC). This complex activates caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the mitochondrial apoptotic pathway.[7]
Visualizations
Caption: General experimental workflow for benchmarking this compound nanoparticles.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to IR-820 Fluorescence: In Vitro Characteristics and In Vivo Performance
For researchers and professionals in drug development and molecular imaging, selecting the appropriate near-infrared (NIR) fluorophore is a critical decision. This guide provides an objective comparison of IR-820 and its primary alternative, Indocyanine Green (ICG), focusing on the correlation between their in vitro fluorescence properties and in vivo imaging performance. The information herein is supported by experimental data to aid in making informed decisions for preclinical and clinical applications.
Overview of this compound and ICG
This compound is a cyanine (B1664457) dye that, like ICG, exhibits optical properties in the near-infrared spectrum, making it suitable for deep-tissue imaging.[1] While sharing similarities with the FDA-approved ICG, this compound possesses distinct characteristics, particularly in terms of stability and its fluorescence behavior in biological environments.[2][3][4]
In Vitro vs. In Vivo Fluorescence: A Noteworthy Correlation
A significant finding in the study of this compound is the enhancement of its fluorescence intensity in a serum environment compared to an aqueous solution.[5][6] This phenomenon is crucial for its in vivo applications. When this compound molecules interact with serum proteins, they are prevented from forming aggregates, which typically leads to fluorescence self-quenching.[5][7] This interaction results in a more rigid molecular conformation, minimizing non-radiative decay and thereby increasing the quantum yield.[5] This key characteristic suggests that in vitro assessments in aqueous solutions may not fully represent the dye's performance in vivo.
Quantitative Comparison of this compound and ICG
The following tables summarize the key performance metrics of this compound and ICG based on published experimental data.
Table 1: Optical Properties of this compound and ICG
| Property | This compound | ICG | Reference |
| Absorption Max (in Methanol) | 820 nm | 779 nm | [1] |
| Absorption Max (in Water) | 691 nm | 784 nm | [1] |
| Absorption Max (in 10% FBS) | Red-shifted by ~143 nm vs. water | Not specified | [5][8] |
| Emission Max (in Water) | ~829 nm | Varies with concentration | [1][5] |
| Emission Max (in 10% FBS) | ~858 nm | Not specified | [5][8] |
| Quantum Yield (in Water) | 0.313% | Higher than this compound | [4][5][8] |
| Quantum Yield (in 10% FBS) | 2.521% (approx. 7-fold increase) | Not specified | [5][8] |
Table 2: Stability and In Vivo Performance
| Parameter | This compound | ICG | Reference |
| In Vitro Stability (Aqueous Solution) | Degradation half-time approx. double that of ICG | Less stable | [4] |
| Photostability (in Serum) | Good stability with no noticeable decrease after 60 min of laser irradiation | Less stable | [5][8] |
| In Vivo Fluorescence Signal (24h post-injection) | Significantly more intense signal | Lower signal intensity | [4] |
| Organ Dye Content (24h post-injection) | Significantly higher | Lower | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of typical experimental protocols for evaluating this compound.
In Vitro Fluorescence Spectroscopy
-
Objective: To determine the absorption and emission spectra and quantum yield of this compound in different solvents.
-
Materials: this compound dye, deionized water, 10% fetal bovine serum (FBS).
-
Instrumentation: UV-Vis-NIR spectrophotometer, fluorescence spectrometer.
-
Procedure:
-
Prepare stock solutions of this compound in the desired solvents (e.g., water, 10% FBS).
-
For absorption spectra, scan a dilution of the stock solution across the appropriate wavelength range (e.g., 600-900 nm).
-
For fluorescence emission spectra, excite the sample at a specified wavelength (e.g., 785 nm or 793 nm) and measure the emission spectrum.[1][5]
-
To determine the quantum yield, compare the integrated fluorescence intensity of the this compound sample to a standard dye with a known quantum yield.[5][8]
-
In Vivo NIR-II Fluorescence Imaging
-
Objective: To evaluate the biodistribution, tumor targeting, and clearance of this compound in a living animal model.
-
Animal Model: Nude mice (e.g., Balb/c) bearing subcutaneous tumors (e.g., 4T1 or MDA-MB-231).[2][9]
-
Materials: this compound solution (e.g., 0.5 mg/mL), saline.
-
Instrumentation: Small animal NIR-II fluorescence imaging system with an appropriate excitation laser (e.g., 793 nm or 808 nm) and an InGaAs camera.[2][5]
-
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer this compound intravenously (e.g., 200 µL of a 0.5 mg/mL solution via tail vein injection).[5][6][7]
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1 min, 1h, 24h, 48h) to monitor biodistribution and clearance.[2][7]
-
For tumor imaging, focus on the tumor region and acquire images with appropriate exposure times and laser power densities.[2]
-
Following the final imaging session, organs can be harvested for ex vivo imaging to confirm biodistribution.[7]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro and in vivo analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akinainc.com [akinainc.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for IR-820
For researchers and scientists engaged in drug development and other advanced scientific explorations, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of IR-820, a near-infrared dye also known as New Indocyanine Green. Adherence to these protocols is critical to ensure a safe laboratory environment and compliance with regulatory standards.
This compound is a combustible solid and is classified as highly hazardous to water (Water Hazard Class 3). Therefore, it is imperative that it is not disposed of down the drain or in regular waste streams.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn to minimize exposure risks:
| PPE Item | Specification |
| Respiratory Protection | N95 Dust Mask |
| Eye Protection | Safety Goggles/Shields |
| Hand Protection | Chemical-resistant Gloves |
| Body Protection | Laboratory Coat |
Spill Management Protocol
In the event of an this compound spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spread of the powder.
-
Cleanup: Carefully sweep the solid material into a designated, labeled waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The proper disposal of this compound and its containers is a critical final step in the chemical's lifecycle. The following workflow outlines the necessary procedures for safe disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling IR-820
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of IR-820, a near-infrared dye crucial for various imaging and therapeutic applications. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Protocols
This compound is a combustible solid that requires careful handling to minimize risk. Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment should be worn at all times when handling this compound in its solid form and when working with solutions.
| PPE Category | Item | Specification |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent |
| Eye Protection | Safety Glasses | Chemical splash goggles |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves |
| Body Protection | Lab Coat | Standard laboratory coat |
Hazard Identification and First Aid
While this compound generally exhibits low cytotoxicity in dark conditions, it can be harmful if inhaled, ingested, or if it comes into contact with skin and eyes.[1][2] It is crucial to be aware of the potential hazards and the appropriate first aid measures.
| Exposure Route | Potential Hazard | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | May cause skin irritation. | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | May be harmful if swallowed. | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plans: From Receipt to Disposal
A clear and structured operational plan is essential for the safe and efficient use of this compound in a laboratory setting.
Receiving and Storage
Upon receiving this compound, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. For long-term storage, it is recommended to store the powder at -20°C.
Preparation of Stock Solutions
Due to its photosensitive nature, it is recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, it should be stored in a light-protected container at -20°C for short-term storage.
Protocol for Preparing a 1 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder (M.W. 849.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Light-protected microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a fume hood. For 1 mL of a 1 mM solution, weigh 0.849 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound.
In Vitro Cell Viability Assay
This protocol outlines the steps to assess the cytotoxicity of this compound on a cell line (e.g., MCF-7 breast cancer cells) with and without near-infrared (NIR) laser irradiation.[1][2]
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound containing medium to each well.
-
Incubate the cells for another 24 hours.
-
-
NIR Laser Irradiation:
-
For the phototoxicity assessment, expose the designated wells to an 808 nm NIR laser at a specific power density for a set duration.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
In Vivo Animal Imaging
This protocol provides a general guideline for using this compound as a contrast agent for in vivo imaging in a mouse model.[3]
-
Animal Model:
-
Use appropriate mouse models for your research question (e.g., tumor-bearing mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Preparation of this compound Solution:
-
Freshly prepare a 0.2 mM solution of this compound in sterile phosphate-buffered saline (PBS).[3]
-
-
Administration:
-
Inject the this compound solution into the mice via an appropriate route (e.g., intravenous tail vein injection). The volume of injection will depend on the weight of the mouse.
-
-
Imaging:
-
At desired time points post-injection, anesthetize the mice and perform imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for this compound (excitation max ~710 nm, emission max ~820 nm).
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid this compound Waste: Collect unused or expired this compound powder in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as chemical waste in a designated container.
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for chemical waste pickup and disposal.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps from receiving the chemical to its final disposal.
A streamlined workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
